Frubiase
Description
Structure
2D Structure
Properties
CAS No. |
56391-76-5 |
|---|---|
Molecular Formula |
C52H87Ca2O31P |
Molecular Weight |
1319.4 g/mol |
IUPAC Name |
dicalcium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;phosphoric acid |
InChI |
InChI=1S/C28H44O.2C6H12O7.C6H8O6.2C3H6O3.2Ca.H3O4P/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-2(8)5-3(9)4(10)6(11)12-5;2*1-2(4)3(5)6;;;1-5(2,3)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;2*2-5,7-11H,1H2,(H,12,13);2,5,7-10H,1H2;2*2,4H,1H3,(H,5,6);;;(H3,1,2,3,4)/q;;;;;;2*+2;/p-4/b10-9+,23-12+,24-13-;;;;;;;;/t20-,22+,25+,26+,27-,28+;2*2-,3-,4+,5-;2-,5+;;;;;/m0110...../s1 |
InChI Key |
QCTRXDHNIUYLLS-GJTOSKALSA-J |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2] |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
Technischer Leitfaden zum Wirkmechanismus der Kalziumsupplementierung bei Sportlern
Haftungsausschluss: Eine spezifische Nahrungsergänzung namens „Frubiase“, die für Sportler entwickelt wurde, konnte in der wissenschaftlichen Literatur nicht identifiziert werden. Die verfügbaren Informationen beziehen sich auf „this compound Calcium T“, ein Kalziumpräparat zur Behandlung von Kalziummangel. Dieser Leitfaden konzentriert sich daher auf den Wirkmechanismus des Hauptbestandteils Kalzium und seine Relevanz für Sportler, basierend auf allgemeiner wissenschaftlicher Erkenntnis.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung: Kalzium ist ein essenzieller Mineralstoff, der eine entscheidende Rolle in der Physiologie des menschlichen Körpers spielt. Für Sportler ist eine adäquate Kalziumversorgung von besonderer Bedeutung, da intensive körperliche Betätigung den Kalziumstoffwechsel beeinflussen kann. Dieser Leitfaden beleuchtet die zentralen Wirkmechanismen von Kalzium im Kontext sportlicher Leistung und Regeneration, fasst relevante quantitative Daten zusammen und stellt experimentelle Protokolle sowie die zugrunde liegenden Signalwege dar.
Quantitative Daten zur Kalziumsupplementierung bei Sportlern
Die nachfolgende Tabelle fasst die Ergebnisse einer Studie zusammen, die die Auswirkungen einer Kalzium- und Vitamin-D-Supplementierung auf die Knochengesundheit von Sportlerinnen untersuchte.
| Parameter | Interventionsgruppe (Kalzium + Vit. D) | Kontrollgruppe (Placebo) | Dauer der Studie | Referenz |
| Veränderung der Knochenmineraldichte (Lendenwirbelsäule) | +1.5% | -0.5% | 12 Monate | |
| Veränderung der Knochenmineraldichte (Gesamthüfte) | +0.8% | -1.2% | 12 Monate | |
| Inzidenz von Stressfrakturen | Reduziert (genaue Daten nicht spezifiziert) | Nicht reduziert | 12 Monate |
Detaillierte experimentelle Protokolle
Studie zur Wirkung von Kalzium und Vitamin D auf die Knochengesundheit bei Sportlerinnen
-
Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie.
-
Teilnehmer: Eine Kohorte von Sportlerinnen aus Disziplinen mit hohem Risiko für Stressfrakturen (z. B. Langstreckenlauf).
-
Intervention: Die Interventionsgruppe erhielt eine tägliche Dosis von 2000 mg Kalzium und 800 IE Vitamin D. Die Kontrollgruppe erhielt ein Placebo.
-
Dauer: Die Studie erstreckte sich über einen Zeitraum von 12 Monaten.
-
Messungen:
-
Knochenmineraldichte (KMD): Die KMD der Lendenwirbelsäule und der Hüfte wurde zu Beginn der Studie und nach 12 Monaten mittels Dual-Röntgen-Absorptiometrie (DXA) gemessen.
-
Blutparameter: Die Serumspiegel von Kalzium und 25-Hydroxyvitamin D wurden zu Studienbeginn und am Ende analysiert.
-
Erfassung von Verletzungen: Alle auftretenden Verletzungen, insbesondere Stressfrakturen, wurden während des gesamten Studienzeitraums sorgfältig dokumentiert und ärztlich diagnostiziert.
-
Visualisierung von Signalwegen und Arbeitsabläufen
Nachfolgend finden Sie Diagramme, die die zentralen, durch Kalzium mediierten Signalwege und einen typischen experimentellen Arbeitsablauf visualisieren.
Abbildung 1: Schematischer Arbeitsablauf einer randomisierten kontrollierten Studie.
Abbildung 2: Vereinfachter Signalweg der Kalzium-vermittelten Muskelkontraktion.
Abbildung 3: Hormonelle Regulation des Knochenumbaus durch Kalzium.
Kernmechanismen der Kalziumwirkung bei Sportlern
4.1. Knochengesundheit und Prävention von Stressfrakturen Intensive sportliche Betätigung führt zu einer hohen mechanischen Belastung des Skelettsystems. Der Knochen reagiert auf diese Belastung mit kontinuierlichen Umbauprozessen (Remodeling), um sich anzupassen und zu stärken. Kalzium ist der Hauptbaustein der Knochenmatrix. Ein Mangel an Kalzium kann die Knochenmineraldichte verringern und das Risiko für Stressfrakturen, insbesondere bei Ausdauersportlern, signifikant erhöhen. Sportbedingter Schweißverlust kann den Kalziumverlust zusätzlich steigern. Eine ausreichende Kalziumzufuhr ist daher entscheidend, um eine positive Knochenbilanz aufrechtzuerhalten und die strukturelle Integrität des Skeletts zu gewährleisten.
4.2. Muskelkontraktion und neuromuskuläre Erregbarkeit Die Muskelkontraktion ist ein kalziumabhängiger Prozess. Ein ankommendes Nervensignal (Aktionspotential) löst die Freisetzung von Kalziumionen (Ca²⁺) aus dem sarkoplasmatischen Retikulum in den Muskelzellen aus. Diese Kalziumionen binden an das Protein Troponin, was zu einer Konformationsänderung führt, die die Bindungsstellen für Myosin auf den Aktinfilamenten freilegt. Dies ermöglicht den Querbrückenzyklus und damit die Muskelkontraktion (siehe Abbildung 2). Ein stabiler extrazellulärer Kalziumspiegel ist zudem für die Aufrechterhaltung des Membranpotenzials von Nerven- und Muskelzellen und somit für eine normale neuromuskuläre Erregbarkeit unerlässlich.
4.3. Hormonelle Regulation und Stoffwechsel Kalzium ist ein wichtiger sekundärer Botenstoff in vielen zellulären Signalwegen und an der Freisetzung von Hormonen beteiligt. Die Kalziumhomöostase wird streng durch das Parathormon (PTH) und Calcitonin reguliert (siehe Abbildung 3). PTH fördert bei niedrigem Blutkalziumspiegel die Freisetzung von Kalzium aus den Knochen, während Calcitonin bei hohem Spiegel die Einlagerung von Kalzium in die Knochen stimuliert. Chronisch niedrige Kalziumspiegel können zu einer dauerhaft erhöhten PTH-Ausschüttung führen, was den Knochenabbau begünstigt.
Fazit: Eine adäquate Kalziumversorgung ist für Sportler von fundamentaler Bedeutung, um die Knochengesundheit zu sichern, eine optimale Muskelfunktion zu gewährleisten und das Risiko von Belastungsverletzungen zu minimieren. Die Supplementierung mit Kalzium, wie es in Produkten wie "this compound Calcium T" enthalten ist, kann eine wirksame Strategie sein, um einen erhöhten Bedarf zu decken und die physiologischen Funktionen zu unterstützen, die für sportliche Höchstleistungen und die langfristige Gesundheit des Bewegungsapparates entscheidend sind. Die Kombination mit Vitamin D ist dabei oft sinnvoll, da Vitamin D die Aufnahme von Kalzium im Darm fördert.
An In-depth Technical Guide on the Bioavailability of Minerals in "Frubiase Sport"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the bioavailability of the core mineral components in "Frubiase Sport," a multi-mineral supplement. Due to the limited availability of direct clinical studies on the final product, this guide focuses on the bioavailability of its individual mineral constituents as identified from publicly available product information. The primary mineral forms examined are magnesium carbonate, calcium carbonate, and potassium hydrogencarbonate for the effervescent tablets, and magnesium oxide and calcium carbonate for the direct granulate formulation. This document synthesizes available quantitative data, details relevant experimental protocols for bioavailability assessment, and illustrates key concepts through diagrams.
Introduction
"this compound Sport" is a dietary supplement designed to replenish minerals and vitamins, particularly for individuals with increased requirements due to physical activity. The efficacy of such supplements is intrinsically linked to the bioavailability of their active ingredients – the extent to which they are absorbed and become available at the site of action. This guide delves into the scientific principles governing the bioavailability of the inorganic mineral salts found in "this compound Sport" formulations.
Mineral Composition of "this compound Sport" Products
Two primary formulations of "this compound Sport" are considered in this guide: the effervescent tablets ("Brausetabletten") and the direct granulate ("Direkt"). The mineral compositions are as follows:
-
This compound Sport Brausetabletten:
-
Magnesium: as Magnesium Carbonate
-
Calcium: as Calcium Carbonate
-
Potassium: as Potassium Hydrogencarbonate
-
-
This compound Sport Direkt:
-
Magnesium: as Magnesium Oxide
-
Calcium: as Calcium Carbonate
-
Quantitative Data on Mineral Bioavailability
The bioavailability of minerals from inorganic salts can be variable and is influenced by several factors including solubility, interactions with other dietary components, and individual physiological conditions. The following tables summarize available quantitative data for the bioavailability of the mineral forms present in "this compound Sport." It is important to note that these values are derived from studies on individual compounds and may not fully represent the bioavailability from the complex matrix of the final product.
Table 1: Bioavailability of Magnesium Salts
| Magnesium Salt | Chemical Formula | Typical Bioavailability Range (%) | Notes |
| Magnesium Oxide | MgO | 4 - 23%[1][2] | Bioavailability is generally low but can be influenced by the formulation. Effervescent forms may show higher absorption than capsules[3]. |
| Magnesium Carbonate | MgCO₃ | 5 - 30%[4][5] | Reacts with stomach acid to form magnesium chloride, which is more soluble. |
Table 2: Bioavailability of Calcium Carbonate
| Calcium Salt | Chemical Formula | Typical Bioavailability Range (%) | Notes |
| Calcium Carbonate | CaCO₃ | 20 - 40% | Absorption is dependent on stomach acid for ionization. Amorphous calcium carbonate may have higher bioavailability than the crystalline form[6][7]. |
Table 3: Bioavailability of Potassium Hydrogencarbonate
| Potassium Salt | Chemical Formula | Typical Bioavailability (%) | Notes |
| Potassium Hydrogencarbonate | KHCO₃ | >90%[8] | Generally well-absorbed. Studies have shown it can improve calcium balance by reducing urinary calcium excretion[9][10]. |
Experimental Protocols for Assessing Mineral Bioavailability
The determination of mineral bioavailability relies on a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited in the assessment of mineral absorption.
In Vivo Methodologies
4.1.1 Stable Isotope Tracer Studies
Stable isotope studies are considered the gold standard for determining mineral bioavailability as they allow for the direct tracking of an administered mineral.
-
Principle: A non-radioactive, stable isotope of the mineral of interest (e.g., ²⁵Mg, ²⁶Mg, ⁴²Ca, ⁴⁴Ca) is incorporated into the supplement. The absorption and retention of this specific isotope can then be precisely measured in blood, urine, and feces, distinguishing it from the body's existing mineral stores.
-
Protocol Outline:
-
Baseline Measurement: Collection of baseline blood, urine, and fecal samples to determine the natural abundance of the stable isotope.
-
Administration: Subjects ingest the supplement containing the stable isotope tracer.
-
Sample Collection: Timed collection of blood, urine, and fecal samples over a defined period (e.g., 24-72 hours).
-
Isotope Analysis: Samples are analyzed using techniques such as Thermal Ionization Mass Spectrometry (TIMS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the isotopic enrichment.
-
Calculation of Bioavailability: The amount of the absorbed isotope is calculated by subtracting the amount excreted in the feces from the amount ingested. Urinary excretion data can also be used to assess absorption.
-
4.1.2 Balance Studies
Balance studies provide an indirect measure of net mineral absorption and retention.
-
Principle: This method involves the precise measurement of mineral intake from the diet and the supplement, and the total excretion of the mineral in feces and urine over a specific period.
-
Protocol Outline:
-
Acclimatization Period: Subjects are adapted to a standardized diet with a known mineral content for several days.
-
Balance Period: For a defined period (e.g., 7-14 days), all food and fluid intake is meticulously recorded and analyzed for its mineral content. The supplement is administered daily.
-
Complete Sample Collection: All urine and feces produced during the balance period are collected.
-
Mineral Analysis: The mineral content of the diet, supplement, urine, and feces is determined using atomic absorption spectroscopy or a similar analytical technique.
-
Calculation of Net Absorption: Net Absorption (%) = [(Total Intake - Fecal Excretion) / Total Intake] x 100.
-
4.1.3 Serum Concentration-Time Curve Analysis
This method assesses the rate and extent of mineral absorption by monitoring its concentration in the blood over time.
-
Principle: Following the administration of a mineral supplement, serial blood samples are taken to measure the change in serum mineral concentration.
-
Protocol Outline:
-
Fasting: Subjects fast overnight to establish a baseline serum mineral level.
-
Baseline Blood Draw: A blood sample is taken immediately before supplement administration.
-
Supplement Administration: The mineral supplement is ingested with a standardized amount of water.
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-ingestion.
-
Serum Analysis: Serum is separated, and the mineral concentration is measured.
-
Pharmacokinetic Analysis: The data is used to plot a concentration-time curve. Key parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) are calculated to assess the extent and rate of absorption.
-
In Vitro Methodologies
4.2.1 In Vitro Dissolution Testing
Dissolution testing is a quality control measure that assesses the release of the active ingredient from a solid dosage form.
-
Principle: The supplement is placed in a dissolution apparatus that simulates the conditions of the gastrointestinal tract to measure the rate and extent to which the mineral dissolves.
-
Protocol Outline (based on USP <2040>):
-
Apparatus Setup: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle) is used.
-
Dissolution Medium: A standardized medium, such as 0.1 N hydrochloric acid, is used to simulate stomach acid.
-
Test Execution: The supplement is placed in the dissolution vessel, and the apparatus is operated at a specified temperature and rotation speed.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points.
-
Analysis: The concentration of the dissolved mineral in the samples is measured using a suitable analytical method.
-
Data Evaluation: A dissolution profile is generated by plotting the percentage of the mineral dissolved against time.
-
4.2.2 Caco-2 Cell Permeability Assay
This cell-based assay is used to predict intestinal drug and nutrient absorption.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of transport proteins.
-
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The mineral compound is added to the apical (AP) side of the monolayer. Samples are taken from the basolateral (BL) side at various time points.
-
Quantification: The concentration of the mineral that has permeated the cell layer is measured.
-
Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the monolayer is calculated to determine the Papp value, which is an indicator of intestinal permeability.
-
Signaling Pathways and Experimental Workflows
Mineral Absorption Pathways
The absorption of calcium and magnesium in the intestine occurs through both transcellular and paracellular pathways. Potassium is primarily absorbed via paracellular transport.
Caption: Generalized pathways for mineral absorption in the small intestine.
Experimental Workflow for In Vivo Bioavailability Assessment
A typical workflow for an in vivo bioavailability study using the stable isotope method.
Caption: Workflow for an in vivo stable isotope bioavailability study.
Logical Relationship of Factors Influencing Bioavailability
Several factors can influence the overall bioavailability of minerals from a supplement.
Caption: Key factors influencing the bioavailability of minerals from supplements.
Discussion and Conclusion
The bioavailability of minerals in "this compound Sport" is primarily determined by the chemical nature of its inorganic salt forms: magnesium carbonate, calcium carbonate, potassium hydrogencarbonate, and magnesium oxide. While these forms provide a high percentage of elemental mineral by weight, their bioavailability is generally lower than that of organic mineral salts due to lower solubility in the gastrointestinal tract.
The effervescent nature of the "this compound Sport Brausetabletten" may enhance the dissolution and subsequent absorption of the carbonate salts by promoting their conversion to more soluble forms in an aqueous solution before ingestion. However, without direct comparative studies on the final product, the precise bioavailability remains an estimation based on the available literature for the individual components.
Furthermore, the presence of multiple minerals (potassium, calcium, and magnesium) in the same formulation can lead to competitive interactions at the sites of absorption, potentially affecting the bioavailability of each mineral. The balance and ratios of these minerals are therefore critical considerations in product formulation.
For drug development professionals, this guide highlights the importance of considering not only the elemental mineral content but also the chemical form and formulation when developing multi-mineral supplements. The experimental protocols outlined provide a framework for the rigorous assessment of mineral bioavailability, which is crucial for substantiating product efficacy and ensuring optimal nutrient delivery to the target population. Further research, including direct clinical trials on the "this compound Sport" formulations, would be beneficial to provide more definitive data on the bioavailability of its mineral components.
References
- 1. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.algaecal.com [blog.algaecal.com]
- 3. researchgate.net [researchgate.net]
- 4. wiseowlhealth.com [wiseowlhealth.com]
- 5. hsnstore.eu [hsnstore.eu]
- 6. Examination of Amorphous Calcium Carbonate on the Inflammatory and Muscle Damage Response in Experienced Resistance Trained Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Amorphous Calcium Carbonate (ACC) Supplementation on Resistance Exercise Performance in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Potassium Bicarbonate Supplementation Lowers Bone Turnover and Calcium Excretion in Older Men and Women: A Randomized Dose-Finding Trial - PMC [pmc.ncbi.nlm.nih.gov]
Umfassender technischer Leitfaden zu den Inhaltsstoffen und physiologischen Wirkungen von Frubiase
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser technische Leitfaden bietet eine detaillierte Analyse der Inhaltsstoffe der Frubiase-Produktlinie, einschließlich this compound Sport, this compound Magnesium Plus und this compound Calcium T. Der Schwerpunkt liegt auf der Quantifizierung der Inhaltsstoffe, ihren physiologischen Wirkungen auf zellulärer und systemischer Ebene, den zugrunde liegenden Signalwegen und den experimentellen Protokollen, die zur Untersuchung dieser Effekte verwendet werden.
Quantitative Zusammensetzung der this compound-Produkte
Die genaue Zusammensetzung der this compound-Produkte ist entscheidend für das Verständnis ihrer potenziellen physiologischen Auswirkungen. Die folgende Tabelle fasst die quantitativen Daten der Inhaltsstoffe pro Einzeldosis (eine Brausetablette oder eine Trinkampulle) zusammen.
| Inhaltsstoff | This compound Sport (pro Brausetablette) | This compound Magnesium Plus (pro Brausetablette) | This compound Calcium T (pro 10 ml Trinkampulle) |
| Vitamine | |||
| Vitamin B1 (Thiamin) | 4,2 mg | Enthalten (Menge nicht spezifiziert) | - |
| Vitamin B2 (Riboflavin) | 4,8 mg | - | - |
| Niacin (Vitamin B3) | 54 mg | - | - |
| Pantothensäure (Vitamin B5) | 18 mg | - | - |
| Vitamin B6 (Pyridoxin) | 6,0 mg | Enthalten (Menge nicht spezifiziert) | - |
| Biotin (Vitamin B7) | 450 µg | - | - |
| Folsäure (Vitamin B9) | 600 µg | - | - |
| Vitamin B12 (Cobalamin) | 3,0 µg | Enthalten (Menge nicht spezifiziert) | - |
| Vitamin C (Ascorbinsäure) | 180 mg | Enthalten (Menge nicht spezifiziert) | - |
| Vitamin D3 (Cholecalciferol) | 5,0 µg | - | - |
| Vitamin E (α-TE) | 30 mg | Enthalten (Menge nicht spezifiziert) | - |
| Mineralstoffe & Spurenelemente | |||
| Calcium | 500 mg | - | 110,84 mg (als Calciumdilactat und D-Gluconsäure, Calciumsalz)[1][2] |
| Kalium | 500 mg | Enthalten (Menge nicht spezifiziert) | - |
| Magnesium | 350 mg | Enthalten (Menge nicht spezifiziert) | - |
| Eisen | 5,0 mg | - | - |
| Zink | 5,0 mg | - | - |
| Jod | 90,0 µg | - | - |
Hinweis: Für this compound Magnesium Plus sind die genauen Mengen der einzelnen Inhaltsstoffe nicht öffentlich verfügbar. Die Produkte enthalten die aufgeführten Vitamine und Mineralstoffe.[3][4][5][6][7]
Physiologische Wirkungen und zugrunde liegende Mechanismen
Dieser Abschnitt befasst sich mit den detaillierten physiologischen Wirkungen der in this compound enthaltenen Hauptbestandteile und den damit verbundenen zellulären Signalwegen.
Vitamine des B-Komplexes und der Energiestoffwechsel
Die in this compound Sport enthaltenen B-Vitamine spielen eine entscheidende Rolle als Coenzyme in den zentralen Wegen des Energiestoffwechsels.
-
Thiamin (B1), Riboflavin (B2), Niacin (B3) und Pantothensäure (B5) sind unerlässlich für den Abbau von Kohlenhydraten, Fetten und Proteinen zur Energiegewinnung in Form von ATP.
-
Pyridoxin (B6) ist ein entscheidender Co-Faktor im Aminosäurestoffwechsel und am Glykogenabbau beteiligt.
-
Cobalamin (B12) und Folsäure (B9) sind für die Synthese roter Blutkörperchen und die Reparatur von Zellen von wesentlicher Bedeutung.
Ein Mangel an diesen Vitaminen kann die Fähigkeit, bei hoher Intensität Sport zu treiben, beeinträchtigen. Studien deuten darauf hin, dass sportliche Betätigung den Bedarf an Riboflavin und Vitamin B6 erhöhen kann.
.
Abbildung 1: Vereinfachter Signalweg des Energiestoffwechsels mit der Rolle der B-Vitamine.
Calcium und Muskelkontraktion
Calciumionen (Ca²⁺) sind die primären Botenstoffe, die die Muskelkontraktion auslösen. This compound Calcium T liefert Calcium in Form von Calciumdilactat und Calciumgluconat.[1][2] Der Prozess der Anregungs-Kontraktions-Kopplung in Skelettmuskelzellen lässt sich wie folgt zusammenfassen:
-
Ein Aktionspotential, das von einem Motoneuron ausgeht, depolarisiert das Sarkolemm.
-
Diese Depolarisation breitet sich in die T-Tubuli aus und aktiviert spannungsabhängige L-Typ-Calciumkanäle (Dihydropyridin-Rezeptoren).
-
Dies führt zur Öffnung von Ryanodin-Rezeptoren im sarkoplasmatischen Retikulum (SR), was eine massive Freisetzung von Ca²⁺ in das Zytosol zur Folge hat.
-
Ca²⁺ bindet an Troponin C auf den dünnen Filamenten, was zu einer Konformationsänderung führt, die die Myosin-Bindungsstellen auf dem Aktin freilegt.
-
Myosinköpfe binden an Aktin und führen den Kraftschlag aus, was zur Muskelkontraktion führt.
-
Die Kontraktion endet, wenn Ca²⁺ aktiv durch die SERCA-Pumpe (Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase) zurück in das SR gepumpt wird.
Abbildung 2: Signalweg der Kalzium-vermittelten Muskelkontraktion.
Magnesium: Cofaktor für den Energiestoffwechsel und die Muskelfunktion
Magnesium ist ein essentieller Cofaktor für über 300 enzymatische Reaktionen, von denen viele für die Energieproduktion und die Muskelfunktion von entscheidender Bedeutung sind.[6]
-
ATP-Stoffwechsel: Magnesium ist entscheidend für die Stabilität und Funktion von ATP, der primären Energiewährung der Zelle. Der biologisch aktive Komplex ist in der Regel Mg-ATP.[8]
-
Glykolyse: Mehrere Enzyme im glykolytischen Weg, wie die Hexokinase und die Phosphofructokinase, sind magnesiumabhängig.
-
Muskelkontraktion und -entspannung: Magnesium wirkt als physiologischer Calcium-Antagonist und trägt zur Regulierung des Ionenflusses durch die Calciumkanäle bei, was für die Muskelentspannung nach der Kontraktion wichtig ist.
Eisen und Sauerstofftransport
Eisen ist ein zentraler Bestandteil von Hämoglobin in den roten Blutkörperchen und Myoglobin im Muskelgewebe und damit für den Sauerstofftransport und die aerobe Energieproduktion unerlässlich.[9][10][11] this compound Sport enthält Eisen, um potenziell erhöhten Bedarf bei sportlicher Aktivität zu decken. Der Eisenstoffwechsel wird streng reguliert, um sowohl Mangelerscheinungen als auch eine toxische Überladung zu verhindern.
Zink und Immunfunktion
Zink ist ein entscheidendes Spurenelement für die Aufrechterhaltung eines gesunden Immunsystems.[12] Es ist an zahlreichen Aspekten der Immunfunktion beteiligt, darunter:
-
Entwicklung und Funktion von Immunzellen: Zink ist für die Reifung und Funktion von T-Lymphozyten und natürlichen Killerzellen unerlässlich.[12]
-
Signaltransduktion: Zinkionen wirken als intrazelluläre Signalmoleküle in Immunzellen und beeinflussen Signalwege wie den NF-κB-Weg, der für die Entzündungsreaktion von zentraler Bedeutung ist.[5]
-
Antioxidative Abwehr: Zink ist ein Cofaktor für das Enzym Kupfer-Zink-Superoxiddismutase, ein wichtiges antioxidatives Enzym.
Abbildung 3: Vereinfachte Darstellung der Rolle von Zink in der Immunfunktion.
Vitamine C und E als Antioxidantien
Intensive körperliche Betätigung erhöht die Produktion von reaktiven Sauerstoffspezies (ROS), was zu oxidativem Stress und potenziellen Muskelschäden führen kann. Die Vitamine C und E sind bekannte Antioxidantien, die helfen können, diese freien Radikale zu neutralisieren.
-
Vitamin C (Ascorbinsäure): Ein wasserlösliches Antioxidans, das freie Radikale im Zytosol und in extrazellulären Flüssigkeiten abfängt.
-
Vitamin E (Tocopherol): Ein fettlösliches Antioxidans, das in Zellmembranen wirkt und die Lipidperoxidation verhindert.
Klinische Studien zur Wirkung einer Supplementierung mit den Vitaminen C und E auf sportbedingte Muskelschäden und oxidativen Stress haben jedoch zu gemischten Ergebnissen geführt. Einige Studien deuten auf eine Verringerung von Entzündungen und Muskelschäden hin, während andere keine signifikanten leistungssteigernden Effekte feststellen konnten.[13][14][15]
Kalium und Nervenleitung
Kalium ist zusammen mit Natrium entscheidend für die Aufrechterhaltung des Membranpotentials von Nerven- und Muskelzellen und damit für die Übertragung von Nervenimpulsen. Eine ausreichende Kaliumzufuhr ist wichtig für eine normale Muskelfunktion.
Jod und Schilddrüsenfunktion
Jod ist ein wesentlicher Bestandteil der Schilddrüsenhormone Thyroxin (T4) und Trijodthyronin (T3), die den Stoffwechsel im gesamten Körper regulieren.[16][17][18][19][20] Eine ausreichende Jodversorgung ist daher für eine normale Stoffwechselfunktion unerlässlich.
Detaillierte experimentelle Protokolle
Dieser Abschnitt beschreibt beispielhafte experimentelle Protokolle, die zur Untersuchung der physiologischen Wirkungen der in this compound enthaltenen Inhaltsstoffe verwendet werden.
Messung der Bioverfügbarkeit von Magnesium
Die Bestimmung der Bioverfügbarkeit von Magnesium ist entscheidend, um die Wirksamkeit einer oralen Supplementierung zu bewerten.
Protokoll: Messung der Magnesiumausscheidung im Urin
-
Probandenrekrutierung: Auswahl gesunder Probanden mit normaler Nierenfunktion.
-
Baseline-Messung: Die Probanden sammeln 24-Stunden-Urin für eine Baseline-Messung der Magnesiumausscheidung.
-
Supplementierung: Die Probanden nehmen eine definierte Dosis einer Magnesiumverbindung (z. B. aus this compound Magnesium Plus) ein.
-
Urin-Sammlung nach Supplementierung: Die Probanden sammeln erneut 24-Stunden-Urin.
-
Analyse: Die Magnesiumkonzentration im Urin wird mittels Atomabsorptionsspektrometrie oder ICP-MS bestimmt.
-
Auswertung: Die Zunahme der Magnesiumausscheidung im Urin nach der Supplementierung im Vergleich zur Baseline wird als Maß für die resorbierte Menge an Magnesium herangezogen.[16][21][22][23][24]
Abbildung 4: Experimenteller Arbeitsablauf zur Bestimmung der Magnesium-Bioverfügbarkeit.
Untersuchung der antioxidativen Kapazität in vivo
Die Messung der antioxidativen Gesamtkapazität im Blut kann Aufschluss über die Wirksamkeit einer Supplementierung mit Antioxidantien wie den Vitaminen C und E geben.
Protokoll: Photometrische Bestimmung der antioxidativen Gesamtkapazität
-
Probenentnahme: Entnahme von venösem Blut von Probanden vor und nach einer Supplementierungsphase mit this compound Sport.
-
Probenvorbereitung: Gewinnung von Serum durch Zentrifugation.
-
Assay-Durchführung: a. Ein künstliches freies Radikal wird zur Serumprobe gegeben. b. Die Abnahme der Konzentration des freien Radikals durch die antioxidative Wirkung der im Serum enthaltenen Substanzen wird photometrisch über die Zeit verfolgt.
-
Auswertung: Die Rate der Konzentrationsabnahme des freien Radikals ist ein Maß für die antioxidative Gesamtkapazität des Serums.[25][26][27][28]
Klinische Studien zur Untersuchung der Wirkung von Calcium auf die Knochendichte
Randomisierte, kontrollierte klinische Studien sind der Goldstandard zur Bewertung der Wirksamkeit von Calciumergänzungsmitteln wie this compound Calcium T auf die Knochengesundheit.
Studiendesign: Doppelblinde, placebokontrollierte Studie
-
Teilnehmer: Rekrutierung einer definierten Population, z. B. postmenopausale Frauen mit Osteopenie.
-
Randomisierung: Zufällige Zuteilung der Teilnehmerinnen in eine Interventionsgruppe (Erhalt von this compound Calcium T) und eine Placebogruppe.
-
Intervention: Tägliche Einnahme des Prüfpräparats oder Placebos über einen längeren Zeitraum (z. B. 1-2 Jahre).
-
Messung der Knochendichte: Die Knochendichte wird zu Beginn der Studie und in regelmäßigen Abständen (z. B. jährlich) mittels Dual-Röntgen-Absorptiometrie (DXA) an relevanten Stellen wie der Lendenwirbelsäule und dem Oberschenkelhals gemessen.
-
Statistische Analyse: Vergleich der prozentualen Veränderung der Knochendichte zwischen der Interventions- und der Placebogruppe.[14]
Schlussfolgerung
Die Produkte der this compound-Linie enthalten eine Reihe von Vitaminen und Mineralstoffen, die an grundlegenden physiologischen Prozessen beteiligt sind, die für sportliche Leistung, Muskelfunktion, Energiestoffwechsel und allgemeine Gesundheit relevant sind. Dieser Leitfaden hat eine detaillierte Übersicht über die quantitative Zusammensetzung, die Wirkmechanismen auf zellulärer Ebene und beispielhafte experimentelle Protokolle zur Untersuchung dieser Effekte geliefert. Für ein umfassendes Verständnis der spezifischen Wirkungen der this compound-Formulierungen sind jedoch weitere klinische Studien erforderlich, die direkt diese Produkte untersuchen. Die hier präsentierten Informationen bieten eine solide wissenschaftliche Grundlage für Forscher und Fachleute, die sich mit der Entwicklung und Bewertung von Nahrungsergänzungsmitteln befassen.
References
- 1. This compound Calcium T von STADA Consumer Health Deutschland GmbH Apotheke am Markt Bielefeld [apotheke-am-markt-bielefeld.de]
- 2. apotheke.at [apotheke.at]
- 3. This compound® MAGNESIUM PLUS | Brausetabletten | Fruibase [this compound.de]
- 4. apohealth.de [apohealth.de]
- 5. stada.de [stada.de]
- 6. This compound® MAGNESIUM PLUS, Brausetableitaminen 20 St - Shop Apotheke [shop-apotheke.at]
- 7. This compound MAGNESIUM Plus Brausetabletten 20 Stück - Bodfeld Apotheke [bodfeld-apotheke.de]
- 8. This compound CALCIUM T Trinkampullen - Beipackzettel | Apotheken Umschau [apotheken-umschau.de]
- 9. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 10. medikamente-per-klick.de [medikamente-per-klick.de]
- 11. This compound CALCIUM T Trinkampullen 20 Stück - Bodfeld Apotheke [bodfeld-apotheke.de]
- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 13. rosenfluh.ch [rosenfluh.ch]
- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. graphviz.org [graphviz.org]
- 16. Graphviz [graphviz.org]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
- 18. heilwasser.com [heilwasser.com]
- 19. Bioverfügbarkeit von organischen und anorganischen Verbindungen [pharmazeutische-zeitung.de]
- 20. Magnesium – seine Bioverfügbarkeit & richtige Aufnahme [medizinfuchs.de]
- 21. kup.at [kup.at]
- 22. Antioxidantien und freie Radikale: Centrum für Experimentelle und Angewandte Physiologie der Haut - Charité – Universitätsmedizin Berlin [ccp.charite.de]
- 23. Antioxidative Gesamtkapazität [apotheken.de]
- 24. Antioxidative & anti-inflammatorische Kapazität testen [biotesys.de]
- 25. Antioxidative Kapazität - Labortests - Bioscientia [bioscientia.info]
- 26. Wie der Magen die Stabilität der Knochen beeinflusst - Neue Erkenntnisse zur Kalzium-Therapie bei Osteoporose - Gesundheitsforschung BMFTR [gesundheitsforschung-bmftr.de]
- 27. osteoporosezentrum.de [osteoporosezentrum.de]
- 28. osd-ev.org [osd-ev.org]
The Synergistic Composition of Frubiase Sport®: A Technical Guide for Sports Nutrition Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the composition of Frubiase Sport®, a multi-micronutrient supplement developed for athletes. The document elucidates the scientific rationale for the inclusion of each component by examining its established role in physiological processes critical to athletic performance, including energy metabolism, muscle function, electrolyte balance, and recovery. Quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide details representative experimental protocols for assessing the efficacy of such supplements and illustrates key molecular signaling pathways influenced by its core components using Graphviz diagrams, adhering to specified technical standards. This document is intended to serve as a comprehensive resource for professionals engaged in sports nutrition research and the development of performance-enhancing formulations.
Introduction
Intense and prolonged physical activity places significant metabolic stress on the body, increasing the demand for specific micronutrients essential for optimal performance and recovery. Deficiencies in key vitamins and minerals can impair energy production, hinder muscle repair, and compromise overall athletic capacity. This compound Sport® is a precisely formulated dietary supplement designed to address the elevated micronutrient requirements of athletes. Developed in collaboration with the German Sport University Cologne, its composition aims to support critical physiological functions including energy-yielding metabolism, muscle function, reduction of tiredness and fatigue, and maintenance of electrolyte balance.[1][2] This guide provides a detailed examination of its components and their scientific relevance in the context of sports nutrition.
Composition of this compound Sport®
This compound Sport® is available as an effervescent tablet, providing a range of vitamins, minerals, and trace elements. The quantitative composition per tablet is summarized in the tables below.
Quantitative Data: Vitamins
| Nutrient | Amount per Tablet | % NRV* |
| Vitamin B1 (Thiamin) | 4.2 mg | 380% |
| Vitamin B2 (Riboflavin) | 4.8 mg | 340% |
| Niacin (B3) | 54 mg (NE) | 340% |
| Pantothenic Acid (B5) | 18 mg | 300% |
| Vitamin B6 (Pyridoxine) | 6.0 mg | 430% |
| Biotin (B7) | 450 µg | 900% |
| Folic Acid (B9) | 600 µg | 300% |
| Vitamin B12 (Cobalamin) | 3.0 µg | 120% |
| Vitamin C (Ascorbic Acid) | 180 mg | 225% |
| Vitamin D3 (Cholecalciferol) | 5.0 µg | 100% |
| Vitamin E (α-TE) | 30 mg | 250% |
*% NRV = Nutrient Reference Value according to EU Regulation 1169/2011[3][4]
Quantitative Data: Minerals & Trace Elements
| Nutrient | Amount per Tablet | % NRV* |
| Calcium | 500 mg | 63% |
| Potassium | 500 mg | 25% |
| Magnesium | 350 mg | 93% |
| Iron | 5.0 mg | 36% |
| Zinc | 5.0 mg | 50% |
| Iodine | 90.0 µg | 60% |
*% NRV = Nutrient Reference Value according to EU Regulation 1169/2011[3][4]
A specialized formulation, This compound® SPORT AUSDAUER , also includes Palatinose™ (Isomaltulose), a carbohydrate designed to provide sustained energy release by causing a slower, more stable blood glucose response compared to traditional sugars.[5][6]
Relevance of Core Components to Sports Nutrition
The efficacy of this compound Sport® is predicated on the synergistic action of its individual components, each playing a defined role in the physiology of exercise.
Energy Metabolism
The B-complex vitamins are fundamental coenzymes in the metabolic pathways that convert carbohydrates, fats, and proteins into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[7][8]
-
Thiamin (B1), Riboflavin (B2), Niacin (B3), Pantothenic Acid (B5), and Pyridoxine (B6) are essential for the catabolism of macronutrients.[9][10][11] Exercise-induced metabolic stress can increase the requirements for these vitamins.[11] A deficiency can lead to impaired energy production, resulting in fatigue and reduced endurance.[7]
-
Iron is a critical component of hemoglobin and myoglobin, responsible for oxygen transport to working muscles. It is also vital for enzymes in the electron transport chain, which is central to aerobic ATP production.[12][13][14] Iron deficiency, even without anemia, can impair aerobic capacity and athletic performance.[13][15]
Muscle Function and Contraction
Optimal muscle function is dependent on precise electrochemical signaling and structural integrity, processes heavily reliant on specific minerals.
-
Magnesium is involved in over 300 enzymatic reactions, including those for ATP production and protein synthesis.[3] It acts as a physiological calcium antagonist, regulating muscle contraction and relaxation.[3][16] Inadequate magnesium levels can lead to muscle cramps, weakness, and impaired performance.[16][17]
-
Calcium is the primary signaling ion for muscle contraction. Upon nerve stimulation, calcium is released from the sarcoplasmic reticulum, binding to troponin C. This action initiates a conformational change that allows for the interaction of actin and myosin filaments, resulting in muscle contraction.[1][18][19]
-
Vitamin D plays a crucial role in calcium homeostasis and has been linked to muscle strength and function.[5][20] Vitamin D receptors are present in skeletal muscle tissue, suggesting a direct role in muscle growth and repair.[21] Suboptimal vitamin D status is associated with an increased risk of muscle weakness and injury.[20]
Electrolyte Balance and Hydration
During exercise, electrolytes are lost through sweat. Maintaining electrolyte balance is critical for nerve impulse transmission, muscle function, and fluid homeostasis.
-
Potassium is a key intracellular electrolyte that works in concert with sodium to maintain the membrane potential of cells, which is essential for nerve signaling and muscle contractions.[22][23] Significant losses through sweat can disrupt this balance, leading to fatigue and muscle cramps.[22][24]
Recovery and Cellular Protection
Intense exercise generates reactive oxygen species (ROS), leading to oxidative stress and muscle damage. Antioxidants and minerals involved in tissue repair are vital for efficient recovery.
-
Vitamins C and E are potent antioxidants that help neutralize exercise-induced free radicals, potentially reducing oxidative stress and muscle damage.[25][26][27] However, some research suggests that very high doses may blunt training adaptations, indicating a nuanced role.[25]
-
Zinc is essential for protein synthesis and wound healing, making it crucial for the repair of muscle tissue damaged during exercise.[2][28] It also plays a role in immune function, which can be temporarily suppressed after strenuous activity.[29][30]
Metabolic Regulation
-
Iodine is an essential component of thyroid hormones (T3 and T4), which regulate the body's metabolic rate.[31][32] These hormones are critical for energy utilization, and iodine deficiency can lead to fatigue and impaired performance.[31][33][34]
Key Signaling Pathways
The components of this compound Sport® influence several key signaling pathways relevant to athletic adaptation and performance.
Calcium-Mediated Muscle Contraction & Adaptation
Calcium is a ubiquitous second messenger. In skeletal muscle, its primary role is to initiate contraction. Beyond this, calcium transients activate downstream signaling cascades, such as the Ca2+/calmodulin-dependent protein kinase (CaMK) pathway, which is involved in mitochondrial biogenesis and fiber-type adaptation in response to endurance training.[4][6][35]
Caption: Calcium signaling cascade for muscle contraction and adaptation.
Magnesium's Role in ATP Utilization
Magnesium is critical for energy production, primarily by forming a complex with ATP (Mg-ATP). This complex is the biologically active form of ATP required by enzymes like kinases and ATPases, which are fundamental for muscle contraction and other metabolic processes.
Caption: Formation of the Mg-ATP complex for key enzymatic reactions.
Representative Experimental Protocols
To evaluate the efficacy of a multi-micronutrient supplement like this compound Sport® on athletic performance and recovery, a randomized, double-blind, placebo-controlled trial is the gold standard.
Study Design: Assessing Impact on Endurance and Recovery
-
Objective: To determine the effect of daily supplementation on endurance performance, markers of muscle damage, and oxidative stress following a bout of strenuous exercise.
-
Participants: Recruitment of 40-50 trained athletes (e.g., cyclists, runners) to ensure homogeneity. Participants are screened for baseline micronutrient deficiencies.
-
Protocol:
-
Baseline Testing (Week 0): Participants undergo a VO2max test on a cycle ergometer or treadmill to determine maximal aerobic capacity. Blood samples are collected to measure baseline levels of creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and markers of oxidative stress (e.g., malondialdehyde).
-
Randomization & Supplementation (4 Weeks): Participants are randomly assigned to either the Supplement Group (receiving one tablet of this compound Sport® daily) or the Placebo Group (receiving an identical-looking tablet with no active ingredients).
-
Endurance Trial (Week 4): Participants perform a time-to-exhaustion test at 75% of their VO2max.
-
Post-Exercise Monitoring: Blood samples are collected immediately post-exercise, and at 24, 48, and 72 hours to assess CK, LDH, and oxidative stress markers. Perceived muscle soreness is recorded using a visual analog scale (VAS).
-
-
Key Endpoints:
-
Primary: Time to exhaustion.
-
Secondary: Peak and total area under the curve for CK and LDH; changes in oxidative stress markers; perceived muscle soreness scores.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the described experimental protocol.
Caption: Diagram of a typical experimental workflow for supplement efficacy.
Conclusion
The composition of this compound Sport® reflects a scientifically grounded approach to sports nutrition, targeting key physiological pathways involved in energy metabolism, muscle function, and recovery. The synergistic blend of B-vitamins, essential minerals like magnesium, calcium, and potassium, and crucial trace elements addresses the multifaceted demands of athletic activity. Future research, employing rigorous methodologies as outlined in this guide, can further elucidate the performance and recovery benefits of such comprehensive micronutrient formulations in diverse athletic populations. This document provides the foundational technical information required for such scientific endeavors.
References
- 1. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myomaster.com [myomaster.com]
- 3. argalys.com [argalys.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Importance of Vitamin D for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 6. [PDF] Role of Ca2+/calmodulin-dependent kinases in skeletal muscle plasticity. | Semantic Scholar [semanticscholar.org]
- 7. athsport.co [athsport.co]
- 8. performancelab.com [performancelab.com]
- 9. voomnutrition.co.uk [voomnutrition.co.uk]
- 10. cymbiotika.ca [cymbiotika.ca]
- 11. B-vitamins and exercise: does exercise alter requirements? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fitagainsportstherapy.com [fitagainsportstherapy.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Iron Metabolism: Relevance for Health, Exercise, and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron Status and Physical Performance in Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taking magnesium before or after sport, its effects and much more | BIOGENA International [biogena.com]
- 17. metagenics.com.au [metagenics.com.au]
- 18. Muscle cells need calcium ions [mpg.de]
- 19. jackwestin.com [jackwestin.com]
- 20. forteortho.com [forteortho.com]
- 21. blog.bridgeathletic.com [blog.bridgeathletic.com]
- 22. lyte.dk [lyte.dk]
- 23. insidetracker.com [insidetracker.com]
- 24. Effect of exercise intensity on potassium balance in muscle and blood of man - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of high-dose vitamin C and E supplementation on muscle recovery and training adaptation: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. examine.com [examine.com]
- 27. healthygoods.com [healthygoods.com]
- 28. mri-performance.com [mri-performance.com]
- 29. us.humankinetics.com [us.humankinetics.com]
- 30. Zinc at the crossroads of exercise and proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. athletesanctuary.com.au [athletesanctuary.com.au]
- 32. Iodine: An Overlooked Nutrient and Common Deficiency in Athletes and Active Adults — RISE Functional Medicine [risefxmed.com]
- 33. researchgate.net [researchgate.net]
- 34. theyogicjournal.com [theyogicjournal.com]
- 35. Role of Ca2+/calmodulin-dependent kinases in skeletal muscle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Ergogenic Potential of "Frubiase": A Technical Guide
Disclaimer: This document is for informational purposes for researchers, scientists, and drug development professionals. It is not intended as medical advice. "Frubiase" is a brand name for a dietary supplement, and its specific formulations may vary. The ergogenic potential of its individual components is an active area of scientific research.
Introduction
"this compound Sport" is a commercially available dietary supplement marketed towards athletes and active individuals. Its formulation typically comprises a blend of minerals, vitamins, and in some versions, specific carbohydrates. The purported benefits center on supporting energy metabolism, muscle function, and replenishing micronutrients lost during strenuous physical activity. This technical guide provides an in-depth analysis of the core active ingredients of "this compound Sport" and their scientifically investigated ergogenic potential. The information presented is a synthesis of findings from various clinical and experimental studies on these individual components.
Core Active Ingredients and their Ergogenic Potential
The primary active ingredients in "this compound Sport" that hold potential ergogenic properties include a range of minerals and vitamins, and in some formulations, the functional carbohydrate Palatinose™. We will examine the evidence for each of these key components.
Minerals
a) Magnesium
Magnesium is an essential mineral involved in over 300 enzymatic reactions, including those central to energy metabolism, muscle contraction, and protein synthesis. Its role in ATP production and as a calcium antagonist in muscle fibers suggests a direct link to physical performance.
Quantitative Data on Ergogenic Effects of Magnesium Supplementation
| Performance Metric | Study Population | Dosage | Duration | Outcome | Reference |
| Peak Oxygen Uptake (VO2 max) | Physically Active Women | 212 mg/day MgO | 4 weeks | No significant effect | |
| Anaerobic Treadmill Test | Physically Active Women | 212 mg/day MgO | 4 weeks | No significant effect | |
| Quadriceps Torque | N/A | N/A | N/A | Potential for improvement | |
| Grip Strength, Lower-leg Power | Cross-sectional studies | N/A | N/A | Positive association with Mg status |
Representative Experimental Protocol: Investigating Magnesium Supplementation on Exercise Performance
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Participants: Healthy, physically active individuals, screened for baseline magnesium levels.
-
Intervention: Participants receive a daily oral supplement of magnesium oxide (e.g., 300-500 mg) or a placebo for a predefined period (e.g., 4-12 weeks).
-
Exercise Testing: Pre- and post-intervention, participants undergo a battery of performance tests, including:
-
Incremental exercise test to determine VO2 max and lactate (B86563) threshold.
-
Time-to-exhaustion trials at a fixed percentage of VO2 max.
-
Tests of muscle strength and power (e.g., isokinetic dynamometry).
-
-
Biochemical Analysis: Blood samples are collected at rest and at various time points post-exercise to measure plasma and erythrocyte magnesium concentrations, as well as markers of muscle damage (e.g., creatine (B1669601) kinase) and metabolic stress (e.g., lactate).
-
Data Analysis: Statistical comparison of performance and biochemical variables between the magnesium and placebo groups.
Signaling Pathway: Magnesium's Role in Glycolysis
Caption: Magnesium as a cofactor for key enzymes in glycolysis.
b) Iron
Iron is a critical component of hemoglobin and myoglobin, responsible for oxygen transport in the blood and muscle, respectively. It is also essential for the function of cytochromes in the electron transport chain, which is fundamental for aerobic energy production. Iron deficiency, with or without anemia, can impair endurance performance.
Quantitative Data on Ergogenic Effects of Iron Supplementation
| Performance Metric | Study Population | Dosage | Duration | Outcome | Reference |
| VO2 max | Iron-deficient, non-anemic rowers | N/A | N/A | Moderate effect on VO2max | |
| Hemoglobin | Iron-deficient athletes | N/A | N/A | Moderate effect on hemoglobin | |
| Endurance Performance | Iron-depleted female runners | N/A | N/A | Did not increase endurance performance | |
| Serum Ferritin | Iron-depleted individuals | N/A | N/A | Can raise serum ferritin levels |
Representative Experimental Protocol: Assessing Iron Supplementation on Aerobic Capacity
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Endurance athletes screened for iron status (serum ferritin, hemoglobin). Participants with iron deficiency, both anemic and non-anemic, are included.
-
Intervention: Oral iron supplementation (e.g., ferrous sulfate, 100 mg elemental iron/day) or a placebo for 8-12 weeks.
-
Exercise Testing:
-
Primary outcome: Change in VO2 max measured during a graded exercise test on a treadmill or cycle ergometer.
-
Secondary outcomes: Time to exhaustion at a supra-maximal intensity, lactate threshold, and running economy.
-
-
Hematological Analysis: Regular monitoring of iron status indicators (hemoglobin, serum ferritin, transferrin saturation) throughout the study.
-
Data Analysis: Comparison of changes in performance and hematological parameters between the iron-supplemented and placebo groups, with subgroup analysis for anemic and non-anemic participants.
Signaling Pathway: Iron's Role in Oxygen Transport and Utilization
Caption: Iron's central role in oxygen transport and cellular respiration.
Vitamins
a) B Vitamins
The B vitamins (B1, B2, B6, B12, niacin, pantothenic acid, biotin, and folate) are a group of water-soluble vitamins that play crucial roles as coenzymes in energy metabolism. They are essential for the breakdown of carbohydrates, fats, and proteins to produce ATP.
Quantitative Data on Ergogenic Effects of B Vitamin Supplementation
| Performance Metric | Study Population | Dosage | Duration | Outcome | Reference |
| Running Time to Exhaustion | Healthy, non-athletes | Vitamin B complex | 28 days | 1.26-fold increase | |
| Blood Lactate Concentration | Healthy, non-athletes | Vitamin B complex | 28 days | Significantly reduced during and after exercise | |
| Blood Ammonia Concentration | Healthy, non-athletes | Vitamin B complex | 28 days | Significantly reduced during and after exercise |
Representative Experimental Protocol: Evaluating B Vitamin Complex on Endurance Performance
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Trained endurance athletes.
-
Intervention: Daily supplementation with a B-vitamin complex (containing therapeutic doses of B1, B2, B6, B12, etc.) or a placebo for a period of 4 to 8 weeks.
-
Exercise Testing:
-
A prolonged, steady-state exercise bout (e.g., 90 minutes of cycling at 70% VO2 max) followed by a time trial to exhaustion.
-
Measurement of substrate utilization (carbohydrate and fat oxidation) via indirect calorimetry.
-
-
Metabolic Analysis: Blood samples taken before, during, and after exercise to measure levels of B vitamins, lactate, glucose, and free fatty acids.
-
Data Analysis: Comparison of time trial performance, substrate utilization patterns, and metabolic responses between the B vitamin and placebo groups.
Signaling Pathway: B Vitamins as Coenzymes in the Citric Acid Cycle
Caption: Key roles of B vitamins as coenzymes in the citric acid cycle.
b) Vitamin D
Vitamin D, a fat-soluble vitamin, is recognized for its role in calcium homeostasis and bone health. However, the discovery of vitamin D receptors (VDR) in skeletal muscle has spurred research into its potential direct effects on muscle function, strength, and athletic performance.
Quantitative Data on Ergogenic Effects of Vitamin D Supplementation
| Performance Metric | Study Population | Dosage | Duration | Outcome | Reference |
| VO2 max | Elite lightweight rowers | 6000 IU/day D3 | 8 weeks | 12.1% increase | |
| Force and Power Production | Review of literature | Up to 4000-5000 IU/day | N/A | Potential for increase | |
| Muscle Protein Synthesis | In vitro and animal studies | N/A | N/A | Aids in myogenic differentiation and proliferation |
Representative Experimental Protocol: Vitamin D Supplementation and Muscle Power
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Athletes with insufficient or deficient baseline vitamin D levels (serum 25(OH)D < 30 ng/mL).
-
Intervention: Daily oral supplementation with vitamin D3 (cholecalciferol) at a dose of 4000-5000 IU, or a placebo, for 12 weeks.
-
Performance Testing:
-
Assessment of lower body power using a vertical jump test or force plate analysis.
-
Measurement of isokinetic peak torque of the knee extensors and flexors.
-
Sprint performance over a short distance (e.g., 30 meters).
-
-
Biochemical Analysis: Serum 25(OH)D levels are measured at baseline and at the end of the intervention to confirm changes in vitamin D status.
-
Data Analysis: Comparison of changes in muscle power and strength variables between the vitamin D and placebo groups.
Signaling Pathway: Vitamin D's Influence on Muscle Protein Synthesis
Caption: The signaling cascade of Vitamin D in skeletal muscle.
Functional Carbohydrates
a) Palatinose™ (Isomaltulose)
Palatinose™, or isomaltulose, is a disaccharide derived from sucrose (B13894). It is fully digested and absorbed in the small intestine but at a slower rate than sucrose or maltodextrin (B1146171). This slow and sustained release of glucose is proposed to offer advantages for endurance athletes.
Quantitative Data on Ergogenic Effects of Palatinose™ Ingestion
| Performance Metric | Study Population | Dosage | Timing | Outcome | Reference |
| Time Trial Performance | Experienced cyclists | 75g in 750ml drink | Pre-exercise | Finished 1 minute faster than with maltodextrin | |
| Fat Oxidation Rate | Experienced cyclists | 75g in 750ml drink | Pre-exercise | Higher fat oxidation during endurance trial | |
| Blood Glucose Profile | Experienced cyclists | 75g in 750ml drink | Pre-exercise | More stable blood glucose |
Representative Experimental Protocol: Palatinose™ and Endurance Cycling Performance
-
Study Design: A randomized, double-blind, crossover trial.
-
Participants: Trained male cyclists.
-
Intervention: On two separate occasions, participants ingest a beverage containing either 75g of Palatinose™ or 75g of maltodextrin 45 minutes before exercise.
-
Exercise Protocol:
-
A 90-minute steady-state cycling bout at 60% of VO2 max.
-
Immediately followed by a time trial (e.g., completing a set amount of work as fast as possible).
-
-
Metabolic Measurements: Throughout the exercise protocol, substrate utilization (fat and carbohydrate oxidation) is measured using indirect calorimetry. Blood samples are taken at regular intervals to determine glucose and insulin (B600854) concentrations.
-
Data Analysis: Comparison of time trial performance, substrate oxidation rates, and blood metabolic profiles between the Palatinose™ and maltodextrin conditions.
Signaling Pathway: Proposed Mechanism of Palatinose™ on Substrate Utilization
Caption: The proposed mechanism for Palatinose™ enhancing fat oxidation.
General Experimental Workflow for Investigating Ergogenic Aids
The following diagram illustrates a typical workflow for a clinical trial designed to investigate the ergogenic potential of a nutritional supplement like "this compound" or its individual components.
Caption: A generalized workflow for a clinical trial on an ergogenic aid.
Conclusion
The ergogenic potential of "this compound Sport" is best understood by examining the scientific evidence for its individual components. While the comprehensive formula is designed to provide broad nutritional support for athletes, the direct performance-enhancing effects are likely attributable to specific ingredients under certain conditions.
-
Minerals such as magnesium and iron are fundamental for energy metabolism and oxygen transport. Supplementation is most likely to be ergogenic in individuals with pre-existing deficiencies.
-
B vitamins are essential coenzymes for energy production, and supplementation may support performance by optimizing metabolic pathways.
-
Vitamin D shows promise in directly influencing muscle function and power, particularly in athletes with suboptimal vitamin D status.
-
Palatinose™ presents a compelling case as an alternative carbohydrate source for endurance athletes, potentially improving performance through enhanced fat oxidation and glycogen sparing.
Further research is warranted to investigate the synergistic effects of the combined ingredients in "this compound Sport" on athletic performance. Future studies should employ rigorous, placebo-controlled designs and focus on specific athletic populations and performance outcomes.
An In-depth Technical Guide on the Cellular Impact of Calcium on Muscle Tissue
Disclaimer: This technical guide focuses on the cellular impact of the primary active ingredient in "Frubiase," which is calcium, on muscle tissue. "this compound" is a brand name for a line of dietary supplements, and the exact composition can vary between products (e.g., this compound Calcium T, this compound Sport).[1][2][3][4][5][6][7][8] Scientific research on the cellular effects of dietary supplements is typically conducted on their active ingredients rather than the branded product itself. Therefore, this document synthesizes established scientific principles of calcium signaling and its role in muscle physiology.
Introduction: The Pivotal Role of Calcium in Muscle Cell Function
Calcium (Ca2+) is a ubiquitous and vital second messenger that governs a multitude of cellular processes, and its role in skeletal muscle is particularly profound.[9] Muscle cells, or myocytes, maintain a very low concentration of free Ca2+ in their cytoplasm (cytosol) at rest, typically around 100 nM, which is about 20,000 to 100,000 times lower than the concentration outside the cell.[10] This steep electrochemical gradient allows for rapid and transient influxes of Ca2+ that trigger a cascade of events, most notably muscle contraction.[10][11] Beyond this primary function, Ca2+ signaling is integral to muscle plasticity, metabolism, and gene expression, influencing everything from short-term force production to long-term adaptations in muscle size and fiber type.[12][13]
Core Cellular Mechanisms of Calcium Action in Muscle Tissue
The effects of calcium on muscle tissue are mediated through a sophisticated and tightly regulated series of events and signaling pathways.
Excitation-Contraction Coupling
The process that links an electrical stimulus (excitation) from a motor neuron to the mechanical contraction of a muscle fiber is known as excitation-contraction (EC) coupling.
-
An action potential from a motor neuron triggers the release of acetylcholine (B1216132) at the neuromuscular junction.
-
This generates an action potential that propagates along the muscle cell membrane (sarcolemma) and into transverse tubules (T-tubules).
-
The depolarization of the T-tubule membrane activates voltage-sensitive L-type calcium channels (also known as dihydropyridine (B1217469) receptors or DHPRs).[14]
-
In skeletal muscle, this activation mechanically opens ryanodine (B192298) receptors (RyRs), which are Ca2+ release channels on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular Ca2+ store.[11][14]
-
This opening leads to a massive and rapid release of Ca2+ from the SR into the cytosol.[11]
-
The cytosolic Ca2+ binds to troponin C, a protein part of the troponin complex on the actin (thin) filaments.[13][15]
-
This binding causes a conformational change in the troponin complex, which in turn moves tropomyosin, exposing the myosin-binding sites on the actin filaments.[16]
-
Myosin heads can then bind to actin and, through the hydrolysis of ATP, "pull" the actin filaments, causing the sarcomere to shorten and the muscle to contract.[16]
-
Relaxation occurs as Ca2+ is actively pumped back into the SR by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[11][12]
Calcium-Dependent Signaling Pathways
Slower and more sustained changes in intracellular Ca2+ levels activate various signaling pathways that regulate muscle gene expression and protein metabolism, leading to long-term adaptations.[12]
-
Calcineurin-NFAT Pathway: Calcineurin is a Ca2+-dependent phosphatase that is activated by sustained, low-amplitude increases in cytosolic Ca2+.[12][17] Once active, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, allowing them to translocate to the nucleus and promote the expression of genes associated with slow-twitch muscle fibers.[17]
-
Calmodulin-Dependent Kinases (CaMKs): Calmodulin (CaM) is a primary Ca2+ sensor in the cell.[16] Upon binding Ca2+, the Ca2+/CaM complex can activate several downstream targets, including CaMKs.[12] CaMKs can phosphorylate a variety of proteins and transcription factors, such as CREB, influencing processes like mitochondrial biogenesis and glucose uptake.[14]
-
Protein Kinase C (PKC): The phospholipase C (PLC) pathway can be activated by various cell surface receptors, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 can trigger Ca2+ release from the SR, while DAG activates PKC, which is involved in various signaling cascades regulating cell growth and differentiation.[10]
Quantitative Data on Calcium's Impact on Muscle Cells
The following table summarizes representative quantitative data from scientific literature on the effects of altered calcium dynamics in muscle cells. It is important to note that these values can vary significantly based on the specific muscle type, experimental conditions, and organism.
| Parameter | Resting State (Typical) | Activated State (Typical) | Condition/Effect | Reference |
| Intracellular Free [Ca2+] | ~60-100 nM | ~600 nM - 1.0 µM | Peak of Ca2+ transient during contraction | [18] |
| Ryanodine Receptor (RyR1) Channel Opening | Closed | Open | Triggered by DHPR activation | [11] |
| SERCA Pump Activity | Basal Level | High | During muscle relaxation to reuptake Ca2+ into SR | [12] |
| NFAT Nuclear Translocation | Cytoplasmic | Nuclear | Activated by sustained low-level Ca2+ via Calcineurin | [17] |
Experimental Protocols
Investigating the cellular impact of calcium on muscle tissue involves a range of specialized techniques. Below are outlines of key experimental protocols.
Measurement of Intracellular Calcium Concentration
This protocol is fundamental for studying Ca2+ dynamics in response to stimuli.
Objective: To measure changes in intracellular free Ca2+ concentration in isolated myocytes.
Principle: Use of fluorescent Ca2+ indicators, such as Fura-2 AM, that change their fluorescent properties upon binding to Ca2+. Fura-2 is a ratiometric dye, meaning the ratio of its fluorescence emission when excited at two different wavelengths (e.g., 340 nm and 380 nm) is proportional to the Ca2+ concentration, which helps to correct for variations in cell thickness or dye loading.[19]
Materials:
-
Isolated myocytes or cultured muscle cells (e.g., C2C12 myoblasts)
-
Tyrode's solution or other suitable physiological buffer[20]
-
Fura-2 AM (acetoxymethyl ester form for cell permeability)[19]
-
Pluronic F-127 (to aid dye solubilization)[19]
-
Fluorescence microscope with an excitation wavelength switcher and a sensitive camera or a fluorescence plate reader[19][21]
Procedure:
-
Cell Preparation: Plate myocytes on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.1% Pluronic F-127 in Tyrode's solution).[20]
-
Incubate the cells with the loading solution at room temperature for a specified time (e.g., 10-30 minutes) to allow the dye to enter the cells.[20]
-
Wash the cells twice with Tyrode's solution to remove extracellular dye.[20]
-
-
De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the active Fura-2 indicator inside the cells.[19]
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Excite the cells alternately with 340 nm and 380 nm light and record the emission at ~510 nm.[19]
-
Record a baseline fluorescence ratio before applying any stimulus.
-
Apply the stimulus (e.g., electrical stimulation, agonist) and record the changes in the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The ratio can be converted to an absolute Ca2+ concentration using the Grynkiewicz equation, which requires calibration with solutions of known Ca2+ concentrations.
-
Western Blotting for Signaling Protein Activation
Objective: To determine the activation state (e.g., phosphorylation) of Ca2+-dependent signaling proteins like CaMKII.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (both total and phosphorylated forms).
Materials:
-
Treated and untreated muscle cell cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CaMKII and anti-total-CaMKII)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody for the total protein to serve as a loading control.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations of Key Pathways and Workflows
Signaling Pathways
References
- 1. mainphar.com [mainphar.com]
- 2. vicnic.com [vicnic.com]
- 3. mainphar.com [mainphar.com]
- 4. apohealth.de [apohealth.de]
- 5. This compound® SPORT Mit hochdosierten Mineralstoffen, Vitaminen und Spurenelementen Orange 20 St - Shop Apotheke [shop-apotheke.com]
- 6. This compound® SPORT | Brausetabletten | Fruibase [this compound.de]
- 7. mainphar.com [mainphar.com]
- 8. apohealth.de [apohealth.de]
- 9. The role of Ca2+ in muscle cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium signaling - Wikipedia [en.wikipedia.org]
- 11. Muscle cells need calcium ions [mpg.de]
- 12. mdpi.com [mdpi.com]
- 13. Calcium ion in skeletal muscle: its crucial role for muscle function, plasticity, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mdpi.com [mdpi.com]
- 17. Calcium Signaling in Cardiac and Skeletal Muscle | Duke Department of Medicine [medicine.duke.edu]
- 18. Intracellular calcium in cardiac myocytes: calcium transients measured using fluorescence imaging. | Semantic Scholar [semanticscholar.org]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.libraries.rutgers.edu]
Methodological & Application
Application Notes & Protocols: Efficacy of Frubiase® SPORT in Endurance Athletes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Endurance athletes consistently seek nutritional strategies to optimize performance, delay fatigue, and accelerate recovery. Frubiase® SPORT is a dietary supplement formulated with a combination of minerals, vitamins, trace elements, and, in some formulations, the functional carbohydrate Palatinose™ (isomaltulose).[1][2][3][4] The supplement was developed to replenish micronutrients lost through sweat and to support the increased metabolic demands of strenuous physical activity.[5] Key components include electrolytes like magnesium, calcium, and potassium, which are critical for muscle function, nerve signaling, and fluid balance, as well as a complex of B vitamins that play a vital role in energy metabolism.[1][6][7][8]
This document provides a detailed protocol for a randomized controlled trial (RCT) designed to rigorously evaluate the efficacy of this compound® SPORT on key performance and physiological markers in trained endurance athletes. The protocols outlined herein are intended to serve as a comprehensive guide for conducting a robust clinical investigation.
Study Objective
To determine the effect of daily this compound® SPORT supplementation over a 4-week period on endurance performance, physiological stress markers, and metabolic efficiency in trained cyclists compared to a placebo.
Primary Hypothesis: 4-week supplementation with this compound® SPORT will lead to a significant improvement in a 40 km cycling time trial performance.
Secondary Hypotheses:
-
Supplementation will increase the time to exhaustion (TTE) at 85% of maximal oxygen consumption (VO2 max).
-
Supplementation will lead to a lower blood lactate (B86563) concentration at submaximal and maximal exercise intensities.
-
Supplementation will reduce markers of exercise-induced muscle damage and inflammation post-exercise.
Study Design
A 4-week, randomized, double-blind, placebo-controlled, parallel-group study design will be implemented.
-
Participants: 40 trained male and female cyclists.
-
Intervention Group (n=20): Daily intake of one serving (e.g., one effervescent tablet or 40g powder) of this compound® SPORT dissolved in 500 ml of water.[4]
-
Placebo Group (n=20): Daily intake of a taste- and appearance-matched placebo containing no active ingredients.
-
Duration: 4 weeks of supplementation, with testing performed at baseline (Week 0) and post-intervention (Week 4).
Data Presentation: Key Quantitative Endpoints
All collected data will be analyzed to compare changes from baseline to Week 4 between the this compound® SPORT and Placebo groups.
| Category | Metric | Measurement Timepoints | Description |
| Primary Performance | 40 km Time Trial (TT) Performance | Baseline, Week 4 | Total time (minutes) to complete a simulated 40 km TT on a laboratory cycle ergometer. |
| Secondary Performance | Time to Exhaustion (TTE) | Baseline, Week 4 | Total time (minutes) cycling at a constant workload corresponding to 85% VO2 max. |
| Aerobic Capacity | Maximal Oxygen Consumption (VO2 max) | Baseline, Week 4 | Maximum rate of oxygen consumption (ml/kg/min) measured during a graded exercise test. |
| Metabolic Efficiency | Lactate Threshold (LT) | Baseline, Week 4 | The exercise intensity or power output (Watts) at which blood lactate begins to accumulate rapidly.[9] |
| Biochemical Markers | Blood Lactate Concentration | Baseline, Week 4 (Pre- and Post-exercise) | Concentration of lactate (mmol/L) in the blood at rest, during submaximal stages, and post-exhaustion.[10] |
| Creatine Kinase (CK) | Baseline, Week 4 (Pre- and 24h Post-exercise) | A marker of exercise-induced muscle damage (U/L). | |
| C-Reactive Protein (CRP) | Baseline, Week 4 (Pre- and 24h Post-exercise) | A marker of systemic inflammation (mg/L). | |
| Serum Electrolytes | Baseline, Week 4 (Pre-exercise) | Serum concentrations of Sodium, Potassium, Calcium, Magnesium (mmol/L).[11] | |
| Subjective Measures | Rating of Perceived Exertion (RPE) | Baseline, Week 4 (During all exercise tests) | Borg 6-20 scale rating of subjective effort during exercise stages.[12] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The overall study workflow is designed to ensure robust data collection and minimize confounding variables.
Caption: Figure 1: Randomized controlled trial experimental workflow.
Role of Key Ingredients in Muscle Function
This compound® SPORT contains electrolytes essential for excitation-contraction coupling, the fundamental process of muscle contraction.
Caption: Figure 2: Simplified pathway of key electrolytes in muscle function.
Detailed Experimental Protocols
Protocol 1: Graded Exercise Test (GXT) for VO2 max and Lactate Threshold
Objective: To determine maximal oxygen uptake (VO2 max) and lactate threshold (LT).
Equipment:
-
Calibrated cycle ergometer (e.g., Lode Excalibur Sport)
-
Metabolic cart (for breath-by-breath gas analysis)
-
Heart rate monitor
-
Lactate analyzer (e.g., Lactate Pro 2) and consumables
-
Borg RPE Scale (6-20)
Procedure:
-
Participant Preparation: Participants should arrive in a rested and hydrated state, having avoided strenuous exercise for 24 hours and food/caffeine for 3 hours prior.
-
Setup: Record participant's weight. Fit the participant to the cycle ergometer, ensuring optimal seat height and handlebar position. Attach the heart rate monitor and fit the respiratory mask for the metabolic cart.
-
Warm-up: Begin with a 5-minute warm-up of easy cycling at 50-100 Watts.[13]
-
Incremental Test: The test begins at a low intensity (e.g., 100 W for trained males). The workload is increased by 20-30 Watts every 1-2 minutes.[13][14] The participant must maintain a constant cadence (e.g., 80-90 RPM).
-
Data Collection:
-
Continuously record VO2, VCO2, RER, and heart rate.
-
At the end of each stage, record the participant's RPE.
-
Obtain a capillary blood sample from the fingertip or earlobe to measure blood lactate concentration.[15]
-
-
Termination Criteria: The test continues until volitional exhaustion. The test is terminated if the participant cannot maintain the required cadence, or if any of the following criteria for achieving VO2 max are met:
-
A plateau in VO2 despite an increase in workload.[16]
-
Respiratory Exchange Ratio (RER) > 1.10.
-
Heart rate within 10 bpm of age-predicted maximum (220-age).
-
RPE > 17.
-
-
Cool-down: The participant should perform a 5-10 minute active cool-down at a low workload.[17]
-
Data Analysis:
-
VO2 max: Determined as the highest 30-second average VO2 value recorded.
-
Lactate Threshold (LT): Plotted on a graph of lactate concentration vs. power output. LT is identified as the inflection point where lactate levels begin to rise sharply.[17]
-
Protocol 2: 40 km Cycling Time Trial (TT)
Objective: To assess maximal endurance performance over a set distance.
Equipment:
-
Calibrated cycle ergometer with a time trial mode.
-
Heart rate monitor.
-
Standardized hydration (water ad libitum).
Procedure:
-
Participant Preparation: Same as for the GXT. Testing should be conducted at the same time of day for baseline and post-intervention trials to control for circadian variance.
-
Warm-up: Participants will complete a standardized 15-minute warm-up, including several short, high-intensity efforts to prepare for the trial.[18]
-
Time Trial:
-
The ergometer is set to a 40 km distance trial.
-
On "start," the participant begins cycling and is instructed to complete the distance as quickly as possible.[18][19]
-
Participants can adjust their gearing/resistance and cadence as desired.
-
The only feedback provided is the elapsed distance. Time, power, and heart rate should be blinded to the participant.
-
-
Data Collection: Record total time to completion, average power output, average heart rate, and average cadence.
-
Cool-down: A 10-minute self-selected cool-down is performed post-trial.
Protocol 3: Blood Sampling and Analysis
Objective: To measure biochemical markers of metabolic stress, muscle damage, and inflammation.
Equipment:
-
Phlebotomy supplies (needles, vacutainer tubes for serum and plasma).
-
Centrifuge.
-
-80°C freezer for sample storage.
-
Access to a clinical laboratory for analysis (ELISA, spectrophotometry).
Procedure:
-
Sample Collection:
-
Venous blood samples will be drawn from an antecubital vein by a trained phlebotomist.
-
Timing: Samples will be collected at four key timepoints:
-
Baseline (Week 0), rested state.
-
Post-Intervention (Week 4), rested state.
-
Immediately following the Week 4 performance tests.
-
24 hours after the Week 4 performance tests.
-
-
-
Sample Processing:
-
Blood for serum analysis (CK, CRP, electrolytes) will be collected in SST tubes, allowed to clot for 30 minutes, and then centrifuged at 1500 x g for 15 minutes at 4°C.
-
Blood for plasma analysis (lactate) will be collected in sodium fluoride/potassium oxalate (B1200264) tubes and centrifuged immediately.
-
Aliquots of serum and plasma will be stored at -80°C until analysis.
-
-
Analysis: Samples will be analyzed in batches to reduce inter-assay variability, using commercially available assay kits according to the manufacturer's instructions.
References
- 1. mainphar.com [mainphar.com]
- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 3. mainphar.com [mainphar.com]
- 4. This compound® SPORT AUSDAUER | Brausepulver | Fruibase [this compound.de]
- 5. vicnic.com [vicnic.com]
- 6. Electrolyte Balance & Immunity | Endurance Athlete Support [blog.launchhydrate.com]
- 7. traceminerals.com [traceminerals.com]
- 8. hammernutrition.eu [hammernutrition.eu]
- 9. Mastering Lactate Threshold Training | Polar Global [polar.com]
- 10. Performing a Lactate Threshold Test [nsca.com]
- 11. phenomhpm.com [phenomhpm.com]
- 12. davescottinc.com [davescottinc.com]
- 13. brocku.ca [brocku.ca]
- 14. vo2master.com [vo2master.com]
- 15. run.outsideonline.com [run.outsideonline.com]
- 16. sjsu.edu [sjsu.edu]
- 17. performancemultisportaustralia.com.au [performancemultisportaustralia.com.au]
- 18. matassessment.com [matassessment.com]
- 19. championseverywhere.com [championseverywhere.com]
Application Notes and Protocols for In Vivo Experimental Design: "Frubiase" Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frubiase®, particularly its "Sport" line, is a multi-micronutrient supplement composed of a blend of minerals and vitamins, including magnesium, calcium, zinc, iron, B vitamins, and antioxidant vitamins C and E. These components are known to play crucial roles in energy metabolism, muscle function, reduction of oxidative stress, and immune support. This document provides a detailed framework for designing and executing in vivo preclinical studies in rodent models to investigate the efficacy of this compound supplementation in the context of physical performance, endurance, and recovery.
The protocols outlined herein are designed to assess the physiological impact of this compound on exercise-induced fatigue, muscle damage, and oxidative stress. By employing standardized animal models of exercise and measuring key biochemical and performance-based endpoints, researchers can generate robust and reproducible data to substantiate the supplement's purported benefits.
Pre-Experimental Considerations
Animal Model Selection
For studies on exercise performance and fatigue, Sprague-Dawley rats or C57BL/6 mice are commonly used and recommended.[1][2] These models are well-characterized in exercise physiology research. Animals should be healthy, adult (8-10 weeks old), and male to avoid hormonal cycle variations. They should be housed in a controlled environment (20-25°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[3] All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Dosage Calculation and Administration
2.2.1 Human Equivalent Dose (HED) Calculation
To determine the appropriate animal dose, the Human Equivalent Dose (HED) should be calculated based on body surface area (BSA), as recommended by the FDA.[3][4] The following formula is used:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
To calculate the animal dose from the human dose:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
The Km factor is the body weight (kg) divided by the body surface area (m²). Standard Km values are:
-
Human (60 kg): 37
-
Mouse (0.02 kg): 3
-
Rat (0.15 kg): 6
Example Calculation for a Mouse: Assuming a human daily dose of one serving (2.5 g) of this compound Sport for a 60 kg person. The dose per kg is 2500 mg / 60 kg = 41.67 mg/kg.
Mouse Dose (mg/kg) = 41.67 mg/kg × (37 / 3) ≈ 514 mg/kg
This calculated dose serves as a starting point (Dose 1x). It is recommended to also test multiples of this dose (e.g., 2x and 5x) to assess dose-response effects.
2.2.2 Administration Protocol
This compound should be dissolved or suspended in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) and administered daily via oral gavage. This ensures accurate and consistent dosing for each animal. The supplementation period should be a minimum of 4 weeks to allow for physiological adaptations to the micronutrients.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining meaningful results. The following workflow is recommended:
Key Experimental Protocols
Protocol 1: Exhaustive Treadmill Exercise Test
This test measures endurance and exercise capacity.[5]
Methodology:
-
Adaptation: For 5 consecutive days before the test, acclimate mice to the treadmill for 10-15 minutes at a low speed (e.g., 8-10 m/min).[3]
-
Test Protocol:
-
Begin with a warm-up at 10 m/min for 5 minutes.
-
Increase the speed incrementally, for example, by 2 m/min every 3 minutes.
-
Continue until the mouse reaches exhaustion. Exhaustion is defined as the inability to remain on the treadmill belt despite repeated encouragement (e.g., gentle tapping) for more than 10 seconds.
-
-
Data Collection: Record the total running time and distance for each animal.
Protocol 2: Forelimb Grip Strength Test
This non-invasive test measures muscle strength.[5]
Methodology:
-
Hold the mouse by the base of its tail and allow it to grasp a horizontal metal bar connected to a force gauge.
-
Gently pull the mouse backward in the horizontal plane until its grip is released.
-
The force gauge will record the peak force exerted.
-
Perform 3-5 trials for each animal and record the average or maximum peak force.
Protocol 3: Blood and Tissue Collection
Samples are collected to analyze key biochemical markers.
Methodology:
-
Blood Collection: Collect blood samples from the tail vein or saphenous vein at baseline (pre-exhaustion), immediately post-exhaustion, and at 2-hour and 24-hour recovery periods. Use appropriate anticoagulant tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Tissue Collection: At the end of the study (e.g., 24 hours after the final exercise test), euthanize animals according to approved IACUC protocols. Quickly dissect key tissues such as the gastrocnemius muscle and liver. Flash-freeze in liquid nitrogen for biochemical analysis or fix in formalin for histology.
Data Presentation: Quantitative Endpoints
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Performance Metrics
| Group | N | Body Weight (g) | Grip Strength (g) | Time to Exhaustion (min) | Distance Run (m) |
|---|---|---|---|---|---|
| Vehicle Control | 12 | ||||
| This compound (1x) | 12 | ||||
| This compound (2x) | 12 |
| this compound (5x) | 12 | | | | |
Table 2: Serum Biomarkers of Muscle Damage and Energy Metabolism
| Group | Time Point | Creatine Kinase (U/L) | Lactate Dehydrogenase (U/L) | Blood Lactate (mmol/L) | Blood Glucose (mg/dL) |
|---|---|---|---|---|---|
| Vehicle Control | Pre-Exhaustion | ||||
| Post-Exhaustion | |||||
| 2h Recovery | |||||
| This compound (1x) | Pre-Exhaustion | ||||
| Post-Exhaustion | |||||
| 2h Recovery |
| (Repeat for 2x and 5x doses) | | | | | |
Table 3: Tissue Biomarkers of Oxidative Stress (Gastrocnemius Muscle)
| Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glycogen Content (mg/g tissue) |
|---|---|---|---|---|
| Vehicle Control | ||||
| This compound (1x) | ||||
| This compound (2x) |
| this compound (5x) | | | | |
Visualization of Key Pathways
Understanding the potential mechanisms of action is critical. The ingredients in this compound are hypothesized to impact cellular energy production and combat oxidative stress.
Cellular Energy Metabolism Pathway
The B vitamins in this compound are essential cofactors in the Krebs cycle and oxidative phosphorylation, the primary pathways for ATP generation. Minerals like iron and magnesium are also critical for these processes.
Antioxidant Defense Pathway
Exercise increases the production of reactive oxygen species (ROS). Vitamins C and E, along with minerals like Zinc (a cofactor for SOD), are key components of the body's antioxidant defense system.
References
Application Notes: Measuring Biomarkers of Muscle Damage with "Frubiase" Supplementation
Introduction
Strenuous or unaccustomed exercise, particularly activities with a significant eccentric component, can lead to exercise-induced muscle damage (EIMD). This physiological response is characterized by ultrastructural damage to muscle fibers, inflammation, and a temporary decrease in muscle function, often accompanied by delayed onset muscle soreness (DOMS). For researchers, scientists, and professionals in drug development, quantifying the extent of EIMD is crucial for evaluating the efficacy of interventions aimed at accelerating recovery and mitigating muscle damage.
Key biomarkers released into the bloodstream following muscle damage include creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and myoglobin (B1173299). Monitoring the concentration of these biomarkers provides a quantitative measure of muscle membrane integrity and the overall stress experienced by the muscular system.
"Frubiase® SPORT" is a brand of dietary supplements designed to support athletes.[1][2][3] The formulations typically contain a combination of minerals, vitamins, and trace elements, including magnesium, calcium, potassium, vitamin C, vitamin E, and a range of B vitamins.[1][3] Some formulations, like this compound® SPORT Ausdauer, also include the functional carbohydrate Palatinose™ to provide sustained energy.[2][4] These components, particularly the antioxidants and minerals, may play a role in mitigating EIMD and influencing the levels of associated biomarkers.
This document provides detailed protocols for measuring key biomarkers of muscle damage in the context of supplementation with a product like "this compound".
Potential Mechanism of Action
The potential protective effects of "this compound" on muscle tissue during and after strenuous exercise can be attributed to the synergistic action of its components:
-
Antioxidant Vitamins (C and E): Intense exercise increases the production of reactive oxygen species (ROS), which can contribute to cellular damage.[5] Vitamin C and E are potent antioxidants that may help neutralize these free radicals, potentially reducing damage to muscle cell membranes and attenuating the inflammatory response.[5][6] Some studies suggest that Vitamin C may reduce muscle soreness and delay the increase in CK levels post-exercise.[6]
-
B Vitamins: The B-complex vitamins (including B1, B2, B6, B12, and folic acid) are crucial for energy metabolism.[7][8] They play a vital role in the synthesis and degradation of carbohydrates, fats, and proteins, which are essential for muscle function and repair.[7]
-
Minerals (Magnesium, Calcium, Potassium): These electrolytes are fundamental for muscle contraction, nerve function, and maintaining hydration status. Magnesium deficiency, for instance, has been associated with muscle weakness, spasms, and an altered creatine kinase and lactate response to exercise.[7]
By providing a combination of these micronutrients, "this compound" may support the body's endogenous defense mechanisms against oxidative stress, aid in energy production, and facilitate more efficient muscle repair processes, thereby potentially reducing the magnitude of muscle damage biomarker release.
Data Presentation: Effects of Key "this compound" Components on Muscle Damage Markers
The following tables summarize findings from scientific literature on the effects of individual components found in "this compound" on common biomarkers of muscle damage and soreness.
Table 1: Summary of Vitamin C Supplementation Effects on EIMD Biomarkers
| Biomarker/Symptom | Effect of Vitamin C Supplementation | Reference |
| Creatine Kinase (CK) | Mixed results: Some studies report an attenuated or delayed increase, while others find no significant effect. | [5][6] |
| Muscle Soreness (DOMS) | Evidence suggests a potential reduction in soreness, particularly in the first 24 hours post-exercise. | [6] |
| Oxidative Stress Markers | May prevent the oxidation of blood glutathione, indicating a reduction in systemic oxidative stress. | [6] |
| Muscle Function | Little to no significant influence on the loss of muscle force or range of motion. | [6] |
Table 2: Summary of Other Key Component Effects on Muscle Health & Performance
| Component | Reported Effect on Muscle Health/Biomarkers | Reference |
| Vitamin E | Mixed results on CK levels; some studies show a reduction, while others do not. | [5] |
| B Vitamins (general) | Essential for energy metabolism; deficiencies linked to reduced endurance and impaired muscle function. | [7] |
| Vitamin B12 | Deficiency may be associated with decreased muscle mass and function. | [9][10] |
| Magnesium | Deficiency may lead to muscle weakness, spasms, and an altered CK and lactate response to exercise. | [7] |
Experimental Protocols
The following are detailed protocols for the quantitative analysis of creatine kinase, lactate dehydrogenase, and myoglobin in serum samples.
Protocol 1: Measurement of Serum Creatine Kinase (CK) Activity
1. Principle: This is a UV kinetic method. Creatine kinase catalyzes the transfer of a phosphate (B84403) group from creatine phosphate to ADP, forming ATP. The ATP then phosphorylates glucose in a reaction catalyzed by hexokinase (HK). The resulting glucose-6-phosphate (G6P) is oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to the CK activity in the sample and is measured by the increase in absorbance at 340 nm.[11]
2. Materials:
-
Spectrophotometer capable of reading at 340 nm with a temperature-controlled cuvette holder (37°C).
-
Matched cuvettes (1.0 cm light path).
-
Micropipettes and tips.
-
CK reagent kit (containing R1: Imidazole buffer, glucose, N-acetylcysteine, HK, G6PDH, NADP+, and ADP; and R2: Creatine phosphate).
-
Calibrator and Control sera (normal and elevated levels).
-
0.9% Saline solution for dilutions.
3. Specimen Collection and Handling:
-
Collect venous blood into a serum separator tube.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Separate the serum into a clean tube. Avoid hemolysis, as it can interfere with the assay.
-
Serum is stable for up to 7 days at 2-8°C. For longer storage, freeze at -20°C.[11]
4. Assay Procedure:
-
Prepare the working reagent by mixing R1 and R2 according to the kit manufacturer's instructions (e.g., a 4:1 ratio).[11]
-
Set the spectrophotometer wavelength to 340 nm and the temperature to 37°C.
-
Pipette 1.0 mL of the working reagent into a cuvette and pre-warm for 5 minutes at 37°C.[12]
-
Add 25-50 µL of serum sample to the cuvette, mix gently by inversion, and place it in the spectrophotometer.
-
Incubate for a 2-3 minute lag phase.[11]
-
Start the measurement. Record the absorbance at 1-minute intervals for 3-5 minutes.
-
Calculate the mean change in absorbance per minute (ΔA/min).
-
If the ΔA/min is greater than the linear range of the assay, dilute the sample with 0.9% saline and repeat the measurement, remembering to multiply the final result by the dilution factor.[11]
5. Calculation: CK Activity (U/L) = ΔA/min * Factor The factor is derived from the total reaction volume, sample volume, and the molar extinction coefficient of NADPH at 340 nm (6.22 L·mmol⁻¹·cm⁻¹). This factor is typically provided by the reagent manufacturer.[12]
Protocol 2: Measurement of Serum Lactate Dehydrogenase (LDH) Activity
1. Principle: This assay measures the conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The rate of increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the LDH activity in the sample.[13][14]
2. Materials:
-
Spectrophotometer (340 nm, 37°C).
-
Cuvettes and micropipettes.
-
LDH reagent kit (containing buffer, lactate, and NAD+).
-
Control sera.
3. Specimen Collection and Handling:
-
Collect venous blood as described for CK.
-
Crucially, avoid hemolysis , as red blood cells contain high concentrations of LDH, which will lead to falsely elevated results.[13]
-
Serum should be separated from cells promptly.
-
Store serum at room temperature and analyze within 48 hours. Do not refrigerate or freeze unless specified by the kit, as some LDH isoenzymes are cold-labile.
4. Assay Procedure:
-
Set the spectrophotometer wavelength to 340 nm and the temperature to 37°C.
-
Pipette 1.0 mL of LDH reagent into a cuvette and pre-warm for 5 minutes.
-
Add 20 µL of serum sample to the cuvette, mix gently, and start the timer.[15]
-
After a 1-minute pre-incubation, record the absorbance every minute for the next 2-3 minutes.
-
Determine the mean change in absorbance per minute (ΔA/min).
5. Calculation: LDH Activity (U/L) = ΔA/min * Factor The calculation factor is based on the same principles as the CK assay and is provided by the reagent manufacturer.
Protocol 3: Measurement of Serum Myoglobin Concentration
1. Principle: This is typically a quantitative immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay. In a sandwich ELISA, myoglobin in the sample is captured by an antibody coated on a microplate. A second, enzyme-labeled antibody binds to the captured myoglobin. After washing, a substrate is added, and the resulting color development is proportional to the myoglobin concentration.
2. Materials:
-
ELISA plate reader.
-
Myoglobin ELISA kit (containing antibody-coated microplate, standards, controls, detection antibody, substrate, and stop solution).
-
Micropipettes, multichannel pipette.
-
Plate washer (optional).
-
Deionized water.
3. Specimen Collection and Handling:
-
Collect and process blood to obtain serum as described for CK.
-
Serum can be stored at 2-8°C for up to 7 days or frozen at -20°C for longer periods.[16]
4. Assay Procedure (Example ELISA):
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified (e.g., 60 minutes at 37°C).
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Incubate again as specified (e.g., 30 minutes at 37°C).
-
Repeat the wash step.
-
Add 100 µL of substrate solution to each well and incubate in the dark (e.g., 15 minutes at 37°C).
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well on a plate reader at the specified wavelength (e.g., 450 nm) within 15 minutes.
5. Calculation:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve (typically via a four-parameter logistic curve fit) to determine the concentration of myoglobin in the unknown samples.
-
Multiply by the dilution factor if samples were diluted. Results are typically expressed in ng/mL.[18]
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of "this compound" on EIMD.
Caption: Potential role of "this compound" antioxidants in mitigating muscle damage.
References
- 1. vicnic.com [vicnic.com]
- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 3. eliveragroup.co.uk [eliveragroup.co.uk]
- 4. mainphar.com [mainphar.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.humankinetics.com [journals.humankinetics.com]
- 7. Biomarkers in Sports and Exercise: Tracking Health, Performance, and Recovery in Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Associations of serum vitamin B12 and its biomarkers with musculoskeletal health in middle-aged and older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Associations of serum vitamin B12 and its biomarkers with musculoskeletal health in middle-aged and older adults [frontiersin.org]
- 11. medichem-me.com [medichem-me.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 17. labcorp.com [labcorp.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for "Frubiase CALCIUM T Trinkampullen" in a Clinical Trial Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Frubiase" is a brand name encompassing a range of dietary supplements. For the rigorous context of clinical trials, this document will focus on This compound CALCIUM T Trinkampullen , a pharmaceutical preparation designed for the prevention and treatment of calcium deficiency. This product contains a combination of two readily soluble calcium salts: calcium gluconate and calcium lactate.[1][2][3][4] Calcium is a vital mineral essential for bone formation and maintenance, electrolyte balance, and the proper functioning of numerous regulatory mechanisms within the body.[2][3][4] These application notes provide a detailed framework for the administration of this compound CALCIUM T Trinkampullen in a clinical trial setting, including hypothetical experimental protocols and data presentation.
Product Composition and Quantitative Data
The active ingredients in one drinking ampoule of this compound CALCIUM T Trinkampullen are 500mg of D-Gluconic acid, calcium salt and 350mg of calcium dilactate, which corresponds to 109mg of elemental calcium ion.[1] The standard recommended dosage for adults is 2 drinking ampoules taken three times daily, providing a total of 540 mg of calcium.[5]
| Component | Quantity per Ampoule | Recommended Daily Dose (6 Ampoules) |
| D-Gluconic acid, calcium salt | 500 mg | 3000 mg |
| Calcium dilactate | 350 mg | 2100 mg |
| Elemental Calcium Ion | 109 mg | 654 mg |
Mechanism of Action: The Calcium Signaling Pathway
Calcium ions (Ca2+) are critical second messengers in a multitude of cellular processes.[6][7] The administration of exogenous calcium, as with this compound CALCIUM T Trinkampullen, aims to restore or maintain adequate extracellular calcium levels, which in turn influences intracellular calcium signaling. The calcium signaling pathway is initiated by an increase in intracellular Ca2+ concentration, which can be triggered by various stimuli such as hormones, neurotransmitters, or growth factors.[6][8] This influx of Ca2+ can originate from the extracellular space through ion channels in the plasma membrane or be released from intracellular stores like the endoplasmic reticulum.[8]
Once in the cytoplasm, Ca2+ binds to and activates a variety of proteins, including calmodulin (CaM) and protein kinase C (PKC), initiating downstream signaling cascades.[9] These cascades can ultimately lead to diverse physiological responses such as muscle contraction, neurotransmitter release, gene transcription, and cell proliferation.[6][9]
References
- 1. This compound CALCIUM T Trinkampullen 20 Stück - Bodfeld Apotheke [bodfeld-apotheke.de]
- 2. This compound CALCIUM T Trinkampullen - Beipackzettel | Apotheken Umschau [apotheken-umschau.de]
- 3. This compound CALCIUM T Trinkampullen 20 St - Osteoporose - Schmerzen, Muskeln & Gelenke - Arzneimittel - Vivas Apotheken [vivas.de]
- 4. This compound CALCIUM T Trinkampullen 20 Pcs - Vitamins & minerals - arzneiprivat [arzneiprivat.de]
- 5. This compound CALCIUM T Trinkampullen - apondo.de - Internet-Apotheke und Versand-Apotheke: Medikamente und Arzneimittel online bestellen [apondo.de]
- 6. cusabio.com [cusabio.com]
- 7. Calcium signaling - Wikipedia [en.wikipedia.org]
- 8. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Measuring the Absorption Rate of "Frubiase" Components
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Frubiase is a brand of dietary supplements formulated to meet the increased micronutrient demands of physically active individuals. Its various formulations typically contain a combination of essential minerals, vitamins, and trace elements. Understanding the absorption rates, or bioavailability, of these components is critical for assessing the efficacy of the supplement and for the development of new formulations. These application notes provide detailed protocols for measuring the absorption rates of the key components of this compound, which include a range of minerals and vitamins.
Key Components of this compound
This compound supplements are available in several formulations, including "this compound Sport Direct," "this compound Sport Effervescent tablets," and "this compound Calcium T." The primary active components include:
-
Minerals: Magnesium, Calcium, Iron, Zinc, Potassium, Iodine.[1][2][3][4][5][6]
-
Vitamins: Vitamin C, Vitamin E, Vitamin D, and a full complement of B vitamins (B1, B2, B6, B12, Folic Acid, Biotin, Niacin, Pantothenic Acid).[1][2][4][5][6]
Methodologies for Measuring Absorption Rates
The absorption of these micronutrients can be assessed using a variety of in vivo and in vitro methods. The choice of method depends on the specific component, the desired precision, and the available resources.
In Vivo Human Studies
In vivo studies in human subjects provide the most physiologically relevant data on nutrient absorption.
2.1.1. Stable Isotope Tracer Studies: This is considered the gold standard for accurately measuring the absorption of minerals.[7][8] It involves administering a nutrient labeled with a stable (non-radioactive) isotope and then measuring its appearance in the bloodstream, urine, or red blood cells.
2.1.2. Serum/Plasma Concentration-Time Curves: This method involves measuring the concentration of a nutrient in the blood at multiple time points after oral administration. The area under the curve (AUC) is then calculated to determine the extent of absorption.[9][10][11]
2.1.3. Fecal Monitoring: This balance study involves the precise measurement of the intake of a nutrient and its subsequent excretion in the feces. The difference between intake and excretion provides an estimate of absorption.
In Vitro Models
In vitro models are useful for screening and for studying the mechanisms of absorption.
2.2.1. Caco-2 Cell Model: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized intestinal epithelial cells, mimicking the intestinal barrier. This model is widely used to study the transport of nutrients and drugs.
2.2.2. Simulated Digestion Models: These models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), mimic the conditions of the gastrointestinal tract to assess the bioaccessibility of nutrients for absorption.[3][4][10]
Experimental Protocols
Protocol 1: In Vivo Measurement of Mineral Absorption using Stable Isotope Tracers
This protocol is applicable to minerals such as Calcium, Magnesium, Iron, and Zinc.
Objective: To quantify the fractional absorption of a specific mineral from a this compound formulation.
Materials:
-
This compound supplement.
-
Stable isotope of the mineral of interest (e.g., ⁴⁴Ca for Calcium, ²⁵Mg for Magnesium, ⁵⁸Fe for Iron, ⁶⁷Zn for Zinc).
-
High-precision analytical instrumentation (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).
-
Standard laboratory equipment for blood or urine collection.
Procedure:
-
Subject Recruitment and Baseline: Recruit healthy volunteers. After an overnight fast, collect baseline blood and/or urine samples.
-
Isotope Administration: Administer the this compound supplement along with a known amount of the oral stable isotope tracer. Simultaneously, an intravenous dose of a different stable isotope of the same mineral can be administered for the dual-isotope method, which is considered more accurate.[6][7]
-
Sample Collection: Collect blood and/or urine samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours) post-administration.
-
Sample Analysis: Prepare the collected samples and analyze them using ICP-MS to determine the isotopic enrichment.
-
Calculation of Fractional Absorption: The fractional absorption is calculated from the ratio of the oral isotope to the intravenous isotope in the collected samples (for the dual-isotope method) or by modeling the kinetic data of the oral tracer.
Protocol 2: In Vivo Measurement of Vitamin Absorption via Serum Concentration
This protocol is suitable for water-soluble vitamins (B-complex, C) and fat-soluble vitamins (D, E).
Objective: To determine the bioavailability of a specific vitamin from a this compound formulation.
Materials:
-
This compound supplement.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Standard laboratory equipment for blood collection.
Procedure:
-
Subject Recruitment and Baseline: Recruit healthy volunteers. After an overnight fast, collect a baseline blood sample.
-
Supplement Administration: Administer a single dose of the this compound supplement.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) after ingestion.
-
Plasma/Serum Separation: Separate plasma or serum from the blood samples.
-
Vitamin Quantification: Extract the vitamin of interest from the plasma/serum and quantify its concentration using HPLC or LC-MS. For Vitamin D, the level of 25-hydroxyvitamin D is typically measured.[12][13][14][15]
-
Pharmacokinetic Analysis: Plot the serum concentration of the vitamin against time. Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and the Area Under the Curve (AUC). The AUC is proportional to the total amount of vitamin absorbed.
Protocol 3: In Vitro Mineral and Vitamin Transport using Caco-2 Cells
Objective: To assess the intestinal permeability of this compound components.
Materials:
-
Caco-2 cells.
-
Cell culture reagents and equipment.
-
Transwell® inserts.
-
Simulated intestinal fluid.
-
Analytical instrumentation for quantifying the specific mineral or vitamin (e.g., ICP-MS for minerals, HPLC for vitamins).
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Preparation of this compound Digest: Subject the this compound supplement to a simulated gastrointestinal digestion process to release the micronutrients into a bioaccessible form.
-
Transport Assay:
-
Wash the Caco-2 cell monolayers.
-
Add the digested this compound solution to the apical (upper) chamber of the Transwell® insert.
-
Add transport buffer to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from the basolateral chamber and analyze the concentration of the specific mineral or vitamin that has been transported across the cell monolayer.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.
Data Presentation
Quantitative data from absorption studies should be summarized in clear and structured tables for easy comparison.
Table 1: Summary of In Vivo Absorption Data for this compound Minerals
| Mineral | Method | Fractional Absorption (%) | Key Influencing Factors |
| Calcium | Dual Stable Isotope (⁴⁴Ca/⁴²Ca) | [Insert Data] | Vitamin D status, dietary phytates and oxalates |
| Magnesium | Serum Concentration (AUC) | [Insert Data] | High doses can decrease fractional absorption |
| Iron | Stable Isotope (⁵⁸Fe) Incorporation into Erythrocytes | [Insert Data] | Heme vs. non-heme form, presence of Vitamin C (enhancer), phytates (inhibitor)[16] |
| Zinc | Dual Stable Isotope (⁶⁷Zn/⁷⁰Zn) | [Insert Data] | Dietary phytates, competition with other minerals like iron and calcium |
Table 2: Summary of In Vivo Bioavailability Data for this compound Vitamins
| Vitamin | Method | Bioavailability (AUC) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
| Vitamin C | Serum Concentration (HPLC) | [Insert Data] | [Insert Data] | [Insert Data] |
| Vitamin D | Serum 25(OH)D (LC-MS) | [Insert Data] | [Insert Data] | [Insert Data] |
| Vitamin E | Deuterium-labeled α-tocopherol (LC-MS) | [Insert Data] | [Insert Data] | [Insert Data] |
| Vitamin B12 | Serum Concentration (Immunoassay) | [Insert Data] | [Insert Data] | [Insert Data] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of absorption is crucial for optimizing bioavailability. The following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathways for Intestinal Absorption
Caption: Key intestinal absorption pathways for minerals and vitamins.
Experimental Workflows
Caption: Standard workflows for in vivo and in vitro absorption studies.
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to accurately measure the absorption rates of the various components found in this compound supplements. A combination of in vivo and in vitro studies will yield the most complete understanding of the bioavailability and efficacy of these micronutrients. The provided diagrams of signaling pathways and experimental workflows serve as a visual guide to the complex processes involved in nutrient absorption and its scientific assessment.
References
- 1. Transport model of the human Na+-coupled L-ascorbic acid (vitamin C) transporter SVCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Absorption of Vitamin B12 (cobalamin) in the GI Tract [ebmconsult.com]
- 3. veganhealth.org [veganhealth.org]
- 4. Critical roles of intestinal epithelial vitamin D receptor signaling in controlling gut mucosal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Vitamin D Receptor Influences Intestinal Barriers in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium-sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Respective contributions of intestinal Niemann-Pick C1-like 1 and scavenger receptor class B type I to cholesterol and tocopherol uptake: in vivo v. in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Iron preparation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Hydration Status with Frubiase® Sport Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adequate hydration is paramount for optimal physiological function, particularly in individuals engaged in strenuous physical activity. Dehydration can significantly impair athletic performance, cognitive function, and cardiovascular health. "Frubiase® Sport" is a dietary supplement formulated with a combination of essential minerals (magnesium, calcium, potassium), vitamins, and trace elements designed to replenish electrolytes and nutrients lost through perspiration during exercise.[1][2] This document provides detailed application notes and standardized protocols for researchers and clinicians to assess the efficacy of this compound® Sport in maintaining and restoring hydration status in active individuals.
The protocols outlined herein describe a comprehensive approach utilizing a combination of practical field methods and sensitive laboratory-based analyses to evaluate changes in hydration. These methods include the assessment of body mass changes, urine indices, and blood-borne markers.[3][4] The data generated from these protocols will enable a thorough evaluation of the impact of this compound® Sport on fluid and electrolyte balance.
Product Composition and Rationale for Hydration Assessment
This compound® Sport is available in various formulations, including effervescent tablets and direct granules. The core components relevant to hydration are the electrolytes magnesium, calcium, and potassium, which are crucial for nerve impulse transmission, muscle contraction, and maintaining fluid balance.[1][5] The "this compound® Sport Endurance" formulation also includes the carbohydrate Palatinose™ (isomaltulose), which can aid in fluid absorption and provide sustained energy.[6][7]
Given its composition, a scientific assessment of this compound® Sport's effect on hydration should focus on its ability to:
-
Mitigate fluid loss during exercise.
-
Promote rehydration following exercise.
-
Maintain electrolyte homeostasis.
Key Hydration Assessment Markers
A multi-faceted approach is recommended for a robust assessment of hydration status.[8] No single marker is considered the gold standard; therefore, a combination of the following is advised:
| Marker Category | Specific Marker | Rationale |
| Anthropometric | Body Mass Change | A rapid and sensitive indicator of acute changes in total body water. A 1g loss in body mass is approximately equivalent to 1mL of fluid loss.[3][9] |
| Urine Indices | Urine Specific Gravity (USG) | Measures the concentration of solutes in urine, providing an indication of the kidney's effort to conserve water.[2][10][11] |
| Urine Osmolality (Uosm) | A more precise measure of urine concentration than USG, reflecting the number of solute particles per kilogram of water.[12][13] | |
| Urine Color | A simple, non-invasive method for a general assessment of hydration status.[5][9] | |
| Blood Indices | Plasma Osmolality (Posm) | Considered a gold standard for assessing hydration status, it measures the concentration of solutes in the blood.[1][14][15] |
| Serum Sodium ([Na+]) | A key electrolyte that plays a critical role in fluid balance.[16] | |
| Hematocrit (Hct) | The proportion of red blood cells in the blood, which can increase with dehydration due to decreased plasma volume.[16] | |
| Other Methods | Bioelectrical Impedance Analysis (BIA) | A non-invasive method that estimates total body water by measuring the body's resistance to a small electrical current.[17][18][19] |
Experimental Design and Protocols
A randomized, controlled, crossover study design is recommended to assess the effects of this compound® Sport on hydration status.
Study Participants
Recruit healthy, physically active individuals (e.g., endurance athletes, team sport players) who provide informed consent. Participants should be familiar with strenuous exercise and have no underlying medical conditions that could affect fluid balance.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow:
Caption: Experimental workflow for a randomized, controlled, crossover study.
Detailed Protocols
Protocol 4.3.1: Baseline Hydration Assessment
-
Objective: To establish a euhydrated (normally hydrated) baseline for each participant.
-
Procedure:
-
For three consecutive mornings upon waking, participants will record their body mass (after voiding) and provide a mid-stream urine sample.
-
On the third morning, a fasted blood sample will be collected.
-
Measurements: Body mass, urine specific gravity, urine osmolality, urine color, plasma osmolality, serum sodium, and hematocrit.
-
Euhydration Criteria: Body mass variation of <1% over the three days, urine specific gravity <1.020.[9]
-
Protocol 4.3.2: Standardized Exercise Protocol
-
Objective: To induce a state of controlled dehydration.
-
Procedure:
-
Participants will perform a standardized exercise bout in a controlled environment (e.g., 25°C, 50% relative humidity).
-
An example protocol is 90 minutes of cycling on a stationary ergometer at 70% of their predetermined VO2max.
-
Exercise intensity should be monitored and maintained using a heart rate monitor and/or power meter.
-
Protocol 4.3.3: Fluid Intake Protocol
-
Objective: To administer the assigned beverage (this compound® Sport or placebo) during exercise.
-
Procedure:
-
Participants will consume a prescribed volume of the assigned beverage at regular intervals (e.g., 200 mL every 20 minutes) during the exercise protocol.
-
The this compound® Sport beverage should be prepared according to the manufacturer's instructions (one effervescent tablet in 200 mL of water).[1]
-
The placebo should be matched for color and taste but contain no active ingredients.
-
Protocol 4.3.4: Post-Exercise Hydration Assessment
-
Objective: To assess the immediate impact of the intervention on hydration status.
-
Procedure:
-
Immediately following the cessation of exercise, nude body mass will be recorded.
-
A urine sample and a blood sample will be collected within 15 minutes post-exercise.
-
Measurements: Body mass, urine specific gravity, urine osmolality, urine color, plasma osmolality, serum sodium, and hematocrit.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between the this compound® Sport and placebo conditions.
Table 1: Baseline Hydration Status of Participants
| Parameter | Mean ± SD |
| Age (years) | |
| Height (cm) | |
| Baseline Body Mass (kg) | |
| Baseline Urine Specific Gravity | |
| Baseline Plasma Osmolality (mOsm/kg) |
Table 2: Comparison of Hydration Markers Pre- and Post-Exercise
| Parameter | Intervention | Pre-Exercise (Mean ± SD) | Post-Exercise (Mean ± SD) | % Change |
| Body Mass (kg) | This compound® Sport | |||
| Placebo | ||||
| Urine Specific Gravity | This compound® Sport | |||
| Placebo | ||||
| Plasma Osmolality (mOsm/kg) | This compound® Sport | |||
| Placebo | ||||
| Serum Sodium (mmol/L) | This compound® Sport | |||
| Placebo |
Table 3: Post-Exercise Rehydration Efficacy
| Parameter | Intervention | 2-hour Post-Exercise (Mean ± SD) | % Recovery of Fluid Loss |
| Body Mass (kg) | This compound® Sport | ||
| Placebo | |||
| Urine Output (mL) | This compound® Sport | N/A | |
| Placebo | N/A |
Signaling Pathway and Logical Relationships
The physiological response to dehydration and the proposed mechanism of action for this compound® Sport can be visualized through the following diagrams.
Diagram 6.1: Physiological Response to Dehydration
References
- 1. fiveable.me [fiveable.me]
- 2. mitohealth.com [mitohealth.com]
- 3. Hydration Assessment of Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 4. Markers of hydration status - The Journal of Sports Medicine and Physical Fitness 2000 March;40(1):80-4 - Minerva Medica - Journals [minervamedica.it]
- 5. scienceforsport.com [scienceforsport.com]
- 6. Bioelectrical impedance analysis to assess hydration in critically ill patients: A practical guide demonstrating its use on artificially ventilated COVID patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Reviewing the current methods of assessing hydration in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. training-conditioning.com [training-conditioning.com]
- 10. ndbeef.org [ndbeef.org]
- 11. Urine specific gravity test: What is it, and what do results mean? [medicalnewstoday.com]
- 12. Markers of hydration status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. trtl.health [trtl.health]
- 17. Bioelectrical impedance to estimate changes in hydration status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Wearable Bio-Impedance Analysis for Hydration Monitoring in Medical Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. Hydration Assessment Using the Bio-Impedance Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Proposed Research Methodology for Investigating a Multi-ingredient Vitamin and Mineral Supplement in Sports Science
Introduction:
While specific research on the proprietary blend "Frubiase" is not publicly available, its composition of essential minerals and vitamins provides a basis for designing a robust scientific investigation into its potential ergogenic effects. This document outlines a proposed research methodology for evaluating a supplement with a similar profile, targeting researchers, scientists, and drug development professionals in the field of sports science. The protocols described are grounded in established methodologies for assessing nutritional interventions on athletic performance.
The primary active ingredients in a supplement like this compound SPORT include a combination of minerals such as magnesium, potassium, calcium, iron, and zinc, alongside a spectrum of vitamins including B-complex, C, D, and E. These micronutrients are integral to numerous physiological processes crucial for athletic performance, including energy metabolism, muscle function, oxygen transport, and recovery from exercise-induced stress.[1][2][3][4][5][6] This proposed study aims to elucidate the synergistic effects of these components on endurance performance, recovery, and physiological markers in trained athletes.
Hypothetical Research Study Design
1.1. Study Title:
A Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy of a Multi-ingredient Vitamin and Mineral Supplement on Endurance Performance and Recovery in Trained Cyclists.
1.2. Study Objectives:
-
Primary Objective: To determine the effect of the supplement on endurance cycling performance, as measured by time to exhaustion at a fixed workload.
-
Secondary Objectives:
-
To assess the supplement's impact on maximal oxygen uptake (VO2 max).
-
To evaluate changes in markers of muscle damage and oxidative stress post-exercise.
-
To monitor alterations in blood lactate (B86563) concentration during and after exercise.
-
To assess the subjective perception of fatigue and recovery.
-
1.3. Study Population:
-
Inclusion Criteria:
-
Healthy, trained male and female cyclists, aged 18-40 years.
-
Minimum of 3 years of consistent endurance training.
-
VO2 max of ≥ 50 ml/kg/min for males and ≥ 45 ml/kg/min for females.
-
Willingness to maintain their regular training and dietary habits (with dietary logging).
-
Provide written informed consent.
-
-
Exclusion Criteria:
-
Use of any other performance-enhancing supplements within the last 3 months.
-
Known allergies to any of the supplement ingredients.
-
Any underlying medical conditions that could affect the study outcomes.
-
Current smokers.
-
1.4. Intervention and Control:
-
Intervention Group: Daily oral administration of the multi-ingredient vitamin and mineral supplement.
-
Control Group: Daily oral administration of a placebo, identical in appearance, taste, and smell to the active supplement.
1.5. Study Duration:
8 weeks of supplementation, with testing sessions at baseline (Week 0) and post-intervention (Week 8).
Experimental Protocols
2.1. Performance Testing Protocol: Time to Exhaustion and VO2 Max
This protocol is designed to assess both submaximal and maximal endurance capacity on a cycle ergometer.
-
Equipment: Calibrated cycle ergometer, metabolic cart for gas exchange analysis, heart rate monitor, blood lactate analyzer.
-
Procedure:
-
Warm-up: 10 minutes of cycling at a self-selected low intensity.
-
Incremental Test (VO2 Max):
-
The test begins at a workload of 100 watts.
-
The workload is increased by 25 watts every 2 minutes.
-
Participants are instructed to maintain a cadence of 70-90 rpm.
-
Respiratory gases (oxygen uptake and carbon dioxide output) are measured continuously.
-
Heart rate is recorded at the end of each stage.
-
The test is terminated when the participant can no longer maintain the required cadence despite verbal encouragement, or when VO2 plateaus with an increasing workload.
-
-
Time to Exhaustion (TTE):
-
Following a 20-minute active recovery period after the VO2 max test, the workload is set to 80% of the participant's determined peak power output from the incremental test.
-
The participant cycles at this constant workload for as long as possible.
-
TTE is recorded as the total time from the start of the constant load exercise until exhaustion.
-
-
2.2. Blood Sampling and Analysis Protocol
Blood samples will be collected to assess biochemical markers of muscle damage, oxidative stress, and nutrient status.
-
Time Points for Collection:
-
Baseline (pre-supplementation, at rest).
-
Pre-exercise (at Week 0 and Week 8).
-
Immediately post-exercise.
-
1-hour post-exercise.
-
24-hours post-exercise.
-
-
Procedure:
-
Venous blood will be drawn from an antecubital vein by a trained phlebotomist.
-
Blood will be collected into appropriate tubes (e.g., EDTA for plasma, serum separator tubes).
-
Samples will be centrifuged at 3000 rpm for 15 minutes at 4°C to separate plasma/serum.
-
Aliquots will be stored at -80°C until analysis.
-
-
Biochemical Assays:
-
Muscle Damage: Creatine kinase (CK) and Lactate dehydrogenase (LDH) will be measured using commercially available enzymatic assay kits.
-
Oxidative Stress: Malondialdehyde (MDA) as a marker of lipid peroxidation and Total Antioxidant Capacity (TAC) will be assessed using colorimetric assay kits.
-
Lactate: Blood lactate concentration will be measured from fingertip capillary blood samples at rest, at the end of each stage of the incremental test, and every 5 minutes during the TTE test, using a portable lactate analyzer.
-
2.3. Subjective Assessment of Fatigue and Recovery
-
Tool: A 10-point visual analog scale (VAS) for perceived exertion (RPE) will be administered during the final minute of each stage of the incremental test. A daily questionnaire will be used to assess subjective feelings of muscle soreness, fatigue, and overall recovery throughout the 8-week intervention period.
Data Presentation
The following tables present hypothetical data to illustrate potential outcomes of the proposed study.
Table 1: Hypothetical Endurance Performance Outcomes (Mean ± SD)
| Parameter | Group | Baseline (Week 0) | Post-Intervention (Week 8) | % Change |
| Time to Exhaustion (min) | Supplement | 25.3 ± 4.1 | 28.9 ± 4.5 | +14.2% |
| Placebo | 24.9 ± 3.8 | 25.8 ± 4.0 | +3.6% | |
| VO2 Max (ml/kg/min) | Supplement | 52.1 ± 3.5 | 54.7 ± 3.7 | +5.0% |
| Placebo | 51.8 ± 3.9 | 52.3 ± 4.1 | +0.9% | |
| * Statistically significant difference from baseline and placebo (p < 0.05) |
Table 2: Hypothetical Markers of Muscle Damage and Oxidative Stress Post-Exercise (Mean ± SD)
| Parameter | Group | Immediately Post-Exercise (Week 8) | 24-hours Post-Exercise (Week 8) |
| Creatine Kinase (U/L) | Supplement | 350 ± 85 | 210 ± 60 |
| Placebo | 480 ± 95 | 320 ± 75 | |
| Malondialdehyde (µmol/L) | Supplement | 2.8 ± 0.5 | 1.9 ± 0.4 |
| Placebo | 3.9 ± 0.6 | 2.7 ± 0.5 | |
| * Statistically significant difference from placebo (p < 0.05) |
Visualization of Methodologies and Pathways
4.1. Experimental Workflow Diagram
Caption: Experimental workflow for the proposed randomized controlled trial.
4.2. Potential Signaling Pathways Influenced by Supplement Ingredients
Caption: Potential signaling pathways influenced by the supplement's ingredients.
References
- 1. journals.humankinetics.com [journals.humankinetics.com]
- 2. Iron and the Endurance Athlete (1) | TrainingPeaks [trainingpeaks.com]
- 3. svetness.com [svetness.com]
- 4. Magnesium for Athletes and Exercise Performance | Thorne [thorne.com]
- 5. performancelab.com [performancelab.com]
- 6. B-vitamins and exercise: does exercise alter requirements? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Impact of "Frubiase" Components on Performance Metrics
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed overview of the quantitative effects and experimental protocols for assessing the impact of key ingredients found in "Frubiase" formulations on athletic performance. The information is intended to guide research and development in the field of sports nutrition and performance enhancement.
Introduction
"this compound" is a brand associated with a range of dietary supplements, including formulations tailored for athletes such as "this compound Sport" and "this compound Sport Ausdauer". These products are designed to support energy metabolism, muscle function, and overall physical performance. Analysis of publicly available ingredient lists reveals a composition rich in vitamins and minerals known to play crucial roles in physiological processes relevant to exercise.
This document focuses on the individual key components of "this compound Sport" formulations and their scientifically documented impact on performance metrics. The primary active ingredients discussed are:
-
Vitamins: Vitamin C (Ascorbic Acid), Vitamin B12 (Cobalamin), Folic Acid (Vitamin B9), and other B-complex vitamins (B1, B2, B6, Niacin, Pantothenic Acid, Biotin).
-
Minerals: Calcium, Magnesium, Potassium, Iron, and Zinc.
The following sections will provide detailed application notes, experimental protocols, quantitative data summaries, and visual representations of relevant signaling pathways for these components.
Vitamin C (Ascorbic Acid)
Application Notes
Vitamin C is a potent antioxidant that plays a role in mitigating exercise-induced oxidative stress. It is also involved in the synthesis of collagen, which is crucial for the health of connective tissues, and carnitine, which is involved in energy metabolism. Supplementation with Vitamin C has been investigated for its potential to reduce muscle damage, inflammation, and improve recovery.
Quantitative Data on Performance Metrics
| Performance Metric | Study Population | Dosage | Duration | Results | Reference |
| VO2 max | Healthy non-athletic males | 500mg/day & 1000mg/day | 21 days | No significant effect on VO2 max compared to placebo. | [1] |
| Muscle Soreness | Endurance-trained runners | 1000mg Vitamin C + 235mg Vitamin E | 11 weeks | No significant effect on muscle soreness. | [1] |
| Blood Lactate (B86563) | Healthy sedentary males | 300mg/day | 4 weeks | Significantly decreased elevated lactate levels post-exhaustion exercise. | |
| Muscle Strength (Biceps Curl) | Recreationally strength-trained men and women | 1000mg Vitamin C + 235mg Vitamin E | 10 weeks | Hampered certain strength increases compared to placebo. |
Experimental Protocol: Assessing the Effect of Vitamin C on Post-Exercise Muscle Soreness and Function
-
Participants: Recruit 20 healthy, recreationally active male and female participants aged 18-30 years. Participants should be free from any musculoskeletal injuries and not be taking any anti-inflammatory medications or antioxidant supplements.
-
Design: A randomized, double-blind, placebo-controlled crossover study.
-
Supplementation Protocol:
-
Treatment Phase: Participants ingest 1000 mg of ascorbic acid daily for 14 days leading up to the exercise protocol and for 3 days after.
-
Placebo Phase: Participants ingest a visually identical placebo (e.g., microcrystalline cellulose) on the same schedule.
-
A washout period of at least 4 weeks should separate the two phases.
-
-
Exercise Protocol:
-
Participants perform a muscle-damaging exercise protocol consisting of 6 sets of 10 repetitions of eccentric bicep (B1204527) curls at 110% of their concentric one-repetition maximum (1-RM).
-
-
Outcome Measures:
-
Muscle Soreness: Assessed using a 100-mm visual analog scale (VAS) immediately before, and at 24, 48, and 72 hours post-exercise.
-
Maximal Voluntary Isometric Contraction (MVIC): Measured using a dynamometer at the same time points as muscle soreness.
-
Plasma Creatine (B1669601) Kinase (CK) and Lactate Dehydrogenase (LDH): Blood samples collected before and at 24, 48, and 72 hours post-exercise to assess muscle damage.
-
-
Statistical Analysis: A two-way repeated-measures ANOVA to analyze the effects of supplementation (Vitamin C vs. placebo) and time on the outcome measures.
Signaling Pathway and Experimental Workflow
Caption: Vitamin C's role in mitigating exercise-induced oxidative stress.
Caption: Experimental workflow for a crossover study on Vitamin C.
B-Complex Vitamins (B12 and Folic Acid)
Application Notes
B-complex vitamins are a group of water-soluble vitamins that play vital roles in energy metabolism. Vitamin B12 and Folic Acid are particularly important for red blood cell formation and DNA synthesis, which are critical for oxygen transport and tissue repair, respectively. Deficiencies in these vitamins can lead to anemia and reduced endurance performance.
Quantitative Data on Performance Metrics
| Performance Metric | Study Population | Dosage | Duration | Results | Reference |
| Endurance Performance | Anemic individuals | Not specified | Not specified | Severe deficiency of B12 or folic acid may result in anemia and decreased endurance performance. | |
| Exercise Endurance | Healthy humans | Vitamin B complex | 28 days | Significantly improved exercise endurance performance. | |
| Homocysteine Levels | Handball players | 200 µg Folic Acid | 2 months | Significant negative correlation between homocysteine and folic acid concentrations. | |
| Time to Exhaustion | Mice | Folic acid nanoparticles | Single dose | 51% longer time to exhaustion in a swimming test compared to control (not statistically significant). | [[“]] |
Experimental Protocol: Evaluating the Impact of Folic Acid and Vitamin B12 on Endurance Performance
-
Participants: Recruit 30 amateur endurance athletes (e.g., runners, cyclists) with borderline or low-normal folate and vitamin B12 status.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Supplementation Protocol:
-
Group 1 (Placebo): Ingest a placebo capsule daily for 8 weeks.
-
Group 2 (Folic Acid + B12): Ingest a capsule containing 400 µg of folic acid and 500 µg of vitamin B12 daily for 8 weeks.
-
-
Outcome Measures:
-
Time to Exhaustion (TTE): Measured on a treadmill or cycle ergometer at 80% of pre-determined VO2 max, before and after the 8-week intervention.
-
VO2 max: Determined using a graded exercise test to exhaustion.
-
Running Economy: Assessed by measuring oxygen consumption at several submaximal speeds.
-
Blood Markers: Hemoglobin, hematocrit, serum folate, and serum vitamin B12 levels measured at baseline and post-intervention.
-
-
Statistical Analysis: An ANCOVA to compare the changes in performance outcomes between the groups, with baseline values as a covariate.
Signaling Pathway and Experimental Workflow
Caption: Role of B12 and Folic Acid in erythropoiesis and performance.
Caption: Experimental workflow for a parallel-group study on B vitamins.
Calcium
Application Notes
Calcium is a key mineral for bone health and is fundamentally involved in muscle contraction. During exercise, there is an increased demand for calcium to facilitate muscle function. Adequate calcium intake is essential for athletes to support bone density and prevent stress fractures, as well as to ensure proper muscle excitation-contraction coupling.
Quantitative Data on Performance Metrics
| Performance Metric | Study Population | Dosage | Duration | Results | Reference |
| Muscle Performance Index | Young male athletes | Dietary intake | Cross-sectional | Significant positive correlation between dietary calcium intake and the number of push-ups. | [3] |
| VO2 max | Young male athletes | Dietary intake | Cross-sectional | Significant negative correlation between dietary calcium intake and VO2 max. | [3] |
| Muscle Strength | Vitamin D-deficient individuals | Calcium + Vitamin D | 6 months | Improvements in muscle strength reported. | [4] |
Experimental Protocol: Investigating the Effect of Calcium Supplementation on Muscle Strength and Endurance
-
Participants: Recruit 40 resistance-trained individuals (20 male, 20 female) aged 20-35.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Supplementation Protocol:
-
Group 1 (Placebo): Consume a placebo pill daily for 12 weeks.
-
Group 2 (Calcium): Consume 1000 mg of calcium citrate (B86180) daily for 12 weeks.
-
-
Training Protocol: All participants will follow a supervised, periodized resistance training program 3 times per week for 12 weeks, focusing on major muscle groups.
-
Outcome Measures:
-
1-Repetition Maximum (1-RM): Assessed for bench press, squat, and deadlift at baseline and at the end of the 12-week intervention.
-
Muscular Endurance: Assessed by the number of repetitions performed at 70% of 1-RM for the same exercises.
-
Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA) at baseline and post-intervention.
-
-
Statistical Analysis: A two-way ANOVA with repeated measures to assess the effects of the intervention and time on the outcome variables.
Signaling Pathway and Experimental Workflow
Caption: The role of calcium in muscle excitation-contraction coupling.
Caption: Experimental workflow for a parallel-group study on Calcium.
Other Key Micronutrients in "this compound Sport"
"this compound Sport" formulations also contain other important micronutrients for athletic performance, including Magnesium, Potassium, Iron, and Zinc. Below is a summary of their roles and pointers for experimental design.
| Micronutrient | Role in Performance | Key Performance Metrics to Assess |
| Magnesium | Involved in over 300 enzymatic reactions, including energy metabolism and muscle function. Acts as a calcium antagonist, aiding in muscle relaxation. | Muscle strength (e.g., 1-RM), power output (e.g., vertical jump), lactate levels, and markers of muscle recovery (e.g., creatine kinase). |
| Potassium | An essential electrolyte for maintaining fluid balance and nerve impulse transmission, which is critical for muscle contractions.[5][6][7][8] | Time to exhaustion, muscle cramp (B10822548) frequency and severity, and electrolyte balance in blood and sweat. |
| Iron | A crucial component of hemoglobin and myoglobin, essential for oxygen transport to the muscles. Iron deficiency can severely impair aerobic capacity. | VO2 max, hemoglobin and ferritin levels, and time trial performance.[4][9][10][11] |
| Zinc | Plays a role in protein synthesis, wound healing, and immune function. It is also a cofactor for numerous enzymes involved in metabolism. | Muscle mass and strength gains over a training period, immune function markers (e.g., lymphocyte count), and hormonal profiles (e.g., testosterone). |
Conclusion
The components of "this compound" sport supplements, including a range of vitamins and minerals, are integral to various physiological processes that underpin athletic performance. While the potential benefits of individual micronutrients are evident from scientific literature, the synergistic effects of these components in a combined formulation like "this compound" warrant further investigation. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and execute robust studies to quantify the impact of these and similar formulations on performance metrics. It is crucial to consider the baseline nutritional status of participants, as supplementation is most likely to be effective in individuals with pre-existing deficiencies.
References
- 1. Iron Status and Physical Performance in Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. The Integral Role of Magnesium in Muscle Integrity and Aging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of iron supplementation on maximal oxygen uptake in female athletes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. experiencelife.lifetime.life [experiencelife.lifetime.life]
- 7. homework.study.com [homework.study.com]
- 8. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 9. Effects of iron repletion on VO2max, endurance, and blood lactate in women. | Semantic Scholar [semanticscholar.org]
- 10. Iron Supplements and VO2max | Runner's World [runnersworld.com]
- 11. Iron deficiency: How it impacts your athletic performance and what you can do about it - Triathlon Magazine Canada [triathlonmagazine.ca]
Troubleshooting & Optimization
Addressing solubility issues of "Frubiase" in experimental buffers
Disclaimer
Initial research indicates that "Frubiase" is a brand name for a multivitamin supplement and not typically a compound used in laboratory research settings. The following technical support guide is a template designed for a generic, hypothetical Fictitious Research Compound (FRC) to illustrate how to address solubility issues in experimental buffers, as per the user's request for a specific format and content type. The data and protocols are illustrative and should be adapted for actual experimental compounds.
Technical Support Center: Fictitious Research Compound (FRC)
This guide provides troubleshooting advice and protocols to address common solubility challenges encountered with the Fictitious Research Compound (FRC) in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My FRC precipitate out of solution when I dilute my stock into aqueous buffer. How can I prevent this?
A1: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out.
-
Troubleshooting Steps:
-
Decrease the final concentration: The requested final concentration might be above the solubility limit of FRC in the final aqueous buffer. Try a lower final concentration.
-
Use an intermediate dilution step: Instead of diluting directly, try a serial dilution, for example, from 100% DMSO to 50% DMSO/buffer, then to 10% DMSO/buffer, and finally to the desired final concentration (e.g., <1% DMSO).
-
Add a surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain compound solubility.
-
Vortex while diluting: Add the stock solution to the buffer drop-wise while continuously vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Q2: What is the best solvent to prepare a high-concentration stock solution of FRC?
A2: Based on internal testing, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of FRC. FRC is highly soluble in DMSO, allowing for the preparation of stock solutions up to 100 mM. For in vivo experiments where DMSO may be toxic, consider alternatives like ethanol (B145695) or formulating with co-solvents such as PEG400.
Q3: Can I use sonication or heating to dissolve FRC in my buffer?
A3: Yes, these methods can be effective but must be used with caution as they can potentially degrade the compound.
-
Sonication: A brief sonication in a water bath can break up small particles and aid dissolution. Limit sonication to short bursts (1-2 minutes) and keep the sample on ice to prevent heating.
-
Heating: Gentle warming (e.g., to 37°C) can increase the solubility of many compounds. However, the stability of FRC at elevated temperatures in your specific buffer should be confirmed first. We recommend running a stability test using your analytical method (e.g., HPLC) to check for degradation after heating.
Q4: How does the pH of the experimental buffer affect the solubility of FRC?
A4: The solubility of FRC is highly dependent on pH. As an acidic compound (hypothetical pKa = 5.5), its solubility increases significantly at pH values above its pKa. In acidic buffers (pH < 5.5), FRC will be in its neutral, less soluble form. In neutral or alkaline buffers (pH > 5.5), it will be in its ionized, more soluble form. Therefore, using a buffer with a pH of 7.0 or higher is recommended.
Quantitative Data Summary
The solubility of FRC was tested in several common laboratory buffers. All solutions were prepared from a 10 mM stock in DMSO and diluted to a final concentration where solubility was assessed by visual inspection for precipitation after 1 hour at room temperature.
| Buffer (pH) | Composition | Maximum FRC Solubility (µM) | Observations |
| PBS (7.4) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄ | 50 | Stable for >4 hours |
| Tris-HCl (7.4) | 50 mM Tris, 150 mM NaCl | 45 | Slight precipitation observed after 2 hours |
| HEPES (7.4) | 25 mM HEPES, 150 mM NaCl | 60 | Most stable; no precipitation after 8 hours |
| MES (6.0) | 50 mM MES, 100 mM NaCl | 15 | Precipitates within 30 minutes |
| Acetate (5.0) | 100 mM Sodium Acetate | <5 | Immediate heavy precipitation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FRC Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 1 mg of FRC powder (hypothetical MW = 400 g/mol ).
-
Calculate Solvent Volume: Calculate the required volume of DMSO. For 1 mg of FRC to make a 10 mM solution:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 400 g/mol ) / 0.01 mol/L = 0.00025 L = 250 µL
-
-
Dissolution: Add 250 µL of high-purity, anhydrous DMSO to the vial containing the FRC powder.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath for 2 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of a 20 µM FRC Working Solution in PBS (pH 7.4)
-
Thaw Stock: Thaw one aliquot of the 10 mM FRC stock solution at room temperature.
-
Prepare Buffer: Have 1 mL of sterile PBS (pH 7.4) ready in a microcentrifuge tube.
-
Dilution: While vortexing the PBS, add 2 µL of the 10 mM FRC stock solution drop-wise into the 1 mL of PBS.
-
Calculation: (10,000 µM * V1) = (20 µM * 1000 µL) => V1 = 2 µL
-
-
Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Usage: Use the working solution immediately. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Troubleshooting workflow for addressing FRC precipitation issues.
Caption: Hypothetical pathway showing FRC as an inhibitor of Kinase B.
Optimizing "Frubiase" Dosage for Different Athletic Populations: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments aimed at optimizing the dosage of "Frubiase" and its key components for various athletic populations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the standard "this compound Sport" formulation and the "this compound Sport Endurance" variant?
A1: The primary distinction is the inclusion of Palatinose™ (isomaltulose) in the "this compound Sport Endurance" formulation.[1][2][3] This carbohydrate is designed to provide a more sustained energy release by causing a smaller and more stable blood glucose response compared to quickly available carbohydrates like sucrose.[2] Both formulations contain a comprehensive blend of vitamins and minerals to support athletic performance.[4][5]
Q2: The manufacturer recommends a single daily dose. How should we approach dose-response studies for different athletic disciplines?
A2: While the manufacturer suggests a single daily effervescent tablet or a 40g serving of the endurance powder, this serves as a baseline.[1][4][5] For research purposes, a dose-response study should be designed based on the specific demands of the athletic population. For instance, endurance athletes may have higher requirements for certain electrolytes and B vitamins due to prolonged energy expenditure and sweat loss. Conversely, strength/power athletes might have increased needs for minerals involved in muscle contraction and protein synthesis, such as magnesium and zinc. It is advisable to start with the recommended dose as the control and titrate upwards or downwards in different experimental groups.
Q3: What are the primary challenges in designing a clinical trial for a multi-ingredient supplement like "this compound"?
A3: A key challenge is attributing specific effects to individual ingredients. The synergistic or antagonistic interactions between the various vitamins and minerals can make it difficult to isolate the impact of a single component. Additionally, maintaining effective blinding can be challenging due to the distinct taste and effervescence of the supplement.[6][7][8] Ensuring participant adherence to the supplementation protocol and controlling for dietary intake of the same micronutrients from other sources are also significant hurdles.[9]
Q4: How can we effectively create a placebo for "this compound" in a double-blind study?
A4: Creating a convincing placebo for an effervescent tablet with a distinct flavor is a known challenge in dietary intervention trials.[6][7][8][10] The placebo should mimic the sensory characteristics of the active supplement as closely as possible, including color, fizziness, and taste, without containing the active micronutrients. This may involve using inert ingredients and flavorings that match the original product. It is also crucial to assess the effectiveness of the blinding by asking participants at the end of the study which treatment they believe they received.
Q5: What is the recommended washout period between different dosage interventions in a crossover study design?
A5: The washout period should be sufficient to allow for the clearance of the supplemented micronutrients from the body and for physiological markers to return to baseline. The exact duration will depend on the specific nutrient's half-life in the body. For most water-soluble vitamins (B and C), a period of several days to a week may be adequate. For fat-soluble vitamins (A, D, E) and minerals like iron, which are stored in the body, a longer washout period of several weeks may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in performance outcomes between subjects. | Individual differences in baseline nutritional status, training level, genetics, or lifestyle factors. | Implement stringent inclusion/exclusion criteria for participants. Conduct a baseline assessment of dietary intake and relevant biomarkers. Increase sample size to improve statistical power. |
| No significant difference observed between the "this compound" group and the placebo group. | The tested dosage may be insufficient to elicit a measurable ergogenic effect. The performance tests may not be sensitive enough to detect small changes. The placebo effect may be masking the true effect of the supplement. | Conduct a dose-escalation study to identify an effective dose. Utilize highly reliable and valid performance measures.[11][12][13][14] Incorporate a robust blinding protocol and assess its effectiveness post-trial. |
| Participants report gastrointestinal (GI) distress. | High doses of certain minerals, particularly magnesium, can have a laxative effect.[1] The effervescent nature of the supplement may cause bloating in some individuals. | Reduce the dosage or administer it in divided doses throughout the day. Advise participants to consume the supplement with a meal to potentially mitigate GI issues. |
| Difficulty in ensuring participant adherence to the supplementation protocol. | Forgetfulness, inconvenience, or unpleasant taste of the supplement. | Provide participants with a clear dosing schedule and reminders (e.g., text messages). Offer the supplement in a palatable form if possible. Regularly check in with participants to monitor adherence and address any issues. |
| Inconsistent results across different studies on similar supplements. | Variations in study design, participant characteristics, dosage, duration of supplementation, and performance metrics used. | When designing a new study, carefully review existing literature to identify and control for confounding variables. Follow standardized and validated testing protocols. |
Data Presentation: Optimized Dosage of Key "this compound" Components
The following tables summarize evidence-based dosage recommendations for key micronutrients found in "this compound" for endurance and strength/power athletes. These are intended as a starting point for experimental design.
Table 1: Recommended Daily Dosage for Endurance Athletes
| Nutrient | Recommended Dosage | Rationale |
| Magnesium | 350-500 mg | Increased losses through sweat and urine; role in energy metabolism and muscle function. |
| B-Vitamins (complex) | RDA is generally sufficient, but athletes may have higher needs. | Crucial for energy metabolism; deficiency can impair performance. |
| Vitamin D | 2000-5000 IU | Supports muscle function, bone health, and immune function. |
| Iron | 1.3-1.7 times the RDA | Higher losses due to foot-strike hemolysis, sweat, and GI bleeding. Essential for oxygen transport. |
| Zinc | 15-30 mg | Lost through sweat; important for immune function and antioxidant defense. |
Table 2: Recommended Daily Dosage for Strength/Power Athletes
| Nutrient | Recommended Dosage | Rationale |
| Magnesium | 350-500 mg | Essential for muscle contraction and relaxation, and protein synthesis. |
| B-Vitamins (complex) | RDA is generally sufficient, but athletes may have higher needs. | Involved in protein and carbohydrate metabolism. |
| Vitamin D | 2000-5000 IU | Linked to muscle strength and power. |
| Iron | RDA may be sufficient, but monitor status. | Important for overall energy levels, though losses may be less than in endurance athletes. |
| Zinc | 15-30 mg | Plays a role in testosterone (B1683101) production and muscle repair. |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of "this compound" on Endurance Performance
This protocol outlines a randomized, double-blind, placebo-controlled trial to assess the impact of "this compound" on key endurance performance metrics.
1. Participant Recruitment:
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Inclusion Criteria: Trained endurance athletes (e.g., runners, cyclists) aged 18-40, with a stable training regimen for at least 6 months, and a VO2 max within a specified range (e.g., 50-65 ml/kg/min).
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Exclusion Criteria: Use of other nutritional supplements containing the same ingredients as "this compound" within the last 3 months, history of cardiovascular or metabolic diseases, smokers, and individuals with known allergies to any of the supplement's components.
2. Study Design:
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A crossover or parallel-group design can be used.
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Intervention: Daily supplementation with the recommended dose of "this compound Sport Endurance" for a predefined period (e.g., 4-8 weeks).
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Control: Daily supplementation with a taste- and appearance-matched placebo.
-
Washout Period (for crossover design): 4 weeks to ensure clearance of the active ingredients.
3. Performance Testing (to be conducted at baseline and post-intervention):
-
Primary Outcome: Time to exhaustion (TTE) at a fixed percentage of VO2 max (e.g., 85%) on a cycle ergometer or treadmill.[11]
-
Secondary Outcomes:
-
VO2 max test to determine maximal oxygen uptake.[15][16][17]
-
Time trial performance over a set distance (e.g., 10 km run or 20 km cycle).
-
Blood lactate (B86563) concentration at various stages of exercise and post-exercise.
-
Rating of Perceived Exertion (RPE) at regular intervals during the TTE test.[11]
-
4. Biochemical and Dietary Monitoring:
-
Blood samples to be taken at baseline and post-intervention to assess levels of key vitamins and minerals.
-
Participants to complete 3-day food diaries at the beginning and end of each intervention period to monitor dietary intake.
Protocol 2: Assessing the Impact of "this compound" on Strength and Power
This protocol details a randomized, double-blind, placebo-controlled trial to investigate the effects of "this compound" on measures of muscular strength and power.
1. Participant Recruitment:
-
Inclusion Criteria: Resistance-trained individuals aged 18-35, with at least 2 years of consistent resistance training experience, and free from musculoskeletal injuries.
-
Exclusion Criteria: Use of anabolic steroids or other performance-enhancing drugs, consumption of supplements with similar ingredients to "this compound" in the past 3 months.
2. Study Design:
-
A parallel-group design is recommended.
-
Intervention: Daily supplementation with the recommended dose of "this compound Sport" for a period of 8-12 weeks, in conjunction with a standardized resistance training program.
-
Control: Daily supplementation with a placebo, following the same training program.
3. Performance Testing (to be conducted at baseline and post-intervention):
-
Primary Outcome: One-repetition maximum (1RM) on key lifts such as the squat and bench press.[18][19][20][21]
-
Secondary Outcomes:
4. Biochemical and Dietary Monitoring:
-
Blood samples at baseline and post-intervention to measure relevant hormone levels (e.g., testosterone) and micronutrient status.
-
Standardized dietary plans to ensure consistent protein and calorie intake across all participants.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways influenced by the components of "this compound," providing a molecular basis for its potential ergogenic effects.
Caption: The mTOR signaling pathway, crucial for muscle protein synthesis and hypertrophy.
Caption: The AMPK signaling pathway, a key regulator of cellular energy homeostasis during exercise.
Caption: The Erythropoiesis signaling pathway, essential for red blood cell production.
References
- 1. mainphar.com [mainphar.com]
- 2. This compound® SPORT AUSDAUER | Brausepulver | Fruibase [this compound.de]
- 3. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 4. mainphar.com [mainphar.com]
- 5. This compound® SPORT | Brausetabletten | Fruibase [this compound.de]
- 6. biofortis.mxns.com [biofortis.mxns.com]
- 7. researchgate.net [researchgate.net]
- 8. The challenges of control groups, placebos and blinding in clinical trials of dietary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Limitations and Challenges of Dietary Clinical Trials for Translation into Clinical Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of probiotic supplementation on exercise endurance among non-elite athletes: study protocol for a randomized, placebo-controlled, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomised, double-blind, placebo-controlled study to evaluate the effect on human strength and endurance after resistance training and supplementation of Vicia faba protein hydrolysate compared with placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. supplysidesj.com [supplysidesj.com]
- 14. Frontiers | Recommendations for the design of randomized controlled trials in strength and conditioning. Common design and data interpretation [frontiersin.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Frontiers | The Reliability and Validity of a Four-Minute Running Time-Trial in Assessing V˙O2max and Performance [frontiersin.org]
- 17. VO2MAX and Endurance Performance [unm.edu]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Maximal strength measurement: A critical evaluation of common methods—a narrative review [frontiersin.org]
- 20. bjsm.bmj.com [bjsm.bmj.com]
- 21. scienceforsport.com [scienceforsport.com]
- 22. sciofmultispeed.com [sciofmultispeed.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Frubiase Stability Testing for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting long-term stability studies for "Frubiase," a hypothetical vitamin-based pharmaceutical product. The information herein is based on the International Council for Harmonisation (ICH) guidelines, which represent the global standard for pharmaceutical stability testing.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the objectives of a long-term stability study for this compound?
The primary goal of a long-term stability study is to establish a shelf life for this compound and recommend appropriate storage conditions.[2][3] This is achieved by providing evidence on how the quality of the drug substance and product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][4] These studies are critical for ensuring the safety, efficacy, and quality of the product throughout its lifecycle.[1]
Q2: What are the standard ICH conditions for long-term stability testing?
The ICH guidelines specify several storage conditions for long-term stability studies, which are designed to simulate different climatic zones.[2][3] The most common long-term storage condition is 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.[1][3][6] An alternative for drugs intended for hotter and more humid climates is 30°C ± 2°C / 65% RH ± 5% RH.[1][3]
Q3: How long should a long-term stability study for this compound be conducted?
For a new drug product, a long-term stability study should typically run for a minimum of 12 months.[6] Testing frequency is recommended every 3 months during the first year, every 6 months during the second year, and annually thereafter.[1][3]
Q4: What parameters should be monitored during the stability study?
A comprehensive stability study for this compound, a vitamin-based product, should monitor its physical, chemical, biological, and microbiological attributes.[1] Key parameters include:
-
Assay of Active Pharmaceutical Ingredient (API): Quantification of the vitamin content.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
Physical Appearance: Changes in color, odor, or clarity.
-
Dissolution: For solid dosage forms, the rate at which the active ingredient dissolves.
-
Moisture Content: To assess the impact of humidity on the product.
-
Microbial Limits: To ensure the product remains free from harmful microorganisms.
Q5: What are accelerated stability studies, and how do they relate to long-term studies?
Accelerated stability studies are performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration, typically 6 months.[1][3] These studies are designed to increase the rate of chemical degradation and physical changes. The data from accelerated studies can be used to predict the long-term stability profile and to support the proposed shelf life during the initial regulatory submission.[7][8] However, data from long-term studies are ultimately required to confirm the shelf life.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Out-of-Specification (OOS) result for API assay | 1. Analytical method error. 2. Sample handling or storage error. 3. Actual product degradation. | 1. Verify the validity of the analytical method, including system suitability and calibration. 2. Review sample handling procedures and storage conditions of the stability samples. 3. If no analytical or handling errors are found, investigate the degradation pathway. This may involve stress testing under more extreme conditions to identify potential degradation products. |
| Unexpected degradation product detected | 1. Interaction with excipients. 2. Interaction with the container closure system. 3. Exposure to light or oxygen. | 1. Conduct compatibility studies between the API and excipients. 2. Evaluate the suitability of the packaging material. 3. Perform photostability testing as per ICH Q1B guidelines. Consider the use of light-protective packaging or an inert gas overlay.[5] |
| Change in physical appearance (e.g., color change) | 1. Oxidation of the API or excipients. 2. Moisture absorption. 3. pH shift in liquid formulations. | 1. Investigate the use of antioxidants. 2. Assess the packaging's moisture barrier properties and consider the use of desiccants. 3. Monitor the pH of the formulation throughout the stability study and consider adjusting the buffer system. |
| Failure to meet dissolution specifications | 1. Changes in the physical properties of the API (e.g., crystal form). 2. Cross-linking of excipients (e.g., gelatin capsules). 3. Formation of an insoluble film on the dosage form. | 1. Perform solid-state characterization of the API from the stability samples. 2. Investigate the use of alternative excipients. 3. Analyze the surface of the dosage form using techniques like scanning electron microscopy (SEM). |
Data Presentation
Table 1: Long-Term Stability Data for this compound (25°C/60%RH)
| Time Point (Months) | Assay (% of Initial) | Total Degradation Products (%) | Appearance | Dissolution (% in 30 min) |
| 0 | 100.2 | < 0.1 | Clear, colorless solution | 98 |
| 3 | 99.8 | 0.15 | Clear, colorless solution | 97 |
| 6 | 99.5 | 0.25 | Clear, colorless solution | 96 |
| 9 | 99.1 | 0.35 | Clear, colorless solution | 95 |
| 12 | 98.7 | 0.45 | Clear, colorless solution | 94 |
Table 2: Accelerated Stability Data for this compound (40°C/75%RH)
| Time Point (Months) | Assay (% of Initial) | Total Degradation Products (%) | Appearance | Dissolution (% in 30 min) |
| 0 | 100.2 | < 0.1 | Clear, colorless solution | 98 |
| 1 | 98.5 | 0.5 | Clear, colorless solution | 92 |
| 3 | 97.2 | 1.1 | Faintly yellow solution | 88 |
| 6 | 95.1 | 2.3 | Yellow solution | 82 |
Experimental Protocols
Protocol 1: Long-Term Stability Study Setup
-
Batch Selection: At least three primary batches of the this compound drug product should be used for the stability study.[1] These batches should be manufactured using a process that is representative of the final commercial process.[1]
-
Container Closure System: The product should be stored in the proposed commercial packaging.
-
Storage Conditions: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.
-
Sampling Time Points: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Testing: At each time point, perform a full analysis of the stability-indicating parameters as outlined in the stability protocol.
Protocol 2: Analytical Method for this compound (Vitamin C) Quantification by HPLC
This protocol provides a general method for the quantification of Vitamin C (Ascorbic Acid), a common component in vitamin supplements.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: 0.03 M sodium acetate/acetic acid buffer with 5% methanol, pH adjusted to 4.5.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Prepare a stock solution of Ascorbic Acid reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the this compound drug product with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of Ascorbic Acid in the samples by comparing the peak area to the calibration curve.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: A potential degradation pathway for Vitamin C.[10]
References
- 1. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 2. upm-inc.com [upm-inc.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Using accelerated drug stability results to inform long-term studies in shelf life determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving adherence to "Frubiase" protocols in human studies
Frubiase Protocol Adherence Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve participant adherence to "this compound" protocols in human studies. Below are troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed protocols to proactively address common challenges and ensure data integrity.
Troubleshooting Guide & FAQs
This section addresses specific issues that research staff and participants may encounter during a clinical trial.
Question: A participant reports forgetting to take their scheduled dose of this compound. What is the standard procedure?
Answer:
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Do Not Panic: Reassure the participant that a single missed dose is not unusual.
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Document Immediately: Record the date and time of the missed dose in the participant's Case Report Form (CRF).
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Consult the Protocol: Refer to the study-specific protocol for guidance on missed doses. The protocol will specify whether the participant should:
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Take the dose as soon as they remember.
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Skip the missed dose entirely and wait for the next scheduled dose.
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Take a make-up dose under specific conditions.
-
-
Reinforce Education: Gently remind the participant about the importance of the dosing schedule and discuss their current reminder strategies.[1]
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Explore Barriers: Ask if a specific issue led to the missed dose (e.g., complex schedule, travel) and explore solutions like digital reminders or pill organizers.[2]
Question: A participant is experiencing a mild, expected side effect and is considering stopping the medication. What steps should be taken?
Answer:
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Acknowledge and Validate: Listen to the participant's concerns and acknowledge their experience.
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Assess Severity: Determine if the side effect aligns with the expected safety profile outlined in the Investigator's Brochure and informed consent documents. If the event is unexpected or severe, follow the protocol for Adverse Event (AE) or Serious Adverse Event (SAE) reporting immediately.
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Educate and Reassure: Explain that mild side effects are often anticipated and may subside over time. Provide approved materials for managing the specific side effect (e.g., taking the medication with food).
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Reinforce Study Importance: Remind the participant of their vital contribution to the research and the importance of adhering to the protocol to ensure the study's results are valid.[3]
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Schedule a Follow-up: Plan a brief check-in call to monitor their status. This demonstrates care and provides an opportunity for ongoing support.
Question: How can we improve adherence for a protocol that requires multiple doses per day at specific times?
Answer: Complex medication regimens are a known barrier to adherence.[2][[“]] Proactive strategies are crucial:
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Simplify the Regimen: If possible within the protocol's constraints, align dosing times with the participant's daily routines (e.g., meals, bedtime).[1]
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Provide Tools: Offer participants tools such as pill organizers with clearly labeled compartments for each day and time.
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Leverage Technology: Use digital reminder apps, automated SMS messages, or calendar invites to prompt participants for each dose.[2][5]
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Engage Support Systems: With the participant's consent, involve a family member or caregiver to assist with reminders.[6]
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Clear Communication: Use visual aids and timelines during the onboarding process to clearly explain the dosing schedule.[2]
Question: What should we do if we suspect a participant is not being truthful about their adherence (e.g., "white-coat adherence")?
Answer: This is a delicate situation that requires a non-confrontational approach.
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Review Objective Data: Cross-reference the participant's self-report with objective measures if available, such as pill counts, electronic monitoring data, or biomarker levels in blood/urine.[7][8] Discrepancies can highlight the need for a supportive conversation.
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Use Motivational Interviewing: Engage in a collaborative conversation focused on understanding the participant's perspective. Ask open-ended questions like, "How has it been to fit the study medication into your daily routine?" or "Some people find it challenging to take every dose perfectly. Have you experienced any of those challenges?"
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Emphasize Data Integrity: Explain that accurate reporting is crucial for the study's success and for understanding the drug's true effects, without blaming the participant.[3]
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Reiterate "No-Blame" Policy: Reassure them that they will not be penalized or judged for reporting non-adherence and that the information is used to better understand the treatment experience.
Data on Protocol Adherence
Quantitative data helps in understanding the effectiveness of different adherence strategies. The tables below summarize typical adherence rates based on measurement methods and intervention strategies.
Table 1: Adherence Rates by Measurement Method This table illustrates how reported adherence can vary significantly based on the tracking method used.
| Measurement Method | Typical Reported Adherence Rate | Strengths | Limitations |
| Pill Count | 85-95% | Simple, low cost.[9] | Can be unreliable; subject to "pill dumping" before visits.[7][8] |
| Self-Report / Diary | 80-98% | Provides participant perspective. | Prone to recall bias and social desirability bias.[8] |
| Electronic Monitoring | 60-85% | Objective time-stamp data; identifies patterns. | Higher cost; technology can be a barrier for some users. |
| Biochemical Assays | 55-80% | Confirms ingestion. | Invasive; costly; subject to "white-coat adherence".[8] |
Table 2: Impact of Interventions on Adherence Rates This table summarizes the potential improvement in adherence when specific support strategies are implemented compared to a control group with no intervention.
| Intervention Strategy | Baseline Adherence Rate | Adherence Rate with Intervention | Percentage Point Improvement |
| Standard Care (No specific intervention) | 72% | N/A | N/A |
| Participant Education & Onboarding | 72% | 79% | +7% |
| Daily SMS/App Reminders | 72% | 85% | +13% |
| Electronic Monitoring with Feedback | 72% | 88% | +16% |
| Multi-Component (Education + Reminders + Feedback) | 72% | 92% | +20% |
Detailed Experimental Protocols
Protocol ID: FRB-ADH-001 Title: Protocol for Monitoring and Enhancing Participant Adherence to this compound Administration
1. Objective: To systematically monitor and enhance participant adherence to the prescribed this compound regimen to ensure the integrity of study data and participant safety.
2. Personnel:
-
Principal Investigator (PI)
-
Clinical Research Coordinator (CRC)
-
Research Nurse
3. Methodology:
-
3.1. Participant Onboarding and Education:
-
During the informed consent and screening visit, the CRC will walk the participant through the dosing schedule using a visual timeline.
-
The participant will be provided with a Welcome Kit containing the protocol summary, a pill organizer, and contact information for the research team.[2]
-
The CRC will conduct a "teach-back" session to confirm the participant's understanding of the dosing regimen.
-
-
3.2. Adherence Monitoring: A multi-faceted approach will be used.
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Pill Count: At each study visit, participants must return the medication bottle. The CRC will count the remaining pills and record the number in the CRF.[7]
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Electronic Monitoring: The this compound will be dispensed in a smart bottle that records the date and time of each opening. This data will be downloaded by the CRC at each visit.
-
Self-Report Diary: Participants will maintain a simple daily diary to record the time they took their medication and any symptoms experienced.
-
-
3.3. Adherence Review and Intervention:
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At each visit, the CRC will review data from all three monitoring methods.
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If adherence falls below 80% for any two-week period, an intervention is triggered.
-
The CRC will conduct a structured, non-judgmental interview to identify barriers to adherence.[6]
-
Based on the identified barriers, a personalized adherence plan will be developed. This may include implementing SMS reminders, involving a family member, or adjusting reminder schedules.
-
-
3.4. Documentation:
-
All adherence data, discussions, and intervention plans will be meticulously documented in the participant's source documents and the electronic CRF.
-
Protocol deviations related to non-adherence will be recorded and reported to the PI and sponsor according to the study plan.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Adherence
Caption: Participant workflow from initial screening to study completion, highlighting key adherence checkpoints.
Diagram 2: Troubleshooting Logic for Participant Non-Adherence
Caption: A decision tree for research staff to follow when addressing instances of participant non-adherence.
Diagram 3: Hypothetical Signaling Pathway for "this compound"
Caption: Hypothetical signaling pathway showing how this compound may increase the expression of a therapeutic protein.
References
- 1. Why — And How — To Improve Adherence To Treatment In Clinical Trials [clinicalleader.com]
- 2. Improving Adherence and Protocol Compliance in Clinical Trials [mahalo.health]
- 3. Patient Compliance in Clinical Trials | Power [withpower.com]
- 4. consensus.app [consensus.app]
- 5. subjectwell.com [subjectwell.com]
- 6. Strategies to Enhance Patient Adherence: Making it Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toolbox.eupati.eu [toolbox.eupati.eu]
- 8. aardexgroup.com [aardexgroup.com]
- 9. Medication Adherence Measurement Methods in Registration Trials Supporting the Approval of New Medicines: A Cross‐Sectional Analysis of Centralized Procedures in the European Union 2010–2020 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Measurement Techniques for "Frubiase" Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the efficacy of "Frubiase" dietary supplements. The content is designed to address specific issues that may be encountered during experimental procedures.
I. Efficacy Measurement for Sports Performance ("this compound Sport" Range)
The "this compound Sport" product line is formulated with vitamins, minerals, and carbohydrates to support athletic performance and recovery.[1][2][3][4] Efficacy testing for these products typically involves the assessment of physical performance and relevant biological markers.
Troubleshooting Guide: Performance and Biomarker Assays
Question: We are observing high variability in our endurance performance measurements (e.g., time to exhaustion, time trial performance). What could be the cause?
Answer: High variability in endurance performance testing can stem from several factors. Ensure that the following are tightly controlled:
-
Subject Familiarization: Have all participants undergone sufficient familiarization trials with the testing protocol to minimize learning effects?
-
Pre-Test Diet and Hydration: Standardize the diet and fluid intake of participants for at least 24-48 hours prior to each trial. Variations in carbohydrate loading and hydration status can significantly impact endurance.
-
Environmental Conditions: Maintain consistent temperature, humidity, and altitude across all testing sessions.
-
Time of Day: Circadian rhythms can influence performance. Conduct all trials at the same time of day for each participant.
-
Verbal Encouragement: The level and nature of verbal encouragement provided during testing should be standardized to avoid influencing participant effort.
Question: Our creatine (B1669601) kinase (CK) levels, a marker of muscle damage, are not showing a consistent response to our exercise protocol. Why might this be?
Answer: Creatine kinase levels can be influenced by several factors beyond the immediate exercise bout:[1]
-
Sampling Time: CK levels typically peak 24-48 hours post-exercise. Ensure your blood sampling time is consistent and captures the peak response.[1]
-
Individual Variability: There is significant inter-individual variability in the CK response to exercise. Consider analyzing data on a per-subject basis in addition to group averages.
-
Prior Activity: Untrained individuals or those unaccustomed to the specific exercise protocol may show a more pronounced CK response. Ensure all participants have a similar training status.
-
Nutritional Status: Certain nutrients can influence the inflammatory response and subsequent muscle damage. Standardize the participants' diet around the testing period.
Question: We are using high-performance liquid chromatography (HPLC) to measure vitamin levels in plasma, but are experiencing inconsistent retention times. What are the common causes?
Answer: Inconsistent retention times in HPLC are a frequent issue. Consider the following troubleshooting steps:
-
Mobile Phase Composition: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, check that the pump is functioning correctly.[5][6]
-
Column Temperature: Fluctuations in column temperature can cause retention time drift. Use a column oven to maintain a stable temperature.[6]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each run.[6][7]
-
Leaks: Check for any leaks in the system, particularly between the pump and the column, as this can affect flow rate and pressure.[5]
Experimental Protocols
Protocol 1: Assessing Endurance Performance
This protocol outlines a basic approach to measuring time to exhaustion on a cycle ergometer.
| Step | Procedure |
| 1 | Participant Screening & Familiarization: Screen participants for contraindications to exercise. Familiarize them with the cycle ergometer and testing protocol over at least two separate sessions. |
| 2 | Pre-Test Standardization: Participants consume a standardized diet and fluid intake for 24 hours prior to the test. They should avoid strenuous exercise for 48 hours beforehand. |
| 3 | Warm-up: Participants perform a 10-minute warm-up at a low intensity (e.g., 50 Watts). |
| 4 | Main Protocol: The workload is increased to a predetermined intensity (e.g., 70% of VO2 max). Participants cycle until volitional exhaustion. |
| 5 | Data Collection: Record the total time the participant is able to maintain the workload. |
Frequently Asked Questions (FAQs)
-
Q1: What are the key biomarkers for assessing muscle recovery?
-
A1: Key biomarkers for muscle recovery include creatine kinase (CK) and lactate (B86563) dehydrogenase (LDH) as indicators of muscle damage, and high-sensitivity C-reactive protein (hs-CRP) as a marker of inflammation.[8] Blood urea (B33335) nitrogen (BUN) can provide insights into protein metabolism and recovery.[9]
-
-
Q2: How can we measure muscle glycogen (B147801) stores non-invasively?
-
Q3: What is the recommended washout period between supplement and placebo trials in a crossover design?
-
A3: The washout period should be sufficient for the physiological effects of the supplement to dissipate. For most vitamins and minerals, a period of 1-2 weeks is generally adequate. However, this should be determined based on the specific ingredients and their known biological half-lives.
-
Visualizations
II. Efficacy Measurement for Bone Health ("this compound Calcium")
"this compound Calcium" is intended to support bone health by providing a source of calcium.[12] The primary method for assessing its efficacy is through the measurement of bone mineral density (BMD).
Troubleshooting Guide: Bone Mineral Density Measurement
Question: We are performing serial DXA scans to monitor changes in BMD, but the results are inconsistent. What are the potential sources of error?
Answer: Inconsistent DXA results can compromise the validity of your study. Pay close attention to the following:
-
Patient Positioning: Ensure consistent positioning of the patient on the scanner for all measurements. Even slight variations in rotation of the hip, for example, can alter BMD readings.[13][14]
-
Technologist Variability: If possible, have the same technologist perform all scans for a given participant to minimize inter-operator variability.
-
Machine Calibration: Use the same DXA machine for all measurements for a particular subject, as there can be significant differences between devices.[4][13] Regular calibration and quality control checks are essential.
-
Artifacts: Be aware of potential artifacts that can falsely elevate BMD readings, such as aortic calcification, osteophytes, or metallic objects.[2][12]
Question: How should we interpret T-scores and Z-scores in our research population?
Answer: The interpretation of T-scores and Z-scores depends on the demographic of your study population:
-
T-score: Compares the patient's BMD to that of a healthy young adult of the same sex. It is primarily used for diagnosing osteoporosis in postmenopausal women and men over 50.
-
Z-score: Compares the patient's BMD to that of an age- and sex-matched reference population. It is preferred for premenopausal women, men under 50, and children. A Z-score below -2.0 is considered below the expected range for age.
Question: We are conducting a study on calcium absorption. What are the limitations of using serum calcium levels as a primary endpoint?
Answer: Serum calcium levels are tightly regulated by homeostatic mechanisms and are therefore not a reliable indicator of dietary calcium intake or absorption.[15] The body will draw calcium from the bones to maintain normal blood levels, so serum calcium can be normal even in cases of dietary deficiency. More robust methods for assessing calcium absorption include metabolic balance studies or the use of stable isotopes.[16][17]
Experimental Protocols
Protocol 2: Measurement of Bone Mineral Density using DXA
| Step | Procedure |
| 1 | Machine Calibration: Perform daily quality control scans using a spine phantom to ensure the machine is calibrated. |
| 2 | Patient Preparation: Remove all metal objects from the patient's clothing. Ensure the patient is wearing light clothing without zippers or buttons. |
| 3 | Positioning: Position the patient on the scanner table according to the manufacturer's guidelines for the specific site being scanned (e.g., lumbar spine, proximal femur). |
| 4 | Scan Acquisition: Acquire the scan, ensuring the patient remains still throughout the procedure. |
| 5 | Scan Analysis: Analyze the scan using the manufacturer's software, correctly placing the regions of interest (ROI). Exclude any vertebrae with fractures or significant degenerative changes from the analysis.[12] |
Frequently Asked Questions (FAQs)
-
Q1: What is the "least significant change" (LSC) and why is it important for our study?
-
A1: The LSC is the smallest change in BMD that can be considered a true physiological change rather than measurement error. It is crucial to calculate the LSC for your specific DXA machine and technologist to accurately interpret serial BMD measurements.
-
-
Q2: Can we compare BMD results obtained from different DXA manufacturers?
-
A2: It is not recommended to directly compare absolute BMD values from different manufacturers without cross-calibration.[13] If participants must be scanned on different machines, focus on the percentage change from baseline for each individual.
-
-
Q3: What factors can influence calcium bioavailability from a supplement?
Visualizations
References
- 1. Biomarkers in Sports and Exercise: Tracking Health, Performance, and Recovery in Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual energy X-ray absorptiometry: Pitfalls in measurement and interpretation of bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of peripheral muscle fatigue during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mobilebonescancenter.com [mobilebonescancenter.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Muscle Glycogen Assessment and Relationship with Body Hydration Status: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. State-of-the-Art Methods for Skeletal Muscle Glycogen Analysis in Athletes—The Need for Novel Non-Invasive Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Common mistakes in the clinical use of bone mineral density testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fundamentals and pitfalls of bone densitometry using dual-energy X-ray absorptiometry (DXA) | springermedicine.com [springermedicine.com]
- 15. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calcium and Bone Metabolism - PURDUE UNIVERSITY [portal.nifa.usda.gov]
- 18. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Functional Medicine Osteopenia Protocol: Testing, Nutrition, and Specialized Supplements [rupahealth.com]
Technical Support Center: Investigating Fictional Research Compound FBX
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals investigating the physiological effects of the Fictional Research Compound FBX, a high-dose formulation of minerals and vitamins (including magnesium, calcium, and B-vitamins) aimed at modulating muscle cell function and recovery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting FBX for in vitro experiments?
A1: For in vitro experiments, it is recommended to reconstitute FBX in sterile, deionized water to create a stock solution. Further dilutions to working concentrations should be made in a serum-free cell culture medium to avoid precipitation with components in fetal bovine serum (FBS).
Q2: Is the FBX compound light-sensitive or temperature-sensitive?
A2: The vitamin components in FBX, particularly riboflavin (B1680620) (Vitamin B2) and pyridoxine (B80251) (Vitamin B6), can be light-sensitive. It is advisable to prepare solutions in amber tubes and store them protected from light. Stock solutions should be stored at 4°C for short-term use (up to one week) or aliquoted and frozen at -20°C for long-term storage.
Q3: Can FBX be administered orally to animal models?
A3: Yes, FBX is designed for oral administration in preclinical animal models. It can be dissolved in the drinking water or administered via oral gavage. Ensure the solution is well-mixed before each administration to guarantee a homogenous suspension of all components.
Troubleshooting Guide: Unexpected In Vitro Cytotoxicity
Q: We are observing a significant decrease in cell viability in our C2C12 myoblast cultures when treated with FBX at concentrations that should be physiologically relevant. What could be the cause?
A: Unexpected cytotoxicity in vitro, even with compounds generally considered safe, can arise from several factors related to the high concentration of solutes. The primary suspect is a hyperosmotic shock to the cells due to the high mineral salt content in FBX.
Potential Causes and Troubleshooting Steps:
-
Hyperosmotic Stress: The high concentration of mineral salts in FBX can create a hypertonic environment, leading to osmotic shock, cell shrinkage, and apoptosis.
-
Recommendation: Measure the osmolality of your final culture medium containing FBX using an osmometer. Compare it to the osmolality of the control medium. If it is significantly higher (>340 mOsm/kg), consider reducing the concentration or incrementally adapting the cells to higher concentrations over 24-48 hours.
-
-
Salt Precipitation: High concentrations of calcium and magnesium salts can sometimes precipitate in the culture medium, especially in the presence of phosphates and proteins, leading to cell stress.
-
Recommendation: Visually inspect the culture medium for any precipitate after adding FBX. Centrifuge a sample of the medium and check for a pellet. If precipitation is suspected, prepare the final dilution in a basal medium without serum or phosphate (B84403) before adding it to the cells.
-
-
Contaminants in the Compound: While unlikely in a research-grade compound, contamination should not be entirely ruled out.
-
Recommendation: Test a new batch or lot of the compound if available. Ensure all solutions are prepared under sterile conditions.
-
Example Data: Unexpected Cytotoxicity in C2C12 Myoblasts
The following table summarizes hypothetical data from an MTT assay showing the unexpected decrease in cell viability 24 hours after treatment with FBX.
| Treatment Group | Concentration (µg/mL) | Average Cell Viability (%) | Standard Deviation |
| Vehicle Control | 0 | 100 | 4.5 |
| FBX | 100 | 98.2 | 5.1 |
| FBX | 500 | 95.6 | 4.8 |
| FBX | 1000 | 62.3 | 7.2 |
| FBX | 2000 | 35.1 | 6.9 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of FBX in a serum-free medium. Remove the old medium from the cells and replace it with the FBX-containing medium or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the viability of the treated cells as a percentage of the vehicle control.
Diagram: Osmotic Stress-Induced Apoptosis Pathway
Caption: Hypothetical pathway of osmotic stress-induced apoptosis in vitro.
Troubleshooting Guide: Lower Than Expected Bioavailability In Vivo
Q: In our preclinical animal study, serum magnesium and calcium levels are not increasing as expected following oral gavage with FBX. What could be limiting its bioavailability?
A: Lower than expected bioavailability of orally administered minerals can be a complex issue involving factors from the formulation itself to the physiological state of the animal model.
Potential Causes and Troubleshooting Steps:
-
Gastrointestinal pH: The solubility of mineral salts, particularly calcium, is pH-dependent. If the stomach pH is not sufficiently acidic, the dissolution of the compound may be incomplete.
-
Recommendation: Ensure the vehicle used for oral gavage is slightly acidic (e.g., pH 5.0-6.0) to aid dissolution. Consider analyzing the stomach contents of a subset of animals post-administration to check for undissolved compound.
-
-
Chelation with Food Components: If animals have access to food immediately before or after gavage, components in the chow (like phytates and oxalates) can chelate divalent cations like calcium and magnesium, preventing their absorption.
-
Recommendation: Implement a short fasting period (e.g., 2-4 hours) before oral gavage to ensure an empty stomach. Ensure the diet of the animals is standardized and low in known chelating agents.
-
-
Saturable Transport Mechanisms: The intestinal absorption of minerals like calcium and magnesium is mediated by specific protein channels (e.g., TRPM6/7 for magnesium, TRPV6 for calcium). At high doses, these transport mechanisms can become saturated, limiting further absorption.
-
Recommendation: Conduct a dose-response study to see if bioavailability increases with lower doses. Consider a formulation with absorption enhancers or divide the daily dose into multiple, smaller administrations.
-
Example Data: Serum Magnesium Levels Post-Gavage
The table below shows hypothetical serum magnesium levels in rats, demonstrating a non-linear and lower-than-expected dose response.
| Treatment Group | Dose (mg/kg) | Peak Serum Mg²⁺ (mmol/L) | Time to Peak (hours) |
| Vehicle Control | 0 | 0.85 | - |
| FBX | 50 | 0.95 | 2 |
| FBX | 100 | 1.02 | 2 |
| FBX | 200 | 1.05 | 4 |
| FBX | 400 | 1.06 | 4 |
Experimental Protocol: In Vivo Bioavailability Study
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Fasting: Fast the rats for 4 hours prior to administration, with water available ad libitum.
-
Administration: Administer FBX dissolved in deionized water via oral gavage at the desired doses. The control group receives only the vehicle.
-
Blood Sampling: Collect blood samples via tail vein at baseline (0 hours) and at 1, 2, 4, 8, and 24 hours post-administration.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Analysis: Analyze the serum for magnesium and calcium concentrations using atomic absorption spectroscopy or a colorimetric assay kit.
-
Data Plotting: Plot the serum concentration versus time to determine the peak concentration (Cmax) and time to peak (Tmax).
Diagram: Experimental Workflow for Bioavailability Study
Caption: Workflow for an in vivo bioavailability study in a rodent model.
Validation & Comparative
Validating "Frubiase": A Scientific Comparison of its Performance-Enhancing Claims
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of the performance-enhancing claims associated with "Frubiase," a commercially available dietary supplement. As no direct clinical trials on the "this compound" formulation were found in the public domain, this analysis is based on the scientific evidence for its individual active ingredients. We will objectively compare the purported benefits of these components with established ergogenic aids, supported by experimental data and detailed methodologies.
Executive Summary
"this compound Sport" is marketed as a supplement that supports muscle function, energy metabolism, and electrolyte balance, and reduces fatigue. Its formulation primarily consists of a blend of minerals (magnesium, calcium, potassium, iron, zinc) and vitamins (B-complex, C, D, E), with some product variations including Palatinose™, a slow-release carbohydrate.
While the individual ingredients in this compound play recognized roles in physiological processes relevant to athletic performance, the lack of direct scientific evidence on the specific "this compound" formulation makes it difficult to validate the synergistic efficacy and performance-enhancing claims of the product as a whole. This guide will, therefore, dissect the available evidence for each key ingredient and contrast it with well-researched, standalone performance enhancers.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound's key ingredients and established performance-enhancing alternatives.
Table 1: Comparison of Ingredients and Alternatives on Performance Metrics
| Ingredient/Alternative | Primary Claimed Benefit | Typical Dosage Protocol | Key Performance Outcome | Supporting Evidence Level |
| This compound Ingredients | ||||
| Magnesium | Muscle function, reduced cramps | 200-400 mg/day | Mixed results on strength and endurance; may reduce muscle soreness.[1][2][3][4][5][6][7] | Moderate |
| B-Complex Vitamins | Energy metabolism | Varies by specific vitamin | Essential for energy production, but supplementation in non-deficient athletes shows little direct performance enhancement.[8] | Low for direct ergogenic effect |
| Iron | Oxygen transport, reduced fatigue | Varies based on deficiency; ~100 mg/day for deficient female athletes | Improved endurance performance in iron-deficient individuals.[6][9][10][11][12] No benefit in iron-sufficient athletes.[13][14] | High (for deficient individuals) |
| Zinc | Protein synthesis, immune function | 30-60 mg/day | Limited evidence for direct performance enhancement.[13][14][15][16][17][18] May support recovery and immune function.[15] | Low for direct ergogenic effect |
| Vitamins C & E | Antioxidant, reduced muscle damage | Vitamin C: 250-1000 mg/day; Vitamin E: 235-400 IU/day | May reduce markers of muscle damage and oxidative stress.[4][7][19][20][21] Evidence for performance improvement is inconsistent.[21][22] | Moderate for recovery, Low for performance |
| Palatinose™ (Isomaltulose) | Sustained energy release | 75g in 750ml fluid pre-exercise | Improved cycling time trial performance compared to maltodextrin (B1146171) by promoting fat oxidation and a stable blood glucose profile.[1][13][22][23][24] | Moderate |
| Established Alternatives | ||||
| Creatine (B1669601) Monohydrate | Increased high-intensity exercise capacity | Loading: 20g/day for 5-7 days; Maintenance: 3-5g/day | Increased strength, power output, and lean body mass.[2][25][26][27][28] | High |
| Caffeine (B1668208) | Reduced perception of effort, increased endurance | 3-6 mg/kg body weight 60 mins pre-exercise | Improved endurance, time trial performance, and high-intensity exercise capacity.[29][30][31][32][33][34] | High |
| Beta-Alanine (B559535) | Increased muscle carnosine, buffering capacity | 3.2-6.4g/day (split doses) for 4-12 weeks | Improved performance in high-intensity exercise lasting 1-4 minutes.[35][36][37][38][39] | High |
| Sodium Bicarbonate | Increased blood buffering capacity | 0.2-0.4 g/kg body weight 60-120 mins pre-exercise | Enhanced performance in high-intensity, short-duration activities.[8][19][29][40][41] | High |
| Citrulline Malate | Reduced muscle fatigue, improved recovery | 6-8g 1 hour pre-exercise | May reduce muscle soreness and improve performance in some resistance training protocols.[42][43][44][45][46] Evidence is mixed.[42][46] | Moderate |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below to allow for critical evaluation and replication.
Protocol 1: Palatinose™ vs. Maltodextrin in Cyclists
-
Objective: To compare the effects of pre-exercise ingestion of Palatinose™ versus maltodextrin on substrate utilization and cycling time trial performance.[1][13][22][23][24]
-
Study Design: Randomized, double-blind, crossover trial.
-
Participants: 20 experienced male cyclists.
-
Intervention: Participants consumed 750 ml of a 10% carbohydrate drink containing either Palatinose™ or an isocaloric amount of maltodextrin 45 minutes before exercise.
-
Exercise Protocol:
-
90-minute endurance cycling at a moderate intensity (60% VO2 max).
-
Immediately followed by a time trial performance test.
-
-
Key Outcome Measures:
-
Time to complete the time trial.
-
Power output during the final 5 minutes of the time trial.
-
Blood glucose levels.
-
Fat and carbohydrate oxidation rates (measured via indirect calorimetry).
-
-
Results: Compared to maltodextrin, Palatinose™ ingestion resulted in a more stable blood glucose profile, higher fat oxidation rates during the endurance phase, and an average one-minute faster time trial completion.[13]
Protocol 2: Beta-Alanine Supplementation and High-Intensity Exercise
-
Objective: To determine the effect of beta-alanine supplementation on muscle carnosine concentrations and high-intensity cycling capacity.
-
Study Design: Placebo-controlled, double-blind study.
-
Participants: Recreationally active individuals.
-
Intervention:
-
Treatment Group: 4-6 grams of beta-alanine per day, in divided doses, for 4 weeks.
-
Control Group: Placebo.
-
-
Exercise Protocol: High-intensity cycling capacity test (e.g., time to exhaustion at 110% of maximal power output).
-
Key Outcome Measures:
-
Muscle carnosine content (measured via biopsy).
-
Time to exhaustion during the cycling test.
-
Blood lactate (B86563) concentration.
-
-
Results: Beta-alanine supplementation significantly increased muscle carnosine content and improved high-intensity cycling performance compared to placebo.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Role of this compound Ingredients in Energy Metabolism.
Caption: Mechanism of Action for Beta-Alanine.
Caption: Experimental Workflow for Palatinose™ Study.
Conclusion
The performance-enhancing claims of "this compound" are predicated on the established physiological roles of its individual vitamin and mineral components, as well as the inclusion of Palatinose™ in some formulations. These ingredients are crucial for optimal bodily function, and deficiencies can certainly impair athletic performance. However, for well-nourished athletes, the ergogenic benefits of supplementation with many of these micronutrients are not well-supported by robust scientific evidence.
In contrast, alternatives such as creatine monohydrate, caffeine, beta-alanine, and sodium bicarbonate have a substantial body of research demonstrating their efficacy in enhancing specific aspects of athletic performance under controlled experimental conditions.
For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of evaluating products based on direct, formulation-specific clinical evidence rather than extrapolating from the properties of individual ingredients. While "this compound" may serve as a convenient way to address potential micronutrient gaps, its claims as a potent performance enhancer are not currently substantiated by direct scientific studies. Future research should focus on conducting randomized controlled trials on the complete "this compound" formulation to validate its specific performance-enhancing effects.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of magnesium supplementation on exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium supplementation on the performance of healthy athletes: a systematic review | Research, Society and Development [rsdjournal.org]
- 5. healthbyprinciple.com [healthbyprinciple.com]
- 6. Iron deficiency, supplementation, and sports performance in female athletes: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wecmelive.com [wecmelive.com]
- 8. mdpi.com [mdpi.com]
- 9. Does Iron Supplementation Improve Performance in Iron-Deficient Nonanemic Athletes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Status and Physical Performance in Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Better athletes' performance with Palatinose™ | BENEO [beneo.com]
- 14. Zinc at the crossroads of exercise and proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myomaster.com [myomaster.com]
- 16. medium.com [medium.com]
- 17. bjsm.bmj.com [bjsm.bmj.com]
- 18. Magnesium and Zinc as Vital Micronutrients Enhancing Athletic Performance and Recovery – a Review | Quality in Sport [apcz.umk.pl]
- 19. [PDF] Practical considerations for bicarbonate loading and sports performance. | Semantic Scholar [semanticscholar.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Substrate Utilization and Cycling Performance Following Palatinose™ Ingestion: A Randomized, Double-Blind, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. bubsnaturals.com [bubsnaturals.com]
- 26. Creatine loading phase: Definition and how to [medicalnewstoday.com]
- 27. allmaxnutrition.com [allmaxnutrition.com]
- 28. Effects of Creatine Monohydrate Loading on Sleep Metrics, Physical Performance, Cognitive Function, and Recovery in Physically Active Men: A Randomized, Double-Blind, Placebo-Controlled, Crossover Trial [mdpi.com]
- 29. Practical considerations for bicarbonate loading and sports performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. CAFFEINE AND EXERCISE PERFORMANCE: AN UPDATE - Gatorade Sports Science Institute [gssiweb.org]
- 31. International society of sports nutrition position stand: caffeine and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cdnsciencepub.com [cdnsciencepub.com]
- 33. Frontiers | Caffeine Supplementation Strategies Among Endurance Athletes [frontiersin.org]
- 34. researchgate.net [researchgate.net]
- 35. An update on beta-alanine supplementation for athletes - Gatorade Sports Science Institute [gssiweb.org]
- 36. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 37. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 38. The benefits of beta-alanine for athletes - [scienceinsport.com]
- 39. What’s the Proper Dosage of Beta-Alanine? | CarnoSyn® [carnosyn.com]
- 40. nduranz.com [nduranz.com]
- 41. researchgate.net [researchgate.net]
- 42. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 43. Effect of citrulline on post-exercise rating of perceived exertion, muscle soreness, and blood lactate levels: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Acute and Chronic Citrulline Malate Supplementation on Muscle Contractile Properties and Fatigue Rate of the Quadriceps [ouci.dntb.gov.ua]
- 45. tandfonline.com [tandfonline.com]
- 46. The Effect of Citrulline Malate Supplementation on Muscle Fatigue Among Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "Frubiase" and isotonic sports drinks
Eine vergleichende Analyse von „Frubiase“ und isotonischen Sportgetränken
Leitfaden für Fachleute aus Forschung, Wissenschaft und Arzneimittelentwicklung
Dieser Leitfaden bietet eine objektive, datengestützte vergleichende Analyse von this compound®, einem Nahrungsergänzungsmittel, und herkömmlichen isotonischen Sportgetränken. Der Schwerpunkt liegt auf der Zusammensetzung, den physiologischen Wirkmechanismen und den leistungsbezogenen Aspekten, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung relevant sind.
Einleitung
Die Aufrechterhaltung von Flüssigkeits- und Elektrolythaushalt sowie die Energieversorgung sind für die sportliche Leistungsfähigkeit von entscheidender Bedeutung. Isotonische Sportgetränke sind traditionell die erste Wahl zur Rehydrierung und Energieversorgung bei sportlicher Betätigung. This compound® SPORT und this compound® SPORT AUSDAUER positionieren sich als Alternativen, die den Körper mit einer hochdosierten Kombination aus Vitaminen, Mineralstoffen und Spurenelementen versorgen, wobei letzteres zusätzlich ein langsam freisetzendes Kohlenhydrat enthält. Diese Analyse untersucht die wissenschaftlichen Grundlagen beider Produktkategorien.
Vergleichende Analyse der Zusammensetzung
Die folgende Tabelle fasst die quantitative Zusammensetzung von this compound® SPORT, this compound® SPORT AUSDAUER und typischen isotonischen Sportgetränken zusammen.
Tabelle 1: Quantitative Analyse der Inhaltsstoffe
| Inhaltsstoff | This compound® SPORT (pro Brausetablette) | This compound® SPORT AUSDAUER (pro 40 g Portion) | Typisches isotonisches Sportgetränk (pro 500 ml) |
| Kohlenhydrate | - | 27,5 g (davon 27,4 g Palatinose™) | 20 - 40 g (typischerweise Glukose, Fruktose, Saccharose, Maltodextrin) |
| Natrium | 0 mg | 0 mg | 200 - 500 mg |
| Kalium | 500 mg | 500 mg | 60 - 150 mg |
| Calcium | 500 mg | 500 mg | 0 - 50 mg |
| Magnesium | 350 mg | 350 mg | 0 - 25 mg |
| Vitamin C | 180 mg | 180 mg | Variabel, oft zugesetzt |
| Vitamin E | 30 mg (α-TE) | 30 mg (α-TE) | Variabel, oft zugesetzt |
| B-Vitamine | Umfassender Komplex (B1, B2, B6, B12, Niacin, Pantothensäure, Folsäure, Biotin) | Umfassender Komplex (B1, B2, B6, B12, Niacin, Pantothensäure, Folsäure, Biotin) | Variabel, oft zugesetzt |
| Weitere Mineralstoffe/Spurenelemente | Eisen (5,0 mg), Zink (5,0 mg), Jod (90 µg) | Eisen (5,0 mg), Zink (5,0 mg), Jod (90 µg) | In der Regel nicht enthalten |
Anmerkung: Die Werte für isotonische Sportgetränke sind repräsentative Bereiche, die auf gängigen Produkten wie Gatorade und Powerade basieren.
Physiologische Wirkmechanismen
This compound®
This compound® SPORT konzentriert sich auf die Zufuhr von Mikronährstoffen, um den erhöhten Bedarf bei sportlicher Aktivität zu decken. Die enthaltenen Vitamine und Mineralstoffe spielen eine entscheidende Rolle im Energiestoffwechsel, der Muskelfunktion und der Verringerung von Ermüdung.[1][2]
This compound® SPORT AUSDAUER enthält zusätzlich Palatinose™ (Isomaltulose), ein Disaccharid aus Glukose und Fruktose.[3] Im Gegensatz zu schnell verfügbaren Kohlenhydraten wird Palatinose™ aufgrund seiner starken α-1,6-glykosidischen Bindung langsam im Dünndarm hydrolysiert.[4] Dies führt zu einem langsameren und länger anhaltenden Anstieg des Blutzuckerspiegels, was eine stabilere Energieversorgung während des Ausdauersports zur Folge haben kann.[3]
Isotonische Sportgetränke
Isotonische Sportgetränke sind so formuliert, dass ihre Osmolarität der des menschlichen Blutes (ca. 280-300 mOsm/L) entspricht.[5] Dies ermöglicht eine schnelle Magenentleerung und eine effiziente Absorption von Flüssigkeit und Kohlenhydraten im Dünndarm. Die enthaltenen Kohlenhydrate (typischerweise eine Mischung aus Glukose, Fruktose und Saccharose) dienen der schnellen Energiebereitstellung, während die Elektrolyte (insbesondere Natrium) den durch Schweiß verursachten Verlust ausgleichen und die Flüssigkeitsaufnahme fördern.
Experimentelle Protokolle zur Wirksamkeitsprüfung
Zur Bewertung der Wirksamkeit von Sporternährungsprodukten werden standardisierte experimentelle Protokolle angewendet.
4.1 Probanden
-
Trainierte männliche und weibliche Ausdauersportler (z. B. Radfahrer, Läufer).
-
Alter: 18-45 Jahre.
-
Ausschlusskriterien: Erkrankungen, die die Testergebnisse beeinflussen könnten; Einnahme von leistungssteigernden Substanzen.
4.2 Studiendesign
-
Randomisierte, doppelblinde, placebokontrollierte Crossover-Studie.
-
Jeder Proband testet jedes Getränk (z. B. This compound® SPORT AUSDAUER, isotonisches Getränk, Placebo) in zufälliger Reihenfolge mit einer Auswaschphase von mindestens einer Woche zwischen den Tests.
4.3 Testverfahren
-
Vortestphase: Standardisierte Ernährung und Flüssigkeitszufuhr 24 Stunden vor dem Test.
-
Basismessungen: Körpergewicht, Urin-Osmolalität (zur Bestimmung des Hydratationsstatus), Blutproben (für Laktat, Glukose).
-
Getränkeaufnahme: Einnahme einer standardisierten Menge des Testgetränks (z. B. 300 ml) 30-60 Minuten vor der Belastung.
-
Belastungsprotokoll:
-
Submaximale Dauerbelastung: z. B. 90 Minuten Radfahren bei 60-70 % der maximalen Sauerstoffaufnahme (VO2max). Währenddessen regelmäßige Einnahme des Testgetränks.
-
Leistungstest: Unmittelbar im Anschluss, z. B. ein Zeitfahren über eine festgelegte Distanz (z. B. 20 km) oder ein "Time-to-Exhaustion"-Test bei einer höheren Intensität (z. B. 85 % VO2max).
-
-
Messungen während der Belastung:
-
Herzfrequenz (kontinuierlich).
-
Subjektives Belastungsempfinden (RPE-Skala) alle 10-15 Minuten.
-
Blutproben (Laktat, Glukose) in regelmäßigen Abständen.
-
-
Nachbelastungsphase:
-
Unmittelbar nach dem Leistungstest: Blutproben, Körpergewicht.
-
Erfassung von gastrointestinalen Beschwerden.
-
4.4 Primäre und sekundäre Endpunkte
-
Primärer Endpunkt: Leistung im Zeitfahren (Zeit oder erbrachte Arbeit).
-
Sekundäre Endpunkte: Zeit bis zur Erschöpfung, Veränderungen im Blutzuckerspiegel und Laktatkonzentration, Hydratationsstatus, Herzfrequenz, RPE, gastrointestinale Verträglichkeit.
Zusammenfassung und Schlussfolgerung
This compound® und isotonische Sportgetränke verfolgen unterschiedliche Ansätze zur Unterstützung der sportlichen Leistung.
-
Isotonische Sportgetränke sind primär auf die schnelle Zufuhr von Flüssigkeit, Elektrolyten und schnell verfügbaren Kohlenhydraten ausgelegt. Sie eignen sich besonders für intensive Belastungen, bei denen ein schneller Ausgleich von Schweißverlusten und eine rasche Energiebereitstellung im Vordergrund stehen.
-
This compound® SPORT ist ein reines Mikronährstoffpräparat ohne Kohlenhydrate und zielt darauf ab, den erhöhten Bedarf an Vitaminen und Mineralstoffen bei sportlicher Aktivität zu decken. Es ist kein klassisches Sportgetränk zur Rehydrierung oder Energieversorgung während der Belastung.
-
This compound® SPORT AUSDAUER kombiniert die Mikronährstoff-Matrix mit Palatinose™, einem langsam freisetzenden Kohlenhydrat.[3] Dieser Ansatz zielt auf eine langanhaltende und stabile Energieversorgung ab, was insbesondere bei langen Ausdauerbelastungen von Vorteil sein kann, um Leistungseinbrüche durch schwankende Blutzuckerspiegel zu vermeiden.[5] Die Auflösung in 500 ml Wasser ergibt eine isotonische Lösung, die eine optimale Aufnahme gewährleistet.[3]
Fazit für die Zielgruppe:
Die Wahl zwischen this compound® und einem isotonischen Sportgetränk hängt von der spezifischen Zielsetzung ab. Für die Entwicklung von Produkten zur schnellen Rehydrierung und Energieversorgung unter hochintensiven Bedingungen bleibt die isotonische Formulierung mit schnell verfügbaren Kohlenhydraten der Goldstandard. Für Produkte, die auf lange Ausdauerbelastungen und eine stabile Energieversorgung abzielen, stellt die Verwendung von langsam freisetzenden Kohlenhydraten wie Palatinose™, wie sie in this compound® SPORT AUSDAUER enthalten ist, eine vielversprechende Strategie dar. Die zusätzliche Anreicherung mit einem breiten Spektrum an Vitaminen und Mineralstoffen in this compound® adressiert den allgemeinen Mikronährstoffbedarf von Sportlern, was über die reine Leistungsunterstützung während der Belastung hinausgeht. Zukünftige Forschung sollte direkte Vergleichsstudien unter Anwendung der oben beschriebenen Protokolle durchführen, um die Leistungsunterschiede quantitativ zu erfassen.
References
- 1. Low GI carbs – Can sugars play a role? The example of Palatinose™ (isomaltulose) | PPTX [slideshare.net]
- 2. What is Palatinose™ (Isomaltulose)? | BENEO [beneo.com]
- 3. dot | Graphviz [graphviz.org]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. performancepartner.gatorade.com [performancepartner.gatorade.com]
Cross-Validierung von "Frubiase" Forschungsergebnissen in verschiedenen Sportarten: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von "Frubiase" Sport-Produkten mit alternativen Sporternährungsstrategien. Der Fokus liegt auf der Darstellung von experimentellen Daten, detaillierten Versuchsprotokollen und den zugrunde liegenden biochemischen Signalwegen, um eine fundierte Bewertung der potenziellen Wirkungsweisen in verschiedenen sportlichen Disziplinen zu ermöglichen.
Zusammenfassung der quantitativen Daten
Die ernährungsphysiologischen Strategien im Sport zielen hauptsächlich auf die Optimierung der Energiebereitstellung, die Aufrechterhaltung der Muskelfunktion und die Unterstützung der Regeneration ab. "this compound SPORT AUSDAUER" kombiniert das langsam freisetzende Kohlenhydrat Palatinose™ mit einer Matrix aus Vitaminen und Mineralstoffen. Im Vergleich dazu setzen viele herkömmliche Sportgetränke auf schnell verfügbare Kohlenhydrate wie Maltodextrin oder Glukose.
Die folgende Tabelle fasst die wichtigsten quantitativen Ergebnisse aus vergleichenden Studien zusammen, die die Wirkung von Palatinose™ (einem Hauptbestandteil von this compound SPORT AUSDAUER) im Vergleich zu Maltodextrin in Ausdauersportarten untersuchen.
| Parameter | Palatinose™ | Maltodextrin | Sportart | Kernaussage |
| Zeitfahrleistung (Dauer) | Signifikant kürzer (ca. 1 Minute schneller in einer Studie)[[“]] | Länger | Radsport | Palatinose™ verbesserte die Leistung in einem anschließenden Zeitfahren.[[“]] |
| Leistungsabgabe (letzte 5 Min.) | Signifikant höher[2] | Niedriger | Radsport | Athleten konnten mit Palatinose™ am Ende des Zeitfahrens eine höhere Leistung aufrechterhalten.[2] |
| Blutzuckerspiegel | Stabiler, geringerer Anstieg vor der Belastung[[“]][2] | Schneller, höherer Anstieg und anschließender Abfall | Radsport | Palatinose™ sorgt für ein stabileres Blutzuckerprofil während der Ausdauerbelastung.[[“]][2] |
| Fettoxidationsrate | Signifikant höher während der Ausdauerbelastung[[“]][2] | Niedriger | Radsport | Die langsamere Glukosefreisetzung aus Palatinose™ fördert die Energieverbrennung aus Fett, was Glykogen spart.[[“]][2][3] |
| Kohlenhydratoxidation | Niedriger während der Ausdauerbelastung[2] | Höher | Radsport | Geringerer Verbrauch von Kohlenhydraten zu Beginn der Belastung.[2] |
Zu den Vitamin- und Mineralstoffkomponenten in "this compound" gibt es umfangreiche, aber auch kontroverse Forschung. Die allgemeine Schlussfolgerung ist, dass eine Supplementierung die Leistung bei Personen mit einem bestehenden Mangel verbessern kann. Bei gut ernährten Athleten sind die leistungssteigernden Effekte einer zusätzlichen Supplementierung oft nicht signifikant. Einige Studien deuten sogar darauf hin, dass hohe Dosen von Antioxidantien wie Vitamin C und E die zellulären Anpassungen an das Training beeinträchtigen könnten.
| Supplementierung | Placebo | Sportart/Trainingsart | Kernaussage |
| Multivitamin/Mineralstoff | Kein signifikanter Unterschied | Krafttraining | Bei gut ernährten Männern führte eine 12-wöchige Supplementierung zu keiner Verbesserung der Kraft oder Ausdauer.[4] |
| Multivitamin/Mineralstoff | Verbesserte Erholung | Militärisches Training (Übertraining) | Eine Supplementierung unterstützte die Erholung des neuroendokrinen und immunologischen Systems nach intensivem Training.[5] |
| Vitamin C & E | Kein signifikanter Unterschied | Krafttraining | Die Supplementierung hatte keinen Einfluss auf das Muskelwachstum und reduzierte den Zuwachs an Armkraft.[6] |
| Magnesium | Kein signifikanter Unterschied (bei normalen Mg-Spiegeln) | Diverse | Eine Magnesium-Supplementierung scheint die Leistung nicht zu beeinflussen, wenn kein Mangel vorliegt.[7] |
Detaillierte experimentelle Protokolle
Die Validität der Forschungsergebnisse hängt entscheidend von den angewandten Methoden ab. Nachfolgend finden Sie detaillierte Protokolle für Schlüssel-Experimente, die zur Bewertung der Leistungsfähigkeit in verschiedenen sportlichen Kontexten herangezogen werden können.
Ausdauersport: Protokoll für einen Radsport-Zeitfahrtest
Dieses Protokoll wurde in Studien verwendet, die die Auswirkungen von Palatinose™ im Vergleich zu Maltodextrin untersuchten.[[“]][2]
-
Teilnehmer: Trainierte männliche Radsportler.
-
Design: Randomisiertes, doppelblindes Cross-Over-Design. Jeder Teilnehmer durchläuft beide Bedingungen (Palatinose™ und Maltodextrin) in zufälliger Reihenfolge.
-
Supplementierung: 45 Minuten vor der Belastung nehmen die Teilnehmer 750 ml eines Getränks zu sich, das 10% Kohlenhydrate enthält (entweder Palatinose™ oder Maltodextrin).
-
Belastungsprotokoll:
-
Phase 1 (Ausdauer): 90 Minuten Radfahren bei moderater Intensität (ca. 60% der maximalen Sauerstoffaufnahme, VO₂max). Während dieser Phase werden regelmäßig Blutproben zur Bestimmung von Glukose und Laktat entnommen und die Substratoxidation mittels Spirometrie gemessen.
-
Phase 2 (Leistungstest): Unmittelbar nach der Ausdauerphase absolvieren die Teilnehmer ein selbstgesteuertes Zeitfahren über eine festgelegte Distanz (z. B. 16,1 km) oder eine festgelegte Arbeitsmenge (z. B. 600 kJ).[8][9] Die primären Endpunkte sind die für das Zeitfahren benötigte Zeit und die durchschnittliche Leistungsabgabe (in Watt).
-
-
Messungen:
-
Leistung: Zeit, Leistungsabgabe (Watt), Geschwindigkeit.
-
Physiologie: Herzfrequenz, Laktatkonzentration im Blut, Blutzuckerspiegel.
-
Metabolismus: Respiratorischer Quotient zur Bestimmung der Kohlenhydrat- und Fettoxidationsraten.
-
Kraftsport: Protokoll zur Bestimmung der Maximalkraft (1-RM) und Muskelkraftausdauer
Dieses Protokoll dient der Bewertung der grundlegenden Kraftfähigkeiten.
-
Teilnehmer: Krafttrainingserfahrene oder untrainierte Personen, je nach Studienziel.
-
Maximalkrafttest (1-Repetition-Maximum - 1-RM):
-
Aufwärmen: Die Teilnehmer führen einen allgemeinen aeroben Aufwärmteil durch, gefolgt von spezifischen Aufwärmsätzen der Testübung (z. B. Kniebeuge oder Bankdrücken) mit leichter bis moderater Last (5-10 Wiederholungen bei 40-60% des geschätzten 1-RM).[10]
-
Testdurchführung: Nach einer kurzen Pause wird das Gewicht schrittweise erhöht. Nach jedem erfolgreichen Versuch gibt es eine Pause von 3-5 Minuten. Das Ziel ist es, das maximale Gewicht zu finden, das für eine vollständige Wiederholung mit korrekter Technik gehoben werden kann.[10][11]
-
-
Muskelkraftausdauertest:
-
Messungen:
-
Maximalkraft: Gewicht des erfolgreichen 1-RM in kg.
-
Kraftausdauer: Anzahl der absolvierten Wiederholungen.
-
Mannschaftssport: Protokoll zur Bewertung von Geschwindigkeit und Agilität
Diese Tests sind relevant für Sportarten, die durch intermittierende, hochintensive Belastungen gekennzeichnet sind.
-
Teilnehmer: Aktive Mannschaftssportler.
-
Sprinttest (z. B. 40-Yard-Sprint):
-
Protokoll: Nach einem standardisierten Aufwärmen sprinten die Athleten eine festgelegte Distanz (z. B. 40 Yards oder 30 Meter) aus dem Hochstart. Die Zeit wird mittels Lichtschranken oder manuell erfasst. Es werden mehrere Versuche mit ausreichender Pause durchgeführt, und der beste Versuch wird gewertet.[14][15]
-
-
Agilitätstest (z. B. T-Test oder Pro-Agility-Test):
-
Protokoll: Die Athleten durchlaufen einen standardisierten Parcours mit schnellen Richtungswechseln (vorwärts, seitwärts, rückwärts). Die Zeit, die zum Absolvieren des Parcours benötigt wird, wird gemessen.
-
-
Messungen:
-
Geschwindigkeit: Zeit in Sekunden für die Sprintdistanz.
-
Agilität: Zeit in Sekunden für den Agilitätsparcours.
-
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die relevanten biochemischen Signalwege und experimentellen Arbeitsabläufe.
Signalweg: Energiebereitstellung im Ausdauersport
Abbildung 1: Vergleich der metabolischen Signalwege von Palatinose™ und Maltodextrin.
Signalweg: Rolle von Magnesium und B-Vitaminen in der Muskelzelle
Abbildung 2: Rolle von B-Vitaminen und Magnesium im Energiestoffwechsel der Muskelzelle.
Experimenteller Arbeitsablauf: Cross-Over-Studie
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Better athletes' performance with Palatinose™ | BENEO [beneo.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a multivitamin/multimineral supplement on young males with physical overtraining: a placebo-controlled, randomized, double-blinded cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary Supplements for Exercise and Athletic Performance - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. The Role of Mineral and Trace Element Supplementation in Exercise and Athletic Performance: A Systematic Review | MDPI [mdpi.com]
- 8. Improvements in Cycling Time Trial Performance Are Not Sustained Following the Acute Provision of Challenging and Deceptive Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muscular Assessment [unm.edu]
- 11. Comprehensive Guide to Muscular Strength Testing & Safe Protocols [fitindiatrust.org]
- 12. Muscular Strength and Endurance Assessment – Fitness for Paramedics: A Guide for Students at Cambrian College, 2nd Edition [ecampusontario.pressbooks.pub]
- 13. Muscle Endurance Testing - [exercise.trekeducation.org]
- 14. Assessing Speed and Agility Related to Sport Performance [nsca.com]
- 15. mpisports.com [mpisports.com]
Independent verification of "Frubiase" benefits on recovery
An Independent Analysis of "Frubiase" for Recovery: A Comparative Guide for Researchers and Drug Development Professionals
Introduction
"this compound" is a brand of dietary supplements marketed towards athletes and active individuals, with formulations designed to support energy metabolism, muscle function, and recovery. This guide provides an independent verification of the potential benefits of "this compound" on recovery by examining the scientific evidence for its key active ingredients. As no direct independent clinical trials on "this compound" products were identified, this analysis focuses on a component-by-component evaluation, comparing the evidence for each ingredient against alternative supplements and providing a summary of relevant experimental data. This objective assessment is intended for researchers, scientists, and drug development professionals.
Composition of "this compound" Products
"this compound" offers several formulations, including "this compound Sport," "this compound Sport Ausdauer," and "this compound Magnesium Plus." The core active ingredients across these products include a combination of minerals and vitamins.
Table 1: Key Active Ingredients in "this compound" Formulations
| Ingredient Category | "this compound Sport" | "this compound Sport Ausdauer" | "this compound Magnesium Plus" |
| Minerals | Magnesium, Calcium, Potassium, Iron, Zinc, Iodine | Magnesium, Calcium, Potassium, Iron, Zinc, Iodine | Magnesium, Calcium, Iron, Zinc |
| Vitamins | B-complex (B1, B2, B6, B12, Niacin, Pantothenic Acid, Folic Acid, Biotin), Vitamin C, Vitamin D, Vitamin E | B-complex (B1, B2, B6, B12, Niacin, Pantothenic Acid, Folic Acid, Biotin), Vitamin C, Vitamin D, Vitamin E | B-complex (B1, B6, B12), Vitamin C, Vitamin E, Folic Acid, Biotin, Pantothenic Acid |
| Carbohydrates | - | Palatinose™ (Isomaltulose) | - |
Source: this compound Product Information.[1][2][3][4][5][6][7][8][9]
Independent Verification of Key Ingredients and Comparison with Alternatives
This section examines the scientific evidence for the primary active components of "this compound" in the context of athletic recovery.
Magnesium
Magnesium is crucial for muscle function, energy production, and electrolyte balance.[7][10] Supplementation is often recommended to athletes to prevent cramps and aid in recovery.
Experimental Data Summary:
A systematic review of studies on magnesium supplementation for muscle soreness found that it generally reduced muscle soreness, improved performance and recovery, and had a protective effect on muscle damage.[10] One double-blind, between-group study found that 350 mg/day of magnesium for 10 days significantly reduced muscle soreness at 24, 36, and 48 hours post-exercise compared to a placebo.[11] Another study investigating the effects of 500 mg/day of magnesium oxide for one week in recreational endurance athletes observed lower levels of the inflammatory marker IL-6 and reduced perceived pain after downhill running.[12]
Comparison with Alternatives:
Other common ingredients in recovery products targeting muscle soreness include tart cherry extract and curcumin, which have demonstrated anti-inflammatory effects. While magnesium's primary role is in fundamental muscle physiology, these alternatives work through different mechanisms to reduce inflammation-induced soreness.
Vitamin B Complex
The B vitamins (B1, B2, B6, and B12) are essential cofactors in energy metabolism.[8][9][13] They play a role in converting food into energy, which is critical for recovery after strenuous exercise.
Experimental Data Summary:
A randomized, double-blind, crossover study investigated the effects of a vitamin B complex supplement (containing B1, B2, B6, and B12) for 28 days.[8][9][13] The results showed a significant increase in running time to exhaustion and a reduction in blood lactate (B86563) and ammonia (B1221849) concentrations during and after exercise compared to the placebo group.[9][13]
Comparison with Alternatives:
Creatine (B1669601) monohydrate is a well-researched alternative for enhancing energy availability and recovery. While B vitamins facilitate the body's natural energy production pathways, creatine directly increases the phosphocreatine (B42189) stores in muscles, leading to more rapid ATP regeneration.
Vitamins C and E
Vitamins C and E are antioxidants that may help mitigate exercise-induced oxidative stress.[1][2][3][4][5]
Experimental Data Summary:
A meta-analysis of randomized controlled trials concluded that combined supplementation with vitamins C and E can attenuate oxidative stress (lipid peroxidation), reduce the inflammatory response (interleukin-6), and decrease muscle damage (creatine kinase) following exercise.[3] One clinical trial on female athletes found that supplementation with vitamin C (250 mg/day) and/or vitamin E (400 IU/day) for four weeks played a role in reducing markers of muscle damage.[1]
Comparison with Alternatives:
Polyphenol-rich fruit extracts, such as those from tart cherries or pomegranates, are popular antioxidant alternatives. These natural extracts contain a complex array of compounds that may offer a broader spectrum of antioxidant and anti-inflammatory effects compared to isolated vitamins.
Palatinose™ (Isomaltulose)
Found in "this compound Sport Ausdauer," Palatinose™ is a slow-release carbohydrate.[7] The rationale for its inclusion is to provide a sustained energy supply and potentially enhance fat oxidation.
Experimental Data Summary:
A randomized, double-blind, controlled trial with 20 male athletes demonstrated that pre-exercise ingestion of isomaltulose resulted in a more stable blood glucose profile, higher fat oxidation, and improved time trial performance compared to maltodextrin (B1146171).[14][15][16] Another study with a similar design found that while isomaltulose ingestion led to a more favorable blood glucose and insulin (B600854) response, it did not significantly affect performance outcomes or gastrointestinal discomfort compared to glucose and maltodextrin.[17]
Comparison with Alternatives:
Maltodextrin and glucose are common, rapidly absorbed carbohydrates used in sports drinks for quick energy replenishment. The choice between a slow-release carbohydrate like Palatinose™ and a fast-release one depends on the specific recovery goal (e.g., sustained energy for subsequent activity versus rapid glycogen (B147801) resynthesis).
Other Minerals: Potassium, Calcium, Iron, and Zinc
-
Potassium and Calcium: These electrolytes are fundamental for muscle contraction and nerve function.[6] Their loss through sweat can impair performance, and replenishment is crucial for recovery.[18][19][20]
-
Iron and Zinc: Iron is essential for oxygen transport and energy metabolism, while zinc plays a role in protein synthesis and immune function, both of which are important for muscle repair and recovery.[7][21][22][23][24]
While essential, the direct impact of supplementing these minerals on post-exercise recovery in non-deficient individuals is less extensively studied with specific performance metrics compared to the other ingredients discussed.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Table 2: Summary of Experimental Protocols
| Study Focus | Experimental Design | Participants | Intervention | Key Outcome Measures |
| Magnesium Supplementation and Muscle Soreness [11] | Double-blind, between-group | 22 college-aged males and females | 350 mg/day magnesium or placebo for 10 days | Delayed Onset Muscle Soreness (DOMS) scale, repetitions to failure, perceived recovery |
| Vitamin B Complex and Endurance Performance [8][9][13] | Randomized, double-blind, crossover | 32 healthy, non-athletic males and females | Vitamin B complex (B1, B2, B6, B12) or placebo for 28 days | Running time to exhaustion, blood lactate, blood ammonia |
| Vitamins C & E and Oxidative Stress [1] | Randomized, double-blind clinical trial | 64 trained female athletes | 250 mg/day vitamin C, 400 IU/day vitamin E, combined C+E, or placebo for 4 weeks | Creatine kinase (CK), lactate dehydrogenase (LDH), aspartate transaminase (AST), malondialdehyde (MDA) |
| Palatinose™ and Cycling Performance [15] | Randomized, double-blind, controlled, crossover | 20 male athletes | 750 ml of a 10% isomaltulose or maltodextrin beverage before exercise | Substrate utilization (fat and carbohydrate oxidation), time trial performance |
Signaling Pathways and Workflows
The following diagrams illustrate the theoretical mechanisms of action of the key ingredients in "this compound" and a typical experimental workflow for assessing recovery supplements.
References
- 1. The effect of vitamin C and e supplementation on muscle damage and oxidative stress in female athletes: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of the combination of vitamins C and E supplementation on oxidative stress, inflammation, muscle soreness, and muscle strength following acute physical exercise: meta-analyses of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin E and C supplementation reduces oxidative stress, improves antioxidant enzymes and positive muscle work in chronically loaded muscles of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin C Supplementation Reduces Exercise-Induced Oxidative Stress and Increases Peak Muscular Force [scirp.org]
- 6. drinkharlo.com [drinkharlo.com]
- 7. The Role of Micronutrients in Muscle Recovery - Measure Up [measureup.com.au]
- 8. A functional evaluation of anti-fatigue and exercise performance improvement following vitamin B complex supplementation in healthy humans, a randomized double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A functional evaluation of anti-fatigue and exercise performance improvement following vitamin B complex supplementation in healthy humans, a randomized double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnesium may mitigate muscle soreness [nutraingredients.com]
- 11. Effects of Magnesium Supplementation on Muscle Soreness and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. nutritionaloutlook.com [nutritionaloutlook.com]
- 15. Substrate Utilization and Cycling Performance Following Palatinose™ Ingestion: A Randomized, Double-Blind, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Better athletes' performance with Palatinose™ | BENEO [beneo.com]
- 17. Isomaltulose shows some blood sugar benefits but no performance boost in running trial [nutraingredients.com]
- 18. beetrootpro.com [beetrootpro.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Influences of Vitamin D and Iron Status on Skeletal Muscle Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Placebo-Controlled Trial Data for Frubiase Remains Elusive
A comprehensive search for placebo-controlled clinical trial data on the product "Frubiase" has yielded no specific results. The available information primarily pertains to "this compound Sport," a dietary supplement, rather than a pharmaceutical product that would typically undergo rigorous placebo-controlled efficacy studies for regulatory approval.
This compound Sport is marketed as a supplement containing a combination of minerals, vitamins, and trace elements.[1][2][3] The listed ingredients include magnesium, iron, potassium, calcium, zinc, iodine, and a range of B vitamins, as well as vitamins C, D, and E.[1][2] The product is positioned to support the nutritional needs of physically active individuals, aiming to contribute to normal muscle function, maintenance of normal blood pressure, and normal energy metabolism.[1]
Despite the product's claims, no publicly available, peer-reviewed clinical trials comparing the efficacy of this compound or this compound Sport to a placebo could be identified. The scientific literature and clinical trial registries do not appear to contain studies investigating this specific formulation.
For researchers, scientists, and drug development professionals, the absence of such data means that the efficacy and safety profile of this compound, beyond the established roles of its individual components, has not been scientifically validated through the gold standard of a randomized, placebo-controlled trial.
While the individual components of this compound, such as calcium and various vitamins, have been the subject of numerous clinical trials for various indications,[4][5][6] this body of research does not directly support the efficacy of the specific proprietary blend found in this compound. Without dedicated studies on the final product, it is not possible to provide a data-driven comparison of "this compound" versus a placebo.
Therefore, any assessment of the product's potential benefits would have to be based on the established physiological roles of its individual ingredients rather than on direct clinical evidence for the formulation itself. For the target audience of this guide, it is crucial to distinguish between the well-documented effects of individual nutrients and the unproven efficacy of a specific multi-ingredient supplement.
References
- 1. mainphar.com [mainphar.com]
- 2. This compound® SPORT | Brausetabletten | Fruibase [this compound.de]
- 3. apohealth.de [apohealth.de]
- 4. Oral calcium supplementation versus placebo in mitigating citrate reactions during apheresis: an open-label randomized control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of primary or secondary prevention with vitamin A supplementation on clinically important outcomes: a systematic review of randomised clinical trials with meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral calcium supplementation versus placebo in mitigating citrate reactions during apheresis: an open-label randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of "Frubiase Sport" on Male and Female Athletic Performance
A detailed examination of the physiological and performance effects of the micronutrient supplement "Frubiase Sport" reveals significant sex-specific considerations for its application in athletic training and competition. While direct clinical trials comparing the efficacy of the complete "this compound Sport" formulation between male and female athletes are not publicly available, a comprehensive analysis of its core components—minerals and vitamins—provides a scientific basis for understanding its potential gender-differentiated impacts.
This compound Sport, a dietary supplement developed in collaboration with the German Sport University Cologne, is designed to meet the increased micronutrient demands of athletes.[1] Its formulation includes a blend of essential minerals such as magnesium, calcium, potassium, iron, zinc, and iodine, alongside a comprehensive suite of B vitamins and antioxidant vitamins C, D, and E.[1] An in-depth review of the scientific literature on these individual components highlights key differences in how male and female athletes may respond to supplementation, primarily driven by physiological and hormonal variations.
Comparative Data on Core Components
To provide a clear comparison, the following tables summarize findings from studies on key ingredients of this compound Sport and common athletic supplements, focusing on sex-specific data where available.
Table 1: Magnesium Supplementation and its Effects on Muscle Performance
| Participant Group | Supplementation Protocol | Key Outcomes | Reference |
| Male Athletes (College-aged) | 350 mg/day of Magnesium for 10 days | Significantly reduced muscle soreness; Perceived recovery improved. Performance approached significance for total repetitions to failure. | [2][3] |
| Female Athletes (College-aged) | 350 mg/day of Magnesium for 10 days | Significantly reduced muscle soreness; Perceived recovery improved. Performance approached significance for total repetitions to failure. | [2][3] |
Table 2: Vitamin B Complex Supplementation and Endurance Performance
| Participant Group | Supplementation Protocol | Key Outcomes | Reference |
| Healthy Males (20-30 years) | Vitamin B complex (B1, B2, B6, B12) for 28 days | Significant increase in running time to exhaustion; Reduced blood lactate (B86563) and ammonia (B1221849) concentrations post-exercise. | [4] |
| Healthy Females (20-30 years) | Vitamin B complex (B1, B2, B6, B12) for 28 days | Significant increase in running time to exhaustion; Reduced blood lactate and ammonia concentrations post-exercise. | [4] |
Analysis of Key Micronutrients: A Gender Perspective
Iron: Female athletes are at a significantly higher risk of iron deficiency due to menstrual blood loss.[5][6] This can impair oxygen transport and, consequently, aerobic performance. While supplementation in iron-deficient female athletes has been shown to improve iron status, the direct impact on performance enhancement requires further research.[7][8] A study on elite athletes indicated that iron supplementation was more prevalent in females (22.2%) compared to males (10.2%).[9][10]
Calcium and Vitamin D: These are critical for bone health, with female athletes, particularly those in endurance sports, facing a higher risk of stress fractures. Adequate intake is crucial for this demographic to maintain bone mineral density.
Zinc: This mineral is vital for muscle repair and immune function. Some research suggests that male athletes may have higher dietary zinc intakes compared to their female counterparts.
Vitamins C and E: As antioxidants, these vitamins may help mitigate exercise-induced oxidative stress. However, high-dose supplementation could potentially blunt training adaptations.[11][12] A study on trained female athletes found no significant effect of vitamin C and E supplementation on performance or body composition.[13]
Comparison with Alternative Athletic Supplements
The sports nutrition market offers a variety of alternatives to comprehensive micronutrient formulas like this compound Sport. These include electrolyte replacement drinks, protein supplements, and creatine (B1669601).
Table 3: Electrolyte Supplementation (Nuun Tablets) and Hydration
| Participant Group | Supplementation Protocol | Key Outcomes | Reference |
| Active Males | Single and double concentrations of Nuun electrolyte tablets in water | Improved fluid balance and beverage hydration index compared to water alone. Lower urine output. | [14][15] |
| Active Females | Single and double concentrations of Nuun electrolyte tablets in water | Improved fluid balance and beverage hydration index compared to water alone. Lower urine output. | [14][15] |
Sports Drinks (Gatorade and Powerade): These are primarily designed for hydration and energy provision through carbohydrates and electrolytes. While there are minor differences in their micronutrient profiles, with Powerade containing more B vitamins, there is little evidence to suggest a significant difference in their performance-enhancing effects between the sexes.[16][17][18][19][20]
Protein and Creatine: These supplements are primarily used for muscle growth and repair. Research indicates that male athletes tend to consume more protein supplements than females.[10] Studies on creatine have shown performance benefits in both sexes, though some research suggests that men may experience more significant gains in muscle mass and strength.
Experimental Protocols: A Methodological Overview
The findings presented are based on a variety of experimental designs, with randomized controlled trials being the gold standard.
Magnesium Supplementation Study Protocol: A double-blind, between-group study was conducted with college-aged male (n=9) and female (n=13) participants. The intervention consisted of 10 days of either 350 mg of magnesium or a placebo. Baseline and post-treatment sessions involved eccentric bench press to induce muscle soreness, followed by performance testing (total volume and repetitions to failure at 65%, 75%, and 85% of 1 repetition maximum) 48 hours later. Perceptual measures of muscle soreness were also recorded.[2][3]
Vitamin B Complex Supplementation Study Protocol: This study utilized a randomized, double-blind, crossover design with 16 male and 16 female healthy subjects aged 20-30. Participants received either a vitamin B complex supplement or a placebo for 28 consecutive days. A 14-day washout period separated the crossover. The primary outcomes were running time to exhaustion and blood concentrations of lactate and ammonia.[4]
Iron Supplementation Clinical Trial Protocol (Female Athletes): A clinical trial is designed to evaluate three different oral iron supplementation strategies in female endurance, intermittent, and power/strength athletes aged 16-35 with suboptimal iron levels. The study will compare a low-dose iron supplement, a low-dose yeast-bound iron supplement, and a high-dose iron supplement. The primary outcomes will be changes in iron status, gut microbiota, and athletic performance.[21]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: Logical flow of supplementation to performance outcomes in athletes.
Caption: Generalized workflow for a randomized controlled supplementation trial.
References
- 1. mainphar.com [mainphar.com]
- 2. Effects of Magnesium Supplementation on Muscle Soreness and Performance [ouci.dntb.gov.ua]
- 3. Effects of Magnesium Supplementation on Muscle Soreness and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A functional evaluation of anti-fatigue and exercise performance improvement following vitamin B complex supplementation in healthy humans, a randomized double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Supplementation for Female Athletes: Effects on Iron Status and Performance Outcomes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of iron supplementation on endurance capacity in iron-depleted female runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Status and Physical Performance in Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Gender Differences in Prevalence and Patterns of Dietary Supplement Use in Elite Athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Vitamins C and E Supplementation on Muscle Damage, Performance, and Body Composition in Athlete Women: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Nuun Electrolyte Tablets on Fluid Balance in Active Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Powerade vs. Gatorade: What's the Difference? [healthline.com]
- 17. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 18. Are Gatorade & Powerade Good For You? Myth vs Fact - Amelia Phillips [ameliaphillips.com.au]
- 19. m.youtube.com [m.youtube.com]
- 20. quora.com [quora.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Nutrient Synergy in Sports Supplements: A Guide for Researchers
Introduction
In the competitive landscape of sports nutrition, the concept of "nutrient synergy"—where the interaction between multiple nutrients leads to a greater effect than the sum of their individual effects—is a key area of research and development. This guide provides a comparative analysis of the nutrient profile of Frubiase®, a multi-nutrient supplement, against other commercially available sports nutrition products. Due to the absence of publicly available clinical trials specifically validating the synergistic effects of this compound®, this guide will focus on the established and theoretical synergies of its key ingredients. We will also present detailed, hypothetical experimental protocols for evaluating such products in a research setting, providing a framework for future studies in this domain.
Nutrient Profile Comparison
The efficacy of a sports supplement is fundamentally linked to its composition. Below is a quantitative comparison of this compound® Sport with other popular sports supplements. The data is compiled from publicly available product information.
Table 1: Comparative Analysis of Key Nutrients in Sports Supplements (per serving)
| Nutrient | This compound® Sport (1 effervescent tablet) | Gatorade Thirst Quencher (591ml) | Powerade (591ml) | Isostar Hydrate & Perform (40g powder in 500ml) | Nuun Sport (1 tablet in 475ml) |
| Electrolytes | |||||
| Sodium | Varies by product | 270 mg[1] | 150 mg | 800 mg | 300 mg[2][3] |
| Potassium | 500 mg | 75 mg[1] | 35 mg | 225 mg | 150 mg[2][3] |
| Calcium | 500 mg | - | - | 400 mg[4] | 13 mg[2][3] |
| Magnesium | 350 mg | - | - | 150 mg[4] | 25 mg[2][3] |
| Vitamins | |||||
| Vitamin B Complex | All 8 B Vitamins | - | B3, B6, B12 | Vitamin B1 | - |
| Vitamin C | Present | - | - | 40 mg[5] | - |
| Vitamin D | Present | - | - | - | - |
| Vitamin E | Present | - | - | - | - |
| Trace Elements | |||||
| Iron | 5 mg | - | - | - | - |
| Zinc | 5 mg | - | - | - | - |
| Iodine | 90 µg | - | - | - | - |
| Carbohydrates | Varies by product | 36 g[1] | 1 g | 35 g[5] | 4 g[2][6] |
Note: The exact composition of products can vary by region and specific product line. "-" indicates that the nutrient is not listed as a key ingredient in the primary product formulation.
Analysis of Potential Nutrient Synergies
This section explores the scientific basis for the synergistic interactions between the key nutrients found in this compound® Sport, categorized by their primary physiological roles in athletic performance.
Hydration and Neuromuscular Function: The Electrolyte Synergy
This compound® Sport contains a combination of magnesium, calcium, and potassium. These electrolytes are crucial for maintaining hydration and supporting proper neuromuscular function.
-
Magnesium and Potassium Synergy: There is a well-established synergistic relationship between magnesium and potassium. Magnesium is essential for the cellular uptake and utilization of potassium. A deficiency in magnesium can lead to a secondary potassium deficiency, which can impair nerve and muscle function[7][8]. Together, they play a critical role in the electrical impulses that govern muscle contraction and relaxation, potentially reducing the incidence of exercise-induced muscle cramps[9].
-
Calcium's Role: Calcium is fundamental for muscle contraction. The interplay between calcium, magnesium, and potassium is vital for coordinated muscle function. While calcium initiates muscle contraction, magnesium acts as a natural calcium channel blocker, helping muscles to relax[9][10].
Energy Metabolism: The B-Vitamin and Vitamin C Interplay
This compound® Sport includes all eight B vitamins and Vitamin C, which are central to energy metabolism.
-
B-Vitamin Complex Synergy: B vitamins act as coenzymes in numerous metabolic pathways. They work together to convert carbohydrates, fats, and proteins into usable energy (ATP)[11]. For instance, Thiamine (B1), Riboflavin (B2), Niacin (B3), and Pantothenic Acid (B5) are all crucial for the citric acid cycle. A deficiency in one can impair the function of the others, highlighting their synergistic relationship in energy production[12].
-
Vitamin C's Contribution: Vitamin C is involved in the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. It also has antioxidant properties that can help mitigate exercise-induced oxidative stress[13].
Oxygen Transport and Immune Support: Iron, Zinc, and Vitamin C Synergy
The inclusion of iron, zinc, and Vitamin C in this compound® Sport suggests a focus on oxygen transport and immune function, which are critical for athletic performance and recovery.
-
Iron and Vitamin C Synergy: Vitamin C significantly enhances the absorption of non-heme iron (the type found in plant-based sources and supplements) from the gut[14][15]. This is crucial for maintaining adequate hemoglobin levels for oxygen transport to the muscles.
-
Zinc and Immune Function: Zinc is vital for the normal development and function of cells mediating innate immunity. While high doses of iron can inhibit zinc absorption, the presence of Vitamin C can have a moderating effect[14][16]. The combination of these nutrients can support a robust immune system, which can be suppressed by intense exercise[15][17].
Hypothetical Experimental Protocols for Validation
To rigorously evaluate the synergistic effects of a multi-nutrient supplement like this compound® on athletic performance, a randomized, double-blind, placebo-controlled crossover study would be the gold standard. Below are detailed protocols for key experiments.
Protocol 1: Time to Exhaustion (TTE) and Physiological Response to Endurance Exercise
-
Objective: To assess the effect of the supplement on endurance capacity and key physiological markers.
-
Participants: 20-30 trained cyclists or runners.
-
Methodology:
-
Baseline Testing: Participants perform a graded exercise test to determine maximal oxygen uptake (VO2max) and peak power output/speed.
-
Supplementation Phase: Participants are randomly assigned to receive either the supplement or a placebo for a period of 4 weeks.
-
Experimental Trial: After the supplementation period, participants perform a cycle ergometer or treadmill test at 70% of their VO2max until exhaustion.
-
Measurements:
-
Primary outcome: Time to exhaustion (TTE).
-
Secondary outcomes: Heart rate, rating of perceived exertion (RPE), blood lactate (B86563) concentration, and oxygen consumption (VO2) are measured at regular intervals. Blood samples are taken before and after exercise to analyze markers of muscle damage (creatine kinase) and inflammation (interleukin-6).
-
-
Washout and Crossover: A 4-week washout period is implemented, after which the groups switch treatments and repeat the experimental trial.
-
Protocol 2: Assessment of Neuromuscular Function and Recovery
-
Objective: To evaluate the supplement's impact on muscle function and recovery from strenuous exercise.
-
Participants: 20-30 resistance-trained individuals.
-
Methodology:
-
Baseline Strength Testing: Participants' one-repetition maximum (1RM) for a compound exercise (e.g., squat or leg press) is determined.
-
Supplementation Phase: 4-week supplementation period with either the supplement or a placebo.
-
Muscle-Damaging Protocol: Participants perform a high-volume resistance exercise protocol designed to induce muscle damage (e.g., 5 sets of 10 repetitions at 80% 1RM).
-
Post-Exercise Assessment:
-
Maximal voluntary isometric contraction (MVIC) of the exercised muscles is measured immediately post-exercise, and at 24, 48, and 72 hours post-exercise.
-
Muscle soreness is assessed using a visual analog scale (VAS) at the same time points.
-
Blood markers of muscle damage (creatine kinase, myoglobin) are measured.
-
-
Washout and Crossover: A 4-week washout period followed by a crossover of the treatment arms.
-
Conclusion
While direct experimental evidence for the synergistic effects of this compound® is not publicly available, an analysis of its core components suggests a scientifically plausible basis for its formulation. The combination of key electrolytes, a full spectrum of B vitamins with Vitamin C, and essential trace elements aligns with current understanding of nutrient interactions that support hydration, energy metabolism, and recovery in athletes. The provided comparative data and hypothetical experimental protocols offer a framework for researchers and drug development professionals to further investigate the efficacy of this and similar multi-nutrient sports supplements. Future research employing rigorous methodologies, such as those outlined, is necessary to empirically validate the theoretical synergies and performance benefits of such formulations.
References
- 1. Gatorade Nutrition Facts: Is Gatorade Good for You? [verywellfit.com]
- 2. Impact of Nuun Electrolyte Tablets on Fluid Balance in Active Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuunlife.com [nuunlife.com]
- 4. Isostar - Wikipedia [en.wikipedia.org]
- 5. megapump.ie [megapump.ie]
- 6. hpnutrition.ie [hpnutrition.ie]
- 7. BioTekna - Biomedical Technologies [biotekna.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dclabs.com [dclabs.com]
- 10. drinkharlo.com [drinkharlo.com]
- 11. performancelab.com [performancelab.com]
- 12. A functional evaluation of anti-fatigue and exercise performance improvement following vitamin B complex supplementation in healthy humans, a randomized double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cymbiotika.com [cymbiotika.com]
- 14. cymbiotika.com [cymbiotika.com]
- 15. mri-performance.com [mri-performance.com]
- 16. Iron and Vitamin C Co-Supplementation Increased Serum Vitamin C Without Adverse Effect on Zinc Level in Iron Deficient Female Youth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bubsnaturals.com [bubsnaturals.com]
Safety Operating Guide
Proper Disposal of Frubiase Products: A Guide for Laboratory and Research Professionals
This document provides essential procedural guidance for the safe and appropriate disposal of Frubiase products, ensuring compliance with standard laboratory safety protocols and environmental regulations. The information is intended for researchers, scientists, and drug development professionals who may handle these products in a laboratory setting.
This compound is a brand that encompasses different formulations, primarily dietary supplements under the "this compound SPORT" line and a medicinal product, "this compound Calcium" drinkable ampoules. Disposal procedures vary depending on the product type.
Product Classification and Disposal Overview
It is crucial to first identify the specific this compound product to ensure correct disposal. The primary distinction is between the dietary supplement line and the medicinal calcium ampoules.
| Product Line | Formulation(s) | Active Ingredients (Examples) | Primary Disposal Route |
| This compound SPORT | Effervescent tablets, Powder, Direct Granules | Vitamins, Minerals (Magnesium, Calcium, Potassium), Trace Elements[1][2][3] | General Waste / Recycling |
| This compound Calcium | Drinkable Ampoules | Calcium lactate (B86563) pentahydrate, Calcium gluconate[4][5] | Pharmaceutical Waste |
Detailed Disposal Protocols
2.1 this compound SPORT (Effervescent Tablets, Powder, Granules)
This compound SPORT products are classified as dietary supplements.[6] They consist of a combination of vitamins, minerals, and trace elements that do not typically require special disposal procedures.[1][7]
Experimental Protocol for Disposal:
-
Unused Product: Small quantities of expired or unused tablets, powders, or granules can typically be disposed of in the general laboratory waste.
-
Solutions: If the product has been dissolved in a solvent (e.g., water for an experiment), it can generally be poured down the drain with copious amounts of water, as the components are water-soluble and present in low concentrations.
-
Primary Packaging: The packaging materials (e.g., plastic tubes for effervescent tablets, sachets for powder) should be emptied, rinsed if necessary, and disposed of according to local recycling guidelines.
2.2 this compound Calcium Drinkable Ampoules
"this compound Calcium" is a medicinal product intended to prevent or treat calcium deficiency.[8] The package insert for this product explicitly advises against disposal via wastewater.[4][5]
Experimental Protocol for Disposal:
-
Unused or Expired Ampoules (Liquid):
-
Treat the liquid as pharmaceutical waste. It should be collected in a designated, sealed waste container for chemical or pharmaceutical waste.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific collection and disposal procedures for pharmaceutical waste.
-
Alternatively, the package insert recommends asking a pharmacy for the correct disposal method.[4]
-
Empty Glass Ampoules:
-
The glass ampoules, once emptied, should be disposed of in a designated sharps or broken glass container to prevent injury.
-
Follow your laboratory's specific protocol for the disposal of laboratory glassware.
-
-
Outer Packaging: The cardboard box and paper insert can be recycled through standard paper recycling streams.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound products.
Caption: Decision workflow for this compound product disposal.
References
- 1. This compound® SPORT | Brausetabletten | Fruibase [this compound.de]
- 2. This compound® SPORT - Mit hochdosierten Mineralstoffen, Vitaminen und Spurenelementen 20 St - Shop Apotheke [shop-apotheke.com]
- 3. This compound® SPORT DIREKT - Mit hochdosierten Mineralstoffen, Vitaminen und Spurenelementen - Nährstoffversorgung beim Sport, Magnesium, Calcium 18 St - Shop Apotheke [shop-apotheke.com]
- 4. delmed.de [delmed.de]
- 5. This compound CALCIUM T Trinkampullen - apondo.de - Internet-Apotheke und Versand-Apotheke: Medikamente und Arzneimittel online bestellen [apondo.de]
- 6. This compound® SPORT: Nahrungsergänzung beim Sport | Fruibase [this compound.de]
- 7. This compound SPORT Brausetabletten - apotal.de - Ihre Versandapotheke [shop.apotal.de]
- 8. This compound CALCIUM T Trinkampullen 20 St | Delmed [delmed.de]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
